molecular formula C12H10ClN5 B10831505 BPN-15477

BPN-15477

Katalognummer: B10831505
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: JAAXPOGNLKNTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BPN-15477 is a useful research compound. Its molecular formula is C12H10ClN5 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H10ClN5

Molekulargewicht

259.69 g/mol

IUPAC-Name

2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN5/c13-12-17-10-9(3-6-15-10)11(18-12)16-7-8-1-4-14-5-2-8/h1-6H,7H2,(H2,15,16,17,18)

InChI-Schlüssel

JAAXPOGNLKNTBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C1C(=NC(=N2)Cl)NCC3=CC=NC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel small molecule splicing modulator that has shown significant promise in the correction of aberrant pre-mRNA splicing, most notably in the context of Familial Dysautonomia (FD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Familial Dysautonomia is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene (formerly IKBKAP). This mutation leads to defective splicing of exon 20, resulting in a truncated, non-functional ELP1 protein. This compound has emerged as a potential therapeutic agent that can correct this splicing defect, leading to the restoration of full-length and functional ELP1 protein.[1][2][3] This document serves as an in-depth resource for understanding the molecular pharmacology of this compound.

Core Mechanism of Action: Splicing Modulation

This compound acts as a small molecule splicing modulator. Its primary mechanism involves the enhancement of the recognition of weak 5' splice sites by the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.

Targeting the Spliceosome and U1 snRNP Recruitment

The canonical splicing defect in Familial Dysautonomia is due to a weakened 5' splice site of ELP1 exon 20. This compound is believed to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the early spliceosome, to this weak splice site.[4][5] By stabilizing the interaction between U1 snRNP and the pre-mRNA, this compound promotes the inclusion of exon 20 in the mature mRNA transcript. This leads to the production of the full-length ELP1 protein. While the direct binding site of this compound on the spliceosome has not been definitively identified, its action is consistent with molecules that modulate the conformation or interactions of early spliceosomal components.

Broad Spectrum of Splicing Modulation

While initially identified for its role in correcting ELP1 splicing, studies have revealed that this compound can modulate the splicing of a broader range of genes. This suggests a mechanism that is not entirely gene-specific but rather targets a subset of splicing events, likely those with inherently weak 5' splice sites. A machine learning approach, specifically a convolutional neural network (CNN), has been employed to predict other potential gene targets of this compound based on the sequence features of responsive exons.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineTargetParameterValueReference
Dual-Luciferase Reporter AssayHEK293TELP1 exon 20 splicingEC50Not explicitly stated, but dose-response curve available[1]

Table 2: Transcriptome-wide Effects of this compound on Splicing

Cell TypeTreatmentTotal Exon Triplets AnalyzedExon Triplets with Increased Inclusion (Δψ ≥ 0.1)Exon Triplets with Increased Exclusion (Δψ ≤ -0.1)Reference
Human Fibroblasts30 µM this compound161,097254680

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as a signaling cascade that ultimately leads to the correction of protein expression.

BPN15477_Mechanism BPN15477 This compound Spliceosome Spliceosome BPN15477->Spliceosome Modulates U1_snRNP U1 snRNP Spliceosome->U1_snRNP Recruits pre_mRNA ELP1 pre-mRNA (weak 5' splice site) U1_snRNP->pre_mRNA Binds to 5' splice site Splicing Splicing Process pre_mRNA->Splicing mRNA_correct Correctly Spliced ELP1 mRNA Splicing->mRNA_correct Promotes inclusion of exon 20 mRNA_aberrant Aberrantly Spliced ELP1 mRNA Splicing->mRNA_aberrant Inhibits skipping of exon 20 Protein_full Full-length ELP1 Protein mRNA_correct->Protein_full Translation Protein_trunc Truncated ELP1 Protein mRNA_aberrant->Protein_trunc Translation Cellular_Function Restored Cellular Function Protein_full->Cellular_Function

Caption: this compound signaling pathway for ELP1 splicing correction.

Experimental Protocols

This section details the key experimental methodologies used to characterize the mechanism of action of this compound.

Dual-Luciferase Reporter Assay for Splicing

This assay is a primary method for quantifying the effects of compounds on the splicing of a specific exon.[1][6]

Principle: A minigene construct is created containing the exon of interest (ELP1 exon 20) flanked by its intronic sequences. This minigene is placed between two luciferase reporter genes, Renilla (Rluc) and Firefly (Fluc). Correct splicing of the target exon results in a functional, in-frame fusion of the two luciferases, leading to a high Fluc/Rluc ratio. Aberrant splicing, leading to exon skipping, results in a frameshift and a premature stop codon, thus only Rluc is expressed, resulting in a low Fluc/Rluc ratio.

Protocol Outline:

  • Construct Design: The ELP1 genomic fragment containing exon 20 and flanking intronic sequences is cloned into a dual-luciferase reporter vector.

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with the reporter plasmid.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.

  • Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The activities of both Firefly and Renilla luciferases are measured sequentially from a single sample using a luminometer. Firefly luciferase activity is measured first, then a quenching reagent that simultaneously activates Renilla luciferase is added, and its activity is measured.[7][8][9]

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. Dose-response curves are generated by plotting the Fluc/Rluc ratio against the compound concentration to determine the EC50.

Luciferase_Assay_Workflow Start Start Construct Design Dual-Luciferase Reporter Construct Start->Construct Transfect Transfect HEK293T cells Construct->Transfect Treat Treat with this compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity (Fluc and Rluc) Lyse->Measure Analyze Analyze Fluc/Rluc Ratio and Determine EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the dual-luciferase splicing reporter assay.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to validate the splicing changes observed in the reporter assays and to analyze splicing in patient-derived cells.[10][11][12]

Principle: Total RNA is extracted from treated and untreated cells and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that flank the exon of interest. The resulting PCR products are separated by gel electrophoresis, allowing for the visualization and quantification of the different splice isoforms (exon inclusion vs. exon skipping).

Protocol Outline:

  • Cell Culture and Treatment: FD patient-derived fibroblasts or other relevant cell lines are treated with this compound.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • PCR Amplification: PCR is performed using primers that anneal to the exons flanking ELP1 exon 20.

  • Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The size difference between the product with exon 20 included and the product with exon 20 skipped allows for their differentiation.

  • Quantification: The intensity of the bands corresponding to each splice isoform is quantified to determine the percentage of exon inclusion.

RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq is employed to assess the transcriptome-wide effects of this compound on splicing.[13][14][15][16]

Protocol Outline:

  • Sample Preparation: RNA is extracted from cells treated with this compound and control cells. RNA quality is assessed, and libraries are prepared for sequencing.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Read Alignment: Sequencing reads are aligned to a reference genome.

    • Splicing Analysis: Specialized software is used to identify and quantify alternative splicing events. The "percent spliced in" (PSI or ψ) value is calculated for each exon, which represents the fraction of transcripts that include that exon.

    • Differential Splicing: Statistical analysis is performed to identify exons that show a significant change in their PSI values between this compound-treated and control samples.

Convolutional Neural Network (CNN) for Target Prediction

A machine learning model is used to predict which genes and exons are likely to be responsive to this compound treatment.[17][18][19][20][21]

Methodology:

  • Training Data: The model is trained on a dataset of exon triplets from the RNA-Seq data. These triplets are labeled as "inclusion-responsive," "exclusion-responsive," or "unchanged" based on their response to this compound.

  • Model Architecture: A convolutional neural network is designed to recognize sequence motifs within the exon and flanking intronic regions that are associated with a response to this compound.

  • Prediction: The trained model can then be used to scan the genome and predict which other genes with known disease-causing splicing mutations are likely to be corrected by this compound.

CNN_Workflow Start Start RNA_Seq Transcriptome-wide Splicing Data (RNA-Seq) Start->RNA_Seq Training_Data Generate Labeled Training Data (Responsive vs. Unchanged Exons) RNA_Seq->Training_Data CNN_Model Train Convolutional Neural Network (CNN) Training_Data->CNN_Model Sequence_Motifs Identify Sequence Motifs Associated with Response CNN_Model->Sequence_Motifs Prediction Predict Novel This compound Responsive Genes Sequence_Motifs->Prediction End End Prediction->End

Caption: Workflow for predicting this compound targets using a CNN.

Conclusion

This compound represents a significant advancement in the field of splicing modulation therapy. Its mechanism of action, centered on the enhancement of U1 snRNP recruitment to weak 5' splice sites, provides a promising strategy for the treatment of Familial Dysautonomia and potentially other splicing-related disorders. The combination of in vitro reporter assays, cellular and transcriptomic analyses, and predictive computational models has provided a robust understanding of its molecular pharmacology. Further research will likely focus on elucidating the precise molecular interactions of this compound with the spliceosome and expanding its therapeutic applications to other diseases.

References

An In-depth Technical Guide to BPN-15477 and ELP1 Splicing Correction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disorder arising from a point mutation in the ELP1 gene. This mutation leads to a splicing defect, specifically the skipping of exon 20, resulting in decreased levels of functional ELP1 protein, particularly within the nervous system. This guide provides a comprehensive technical overview of BPN-15477, a small molecule splicing modulator, and its role in correcting the ELP1 splicing defect. We will delve into the molecular basis of the disease, the mechanism of action of this compound and its more potent analog PTC258, quantitative data on their efficacy, and detailed experimental protocols for key assays used in their evaluation.

The Molecular Basis of Familial Dysautonomia and the Role of ELP1

The Elongator complex protein 1 (ELP1), encoded by the ELP1 gene, is a crucial component of the six-subunit Elongator complex. This complex plays a vital role in transcriptional elongation by assisting RNA polymerase II. In over 99% of individuals with Familial Dysautonomia, a T-to-C transition at position +6 of the 5' splice site of intron 20 in the ELP1 gene is the causative mutation. This mutation weakens the splice site, leading to inefficient recognition by the spliceosome and subsequent skipping of exon 20 in the mature mRNA. The resulting aberrant transcript contains a premature stop codon, leading to the production of a truncated, non-functional protein and a significant reduction in the levels of full-length, functional ELP1 protein. This deficiency is particularly pronounced in the central and peripheral nervous systems, leading to the progressive neuronal degeneration characteristic of FD.

This compound and PTC258: Small Molecule Splicing Modulators

This compound is a novel small molecule splicing modulator that has been identified as a promising therapeutic candidate for FD. It is an analog of kinetin (B1673648), a plant cytokinin that was first shown to have some efficacy in correcting ELP1 splicing, but this compound demonstrates significantly greater potency. Further optimization of this compound led to the development of PTC258, a highly potent and orally bioavailable analog with improved central nervous system penetration.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the enhancement of the weak 5' splice site of ELP1 exon 20. These small molecules are believed to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to the mutant splice site. By stabilizing the interaction between the U1 snRNP and the pre-mRNA, these compounds promote the correct recognition and inclusion of exon 20 during splicing, leading to an increased production of full-length, functional ELP1 protein.

ELP1_Splicing_Correction cluster_0 Normal ELP1 Splicing cluster_1 Familial Dysautonomia (FD) Splicing Defect cluster_2 This compound / PTC258 Mechanism of Action ELP1_pre_mRNA_normal ELP1 pre-mRNA (Wild-Type) U1_snRNP_normal U1 snRNP ELP1_pre_mRNA_normal->U1_snRNP_normal Strong 5' splice site Spliceosome_normal Spliceosome Assembly U1_snRNP_normal->Spliceosome_normal Correct_Splicing Correct Splicing (Exon 20 Included) Spliceosome_normal->Correct_Splicing Functional_ELP1 Functional ELP1 Protein Correct_Splicing->Functional_ELP1 ELP1_pre_mRNA_mutant ELP1 pre-mRNA (FD Mutation) Weak_Splice_Site Weak 5' splice site ELP1_pre_mRNA_mutant->Weak_Splice_Site Exon_Skipping Exon 20 Skipping Weak_Splice_Site->Exon_Skipping Inefficient U1 snRNP binding Truncated_Protein Truncated, Non-functional Protein Exon_Skipping->Truncated_Protein ELP1_pre_mRNA_mutant_treated ELP1 pre-mRNA (FD Mutation) BPN_15477 This compound / PTC258 ELP1_pre_mRNA_mutant_treated->BPN_15477 U1_snRNP_recruitment Enhanced U1 snRNP Recruitment BPN_15477->U1_snRNP_recruitment Stabilizes interaction Corrected_Splicing_treated Corrected Splicing (Exon 20 Included) U1_snRNP_recruitment->Corrected_Splicing_treated Functional_ELP1_restored Restored Functional ELP1 Protein Corrected_Splicing_treated->Functional_ELP1_restored

Caption: Mechanism of this compound/PTC258 in correcting ELP1 splicing.

Quantitative Efficacy Data

The efficacy of this compound and its analogs has been evaluated in various preclinical models, demonstrating a significant dose-dependent increase in the inclusion of ELP1 exon 20 and a subsequent increase in functional ELP1 protein levels.

CompoundModel SystemAssayKey Findings
This compound FD Patient FibroblastsRT-PCRDose-dependent increase in full-length ELP1 mRNA.
HEK293T cells with ELP1 minigeneLuciferase AssaySignificantly more potent than kinetin in promoting exon 20 inclusion.
PTC258 FD Patient FibroblastsWestern BlotEfficiently increases full-length ELP1 protein levels.
FD Mouse Model (TgFD9;Elp1Δ20/flox)RT-PCR & Western BlotOral administration leads to a 2-fold increase in functional ELP1 protein in the brain .[1][2]
FD Mouse Model (TgFD9)RT-PCR & Western BlotDose-dependent increase in full-length ELP1 transcript and at least a 5-fold increase in functional ELP1 protein in the brain, trigeminal ganglion, liver, and quadriceps.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to assess the efficacy of this compound and its analogs.

ELP1 Minigene Luciferase Splicing Assay

This assay provides a high-throughput method to screen for compounds that modulate ELP1 exon 20 splicing.

Luciferase_Assay_Workflow Start Start Construct Construct ELP1 Minigene (e.g., Exons 19-21 with FD mutation) in a dual-luciferase vector Start->Construct Transfect Transfect HEK293T cells with the minigene construct Construct->Transfect Treat Treat cells with varying concentrations of this compound/PTC258 Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and measure Firefly and Renilla luciferase activity Incubate->Lyse Analyze Analyze the ratio of Firefly to Renilla luciferase activity Lyse->Analyze End End Analyze->End

Caption: Workflow for the ELP1 minigene luciferase splicing assay.

Methodology:

  • Minigene Construct: An ELP1 minigene is constructed containing the genomic region spanning from exon 19 to exon 21, including the introns, with the IVS20+6T>C mutation. This fragment is cloned into a dual-luciferase reporter vector, where correct splicing (inclusion of exon 20) results in the expression of a functional Firefly luciferase, while a constitutively expressed Renilla luciferase serves as an internal control.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and transfected with the ELP1 minigene construct using a suitable transfection reagent.

  • Compound Treatment: Following transfection, cells are treated with a dilution series of the test compound (e.g., this compound, PTC258) or vehicle control (DMSO).

  • Luciferase Assay: After 24-48 hours of incubation, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated for each well. An increase in this ratio indicates an increase in the inclusion of ELP1 exon 20. Dose-response curves are generated to determine the potency (EC50) of the compounds.

RT-PCR for ELP1 Exon 20 Inclusion

This method directly measures the relative abundance of ELP1 mRNA transcripts with and without exon 20.

RTPCR_Workflow Start Start Cell_Culture Culture FD patient fibroblasts and treat with this compound/PTC258 Start->Cell_Culture RNA_Extraction Extract total RNA from cells Cell_Culture->RNA_Extraction cDNA_Synthesis Synthesize cDNA using reverse transcriptase RNA_Extraction->cDNA_Synthesis PCR_Amplification Amplify ELP1 cDNA using primers flanking exon 20 cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis Separate PCR products by agarose (B213101) gel electrophoresis PCR_Amplification->Gel_Electrophoresis Quantification Quantify band intensities to determine the ratio of exon 20 inclusion vs. skipping Gel_Electrophoresis->Quantification End End Quantification->End

Caption: Workflow for RT-PCR analysis of ELP1 exon 20 inclusion.

Methodology:

  • Cell Culture and Treatment: Familial Dysautonomia patient-derived fibroblasts are cultured in appropriate media and treated with the desired concentrations of this compound, PTC258, or vehicle control for 24-72 hours.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification: The ELP1 cDNA is amplified by PCR using primers that flank exon 20. A representative forward primer would be in exon 19 and a reverse primer in exon 21. This allows for the amplification of two distinct products: a longer fragment corresponding to the transcript with exon 20 included and a shorter fragment corresponding to the transcript with exon 20 skipped.

  • Gel Electrophoresis and Analysis: The PCR products are separated by size on an agarose gel. The intensity of the bands corresponding to the included and skipped isoforms are quantified using densitometry software. The percentage of exon 20 inclusion is calculated as: (Intensity of included band) / (Intensity of included band + Intensity of skipped band) * 100.

Note: Specific primer sequences should be designed based on the human ELP1 sequence (NCBI Reference Sequence: NM_003640.4) and validated for specificity and efficiency.

Western Blot for ELP1 Protein Quantification

This technique is used to detect and quantify the levels of full-length ELP1 protein in cell or tissue lysates.

Western_Blot_Workflow Start Start Sample_Prep Prepare protein lysates from treated cells or tissues Start->Sample_Prep Protein_Quant Quantify total protein concentration (e.g., BCA assay) Sample_Prep->Protein_Quant SDS_PAGE Separate proteins by size using SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with a primary antibody specific for ELP1 Blocking->Primary_Ab Secondary_Ab Incubate with an HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect the signal using a chemiluminescent substrate Secondary_Ab->Detection Analysis Quantify the ELP1 band intensity relative to a loading control (e.g., GAPDH) Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of ELP1 protein levels.

Methodology:

  • Protein Lysate Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration of each lysate is determined using a protein quantification assay such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size on a polyacrylamide gel via SDS-PAGE. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the ELP1 protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Quantification: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system. The intensity of the band corresponding to ELP1 is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion and Future Directions

This compound and its more potent analog, PTC258, represent a promising therapeutic strategy for Familial Dysautonomia by directly addressing the underlying molecular defect of aberrant ELP1 splicing. The preclinical data demonstrate a robust and dose-dependent correction of the splicing defect, leading to a significant increase in functional ELP1 protein levels, including in the central nervous system. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate these and other splicing modulator compounds. Future research will likely focus on the clinical development of PTC258, including evaluation of its long-term safety and efficacy in patients with Familial Dysautonomia. Furthermore, the success of this approach highlights the potential of small molecule splicing modulators as a therapeutic platform for a wide range of genetic diseases caused by splicing defects.

References

BPN-15477 for Familial Dysautonomia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene, leading to defective pre-mRNA splicing and a subsequent reduction in ELP1 protein levels. The small molecule BPN-15477 has emerged as a promising therapeutic candidate, acting as a splicing modulator that corrects the aberrant splicing of ELP1 exon 20. This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action to support ongoing research and drug development efforts in the field of familial dysautonomia.

Introduction to Familial Dysautonomia and this compound

Familial Dysautonomia is a debilitating genetic disorder primarily affecting individuals of Ashkenazi Jewish descent.[1] The disease is characterized by sensory and autonomic nervous system dysfunction, stemming from a c.2204+6T>C mutation in the IKBKAP gene (now known as ELP1).[1][2] This mutation weakens the 5' splice site of exon 20, leading to its skipping during pre-mRNA processing and a significant decrease in the production of functional ELP1 (Elongator Complex Protein 1) protein.[1][2]

This compound is a novel, small molecule splicing modulator designed to address this underlying molecular defect.[3] It has demonstrated the ability to restore the correct splicing of ELP1 exon 20, thereby increasing the production of full-length, functional ELP1 protein.[3] Preclinical studies have shown that this compound is significantly more potent and efficacious than earlier compounds like kinetin (B1673648) in both cellular models and in vivo.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Efficacy of this compound in a Luciferase Splicing Assay

CompoundEC50 (µM)Maximum Fold Induction of Splicing Correction
This compound ~10 ~12
Kinetin~30~4

Data extracted from dose-response curves in a dual-luciferase reporter minigene assay in HEK293T cells. The assay measures the inclusion of ELP1 exon 20.[3]

Table 2: Effect of this compound on Splicing in Familial Dysautonomia Patient Fibroblasts

Treatment Concentration (µM)DurationObservation
307 daysRobust splicing changes and increased ELP1 protein levels.
6024 hoursMaximum effect on splicing correction observed.

These data are derived from experiments treating FD patient-derived fibroblast cell lines with this compound.[3]

Table 3: Transcriptome-wide Impact of this compound Treatment

ParameterValue
Total Expressed Exon Triplets Analyzed161,097
Exon Triplets with Increased Inclusion (Δψ ≥ 0.1, FDR < 0.1)254
Exon Triplets with Increased Exclusion (Δψ ≤ -0.1, FDR < 0.1)680
Percentage of Expressed Triplets with Splicing Changes0.58%

Data from RNA-Seq analysis of wild-type human fibroblast cell lines treated with 30 µM this compound for seven days.[3]

Signaling Pathways and Mechanism of Action

This compound is believed to function by enhancing the recognition of the weak 5' splice site of ELP1 exon 20. While the direct targets of this compound are still under investigation, research on similar splicing modulators, such as RECTAS, provides a putative mechanism. This proposed pathway involves the modulation of key splicing factors.

Familial_Dysautonomia_Splicing_Defect cluster_gene ELP1 Gene cluster_splicing Pre-mRNA Splicing Exon 19 Exon 19 Intron 19 Exon 20 Exon 20 Intron 20 Exon 21 Exon 21 pre-mRNA ELP1 pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Exon_20_Skipping Exon 20 Skipped mRNA Spliceosome->Exon_20_Skipping Aberrant Splicing Normal_Splicing Full-Length mRNA Spliceosome->Normal_Splicing Correct Splicing (low level) FD_Mutation IVS20+6T>C Mutation Weak_5_SS Weak 5' Splice Site FD_Mutation->Weak_5_SS Weak_5_SS->Spliceosome Impaired Recognition hnRNP_A1 hnRNP A1 hnRNP_A1->Spliceosome Inhibits Inclusion ELP1 Gene ELP1 Gene

Caption: Splicing defect in Familial Dysautonomia.

The IVS20+6T>C mutation in the ELP1 gene creates a weak 5' splice site at exon 20, leading to impaired recognition by the spliceosome. This results in the skipping of exon 20 and the production of a non-functional ELP1 protein. Additionally, the splicing repressor hnRNP A1 contributes to the exclusion of exon 20.[1][2]

BPN-15477_Mechanism_of_Action cluster_drug_interaction This compound Intervention This compound This compound CLKs CLK Kinases This compound->CLKs Interacts with / Modulates SRSF6_active Phosphorylated SRSF6 CLKs->SRSF6_active Phosphorylates SRSF6_inactive SRSF6 Spliceosome Spliceosome SRSF6_active->Spliceosome Enhances Recognition Correct_Splicing Increased Full-Length ELP1 mRNA Spliceosome->Correct_Splicing Weak_5_SS Weak 5' Splice Site (Exon 20) Weak_5_SS->Spliceosome

Caption: Proposed mechanism of action for this compound.

This compound, similar to other splicing modulators like RECTAS, is proposed to interact with and modulate the activity of CDC-like kinases (CLKs).[4][5] This leads to the phosphorylation and activation of splicing factors such as SRSF6.[4][5] Activated SRSF6 then promotes the recruitment of the U1 snRNP to the weak 5' splice site of exon 20, enhancing its recognition by the spliceosome and leading to increased inclusion of exon 20 in the mature mRNA.[3][4]

Experimental Protocols

The following protocols are representative methodologies based on published literature for the investigation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Dual-Luciferase Reporter Assay for Splicing Correction

This assay provides a quantitative measure of exon 20 inclusion in a high-throughput format.

Methodology:

  • Construct: A minigene construct containing ELP1 exon 20 and flanking intronic sequences is cloned between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Fluc gene is out of frame, and its expression is dependent on the inclusion of exon 20, which restores the correct reading frame.

  • Cell Line: HEK293T cells are commonly used for their high transfection efficiency.

  • Transfection: Transfect HEK293T cells with the dual-luciferase reporter minigene using a standard transfection reagent.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure Rluc and Fluc activity using a dual-luciferase reporter assay system.

  • Analysis: The ratio of Fluc to Rluc activity is calculated to determine the extent of exon 20 inclusion. Dose-response curves can be generated to determine the EC50 of this compound.

Luciferase_Assay_Workflow Start Start Construct Prepare Dual-Luciferase Minigene Construct Start->Construct Transfect Transfect HEK293T Cells Construct->Transfect Treat Treat with this compound (24 hours) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Rluc and Fluc Activity Lyse->Measure Analyze Calculate Fluc/Rluc Ratio Measure->Analyze End End Analyze->End

Caption: Workflow for the dual-luciferase splicing reporter assay.

Treatment of FD Patient Fibroblasts and Splicing Analysis

This protocol details the treatment of patient-derived cells to assess the efficacy of this compound in a more physiologically relevant context.

Methodology:

  • Cell Culture: Culture fibroblasts derived from individuals with Familial Dysautonomia in appropriate media.

  • Seeding: Seed cells in culture dishes (e.g., 10 cm dishes) to reach semi-confluency at the time of treatment.

  • Treatment: 24 hours after seeding, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 30 µM or 60 µM) or vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours or 7 days).

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., QIAzol Reagent).

  • RT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform PCR using primers that flank ELP1 exon 20.

    • Analyze the PCR products on an agarose (B213101) gel to visualize the bands corresponding to the inclusion and exclusion of exon 20.

    • Quantify the band intensities to determine the percentage of exon 20 inclusion.

  • Western Blot Analysis:

    • Lyse a parallel set of treated cells to extract total protein.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with an antibody specific for the ELP1 protein to assess changes in protein levels.

Transcriptome-wide Splicing Analysis by RNA-Seq

This protocol allows for the unbiased, global assessment of this compound's effects on pre-mRNA splicing.

Methodology:

  • Cell Treatment and RNA Extraction: Treat wild-type or FD patient fibroblasts with this compound (e.g., 30 µM for 7 days) or vehicle control. Extract high-quality total RNA.

  • Library Preparation: Prepare strand-specific RNA-Seq libraries using a dUTP-based method. This method preserves the strand information of the transcripts.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Quantify splicing changes using bioinformatic tools that calculate the "Percent Spliced-In" (PSI or ψ) value for each exon.

    • Identify exons with significant changes in PSI (Δψ) between this compound-treated and control samples.

RNA_Seq_Workflow Start Start Cell_Treatment Treat Fibroblasts with This compound (7 days) Start->Cell_Treatment RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction Library_Prep Prepare Strand-Specific RNA-Seq Libraries RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, PSI Calculation) Sequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for transcriptome-wide splicing analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for Familial Dysautonomia. Its ability to correct the primary molecular defect of ELP1 splicing underscores the potential of small molecule splicing modulators for treating genetic diseases. The data and protocols presented in this guide are intended to facilitate further research into this compound and related compounds.

Future research should focus on:

  • Elucidating the precise molecular targets and binding partners of this compound.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the long-term efficacy and safety of this compound in advanced preclinical models of Familial Dysautonomia.

  • Exploring the potential of this compound for other splicing-related disorders.

The continued investigation of this compound holds great promise for the development of a transformative therapy for individuals affected by Familial Dysautonomia.

References

A Deep Learning Framework for Identifying Novel Therapeutic Targets of BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

BPN-15477 is a novel splicing modulator compound (SMC) that has shown significant promise in correcting pre-mRNA splicing defects underlying various human genetic diseases.[1][2][3] Initially identified for its ability to restore the correct splicing of the Elongator complex protein 1 (ELP1) gene, which is mutated in Familial Dysautonomia (FD), its therapeutic potential extends to other conditions caused by similar splicing errors.[2][3] The primary challenge lies in systematically and efficiently identifying the full spectrum of gene targets susceptible to this compound's modulatory effects. Traditional target identification methods can be slow and costly.[4] Deep learning, particularly the use of convolutional neural networks (CNNs), offers a powerful computational approach to accelerate this process by identifying unique sequence signatures that determine a gene's responsiveness to the compound.[1][2][3]

This technical guide outlines a comprehensive deep learning framework for identifying and validating new therapeutic targets for this compound. We will detail the data requirements, model architecture, experimental validation protocols, and present known quantitative data based on existing research.

Deep Learning-Powered Target Identification Workflow

The proposed workflow integrates computational prediction with experimental validation to create a robust pipeline for discovering new therapeutic applications for this compound. The process begins with large-scale transcriptomic data generation, followed by deep learning analysis to predict responsive splicing events, and culminates in rigorous experimental validation of the predicted targets.

Caption: A workflow for deep learning-based identification of this compound targets.

Quantitative Data Summary: Validated and Predicted Targets

Research has demonstrated that this compound selectively modulates the splicing of a small percentage of expressed genes.[3] A machine learning model, trained on transcriptome sequencing from this compound-treated fibroblast cells, successfully identified responsive sequence signatures.[1][2] This model was then used to predict 155 human disease genes with ClinVar mutations that could be potential targets for this compound.[1][2] Splicing assays subsequently confirmed the correction of defects in several of these genes.[1][3]

Gene TargetAssociated DiseaseMutationKey FindingReference
ELP1 Familial DysautonomiaIVS20+6T>CRestores correct splicing of exon 20. Significantly more potent than kinetin.[2][3]
CFTR Cystic Fibrosisc.2988G>AIncreased exon 18 inclusion by 10% in a minigene assay, confirming the model's prediction.[2]
LIPA Lysosomal Acid Lipase Deficiencyc.894G>ATreatment increased functional LIPA protein in patient fibroblasts.[1]
MLH1 Lynch Syndromec.1896+3A>GCorrected splicing defects in in vitro splicing assays.[1][3]
MAPT Frontotemporal Dementiac.812+3A>GAmeliorated aberrant splicing events in vitro.[1][3]

Core Mechanism of Action

This compound functions by modulating the spliceosome's recognition of specific pre-mRNA sequences, particularly at weak 5' splice sites.[2] By enhancing the recruitment of essential splicing factors like U1 snRNP, the compound promotes the inclusion of exons that would otherwise be skipped due to a mutation.[2] This correction at the RNA level leads to the translation of a full-length, functional protein, thereby restoring the affected cellular pathway.

G Gene Mutated Gene (e.g., ELP1, CFTR) Pre_mRNA pre-mRNA with Splicing Defect Gene->Pre_mRNA Transcription mRNA Corrected mRNA Pre_mRNA->mRNA BPN This compound Spliceosome Spliceosome / U1 snRNP BPN->Spliceosome Enhances Recognition of Weak Splice Site Spliceosome->mRNA Corrects Splicing Protein Full-Length Functional Protein mRNA->Protein Translation Function Restored Cellular Function (e.g., Ion Transport, Enzyme Activity) Protein->Function

Caption: Mechanism of this compound in restoring functional protein expression.

Detailed Experimental Protocols

The validation of computationally predicted targets is critical. The following protocols are foundational for confirming the activity of this compound on novel gene targets.

Cell Culture and Compound Treatment
  • Objective: To expose disease-relevant cell lines to this compound to assess its effect on splicing.

  • Methodology:

    • Culture human fibroblast cells (or other relevant cell types, such as HEK293T) harboring a splicing mutation of interest in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells to achieve approximately 70-80% confluency on the day of treatment.

    • Prepare stock solutions of this compound in DMSO. Serially dilute to desired final concentrations (e.g., ranging from 10 nM to 10 µM).

    • Treat cells with the compound or a DMSO vehicle control for a specified duration, typically 24-48 hours.

    • Harvest cells for subsequent RNA or protein extraction.

Transcriptome Analysis (RNA-Seq)
  • Objective: To globally identify and quantify splicing changes in response to this compound.

  • Methodology:

    • Extract total RNA from treated and control cells using an RNeasy Kit (Qiagen) or similar, including a DNase I treatment step.

    • Assess RNA quality and integrity using a Bioanalyzer (Agilent).

    • Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a TruSeq Stranded mRNA Library Prep Kit (Illumina).

    • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar platform.

    • Align reads to the human reference genome (e.g., hg38) using an aligner like STAR.

    • Quantify splicing events using software such as rMATS to calculate the "Percent Spliced In" (PSI or ψ) value for each exon.

    • Identify differentially spliced exons by comparing the Δψ between this compound and vehicle-treated samples (e.g., |Δψ| ≥ 0.1 and FDR < 0.1).[3]

RT-PCR Validation
  • Objective: To validate specific splicing changes identified by RNA-Seq.

  • Methodology:

    • Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher).

    • Design primers flanking the exon of interest.

    • Perform PCR using a high-fidelity polymerase.

    • Analyze PCR products via agarose (B213101) gel electrophoresis or capillary electrophoresis to visualize and quantify the isoforms (exon included vs. exon skipped).

    • Calculate PSI as the ratio of the included isoform's intensity to the total intensity of both isoforms.

Western Blot Analysis
  • Objective: To confirm that corrected splicing leads to an increase in functional protein.

  • Methodology:

    • Lyse treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-LIPA, anti-CFTR).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and imaging system.

    • Normalize target protein levels to a loading control like β-Actin.[1]

References

BPN-15477: A Novel Splicing Modulator for Genetic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pre-mRNA splicing is a fundamental cellular process, and its dysregulation is implicated in a significant number of human genetic diseases. The emergence of small-molecule splicing modulator compounds (SMCs) has opened a new therapeutic avenue, proving that pre-mRNA splicing is a viable drug target. This document provides a comprehensive technical overview of BPN-15477, a novel, potent SMC. Developed as a more effective analog of kinetin (B1673648), this compound was initially identified for its ability to correct the splicing defect in the ELP1 gene responsible for Familial Dysautonomia (FD).[1][2] Subsequent research, leveraging advanced machine learning models, has revealed its potential to correct splicing defects in numerous other genes, including CFTR, LIPA, MLH1, and MAPT, highlighting its broad therapeutic promise.[3][[“]] This guide details the mechanism of action, quantitative efficacy, key experimental protocols, and the expanded therapeutic potential of this compound.

Introduction: The Need for Splicing Modulation

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disease caused by a point mutation (IVS20+6T>C) in the ELP1 gene.[2] This mutation weakens the 5' splice site of exon 20, leading to its exclusion during pre-mRNA processing in a tissue-specific manner. The resulting reduction of functional ELP1 protein, particularly in the nervous system, underlies the severe pathophysiology of the disease.[2]

While the plant cytokinin kinetin showed modest activity in correcting ELP1 splicing, very high doses were required, limiting its therapeutic utility.[1] This prompted the development of more potent analogs. Through the NIH Blueprint Neurotherapeutics Network and subsequent optimization, this compound was identified as a significantly more potent and efficacious SMC that robustly restores the inclusion of ELP1 exon 20.[1][2]

Mechanism of Action

This compound exerts its effect through a sophisticated, co-transcriptional model of splicing regulation. Its mechanism is multifaceted, involving both the core splicing machinery and epigenetic modifications.

  • Enhanced Splice Site Recognition: The primary splicing defect in FD is the weak definition of the ELP1 exon 20 5' splice site. This compound and its analogs have been shown to promote the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a critical component of the spliceosome, to these weak splice sites.[1] This enhanced recognition facilitates the correct inclusion of the target exon into the mature mRNA.

  • Epigenetic and Transcriptional Regulation: Studies have revealed that this compound's activity is linked to changes in histone modifications. Specifically, the compound induces the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark.[2] This alteration leads to an increase in the rate of RNA Polymerase II (RNAPII) elongation along the gene. This change in transcription dynamics is believed to favor the recognition and inclusion of alternatively spliced exons like ELP1 exon 20 and SMN2 exon 7.[2]

The proposed signaling pathway for this compound's action is visualized below.

G cluster_drug Drug Action cluster_epigenetic Epigenetic & Transcriptional Level cluster_splicing Splicing Machinery cluster_outcome Functional Outcome BPN This compound H3K27 Reduced H3K27me3 (Repressive Mark) BPN->H3K27 RNAPII Increased RNAPII Elongation Rate H3K27->RNAPII U1 U1 snRNP Recruitment to weak 5' splice site RNAPII->U1 Exon Correct Exon Inclusion (e.g., ELP1 Exon 20) U1->Exon mRNA Full-Length mRNA Exon->mRNA Protein Functional Protein mRNA->Protein

Fig. 1: Proposed mechanism of action for this compound.

Quantitative Data and Efficacy

This compound has demonstrated superior potency and efficacy compared to its predecessor, kinetin, across multiple experimental systems.

In Vitro Efficacy

The compound's ability to correct splicing has been quantified in cell-based assays, showing a clear dose-dependent response.

Table 1: In Vitro Splicing Correction Efficacy of this compound

Assay System Target Gene/Exon Metric Result Reference
HEK293T Cells (Luciferase Reporter) ELP1 Exon 20 Potency & Efficacy Significantly more potent and efficacious than kinetin in dose-response curves. [1][2]
Familial Dysautonomia (FD) Fibroblasts ELP1 Exon 20 Splicing Rescue Effectively rescues correct ELP1 splicing. [1]
Wolman Disease Patient Fibroblasts LIPA Exon 8 Exon Inclusion Increases exon 8 inclusion by 10%. [1]
MAPT Minigene (FTD Model) MAPT Exon 10 Exon Exclusion Promotes significant exclusion of exon 10. [1]

| Human Fibroblasts (RNA-Seq) | Transcriptome-wide | Splicing Changes | Modulated 934 exon triplets (0.58% of total expressed). 254 increased inclusion, 680 increased exclusion (Δψ ≥ |0.1|, FDR < 0.1). |[1] |

In Vivo Efficacy

Preclinical studies in a mouse model of Familial Dysautonomia have confirmed the compound's activity in a whole-organism context.

Table 2: In Vivo Efficacy of this compound in TgFD9 Mouse Model

Tissue Dosage (Oral) Metric Result Reference
Brain 10-100 mg/kg Full-Length ELP1 mRNA Statistically significant, dose-dependent increase. [2]
Brain 10-100 mg/kg ELP1 Protein Statistically significant, dose-dependent increase. [2]
Liver 10-100 mg/kg Full-Length ELP1 mRNA Statistically significant, dose-dependent increase. [2]

| Liver | 10-100 mg/kg | ELP1 Protein | Statistically significant, dose-dependent increase. |[2] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies, which are detailed below.

Dual-Luciferase Reporter Minigene Assay

This assay provides a quantitative measure of exon inclusion.

  • Construct: A plasmid is engineered with a minigene construct containing the target exon and its flanking intronic sequences. This minigene is placed between a Renilla luciferase (Rluc) gene and a Firefly luciferase (Fluc) gene. The Fluc gene is out-of-frame but contains a start codon mutation.[2]

  • Principle: Correct splicing and inclusion of the target exon bring the downstream Fluc gene into the correct reading frame, allowing its translation. The Rluc gene serves as a transfection control. The ratio of Firefly to Renilla luciferase activity (Relative Luciferase Units) is directly proportional to the percentage of exon inclusion.[2]

  • Protocol:

    • Seed HEK293T cells in 6-well plates.

    • Transfect cells with the Rluc-FD-Fluc minigene plasmid.

    • After 24 hours, replace the medium with fresh growth medium containing various concentrations of this compound or DMSO (vehicle control).

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure Renilla and Firefly luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot normalized values against compound concentration to generate dose-response curves.[2]

Splicing Analysis in Patient Fibroblasts

This protocol validates splicing correction in a disease-relevant cell type.

  • Cell Culture and Treatment:

    • Culture patient-derived fibroblasts (e.g., from FD or Wolman disease patients) in appropriate growth medium.

    • Seed cells in 10 cm dishes to reach semi-confluency at the time of treatment.

    • Replace the medium with fresh medium supplemented with this compound (e.g., at a final concentration of 60 μM for maximum effect) or DMSO (e.g., 0.05%).[1]

    • Incubate cells for 24 hours.[1]

  • RNA Extraction and RT-PCR:

    • Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).

    • Synthesize cDNA using reverse transcriptase.

    • Perform PCR using primers that flank the target exon.

    • Analyze PCR products via gel electrophoresis. The relative intensity of the bands corresponding to the exon-included and exon-skipped isoforms is quantified to determine the percent spliced in (PSI).

Western Blot for Protein Quantification

This method confirms that corrected mRNA splicing leads to increased functional protein.

  • Protocol:

    • Treat cells (e.g., patient fibroblasts) with this compound or DMSO as described above.

    • Lyse cells and quantify total protein concentration (e.g., using a BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-ELP1, anti-LIPA, anti-CFTR).[3]

    • Probe with a primary antibody for a loading control (e.g., anti-β-Actin).[3]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Perform densitometric analysis to quantify the target protein level, normalized to the loading control.[3]

G cluster_discovery Discovery & Initial Validation cluster_preclinical Preclinical & Mechanistic Studies cluster_expansion Therapeutic Expansion cluster_outcome Outcome s1 High-Throughput Screen (Dual-Luciferase Assay) s2 Identify this compound (Lead Compound) s1->s2 s3 Validation in Patient Cells (RT-PCR & Western Blot) s2->s3 s4 In Vivo Efficacy (TgFD9 Mouse Model) s3->s4 s5 Transcriptome-wide Analysis (RNA-Seq on Treated Cells) s3->s5 s6 Machine Learning Model (Predict New Targets) s5->s6 s7 Validate New Targets (Minigenes & Patient Cells) s6->s7 s8 Expanded Therapeutic Potential s7->s8

Fig. 2: Experimental workflow for this compound identification and validation.

Expanding Therapeutic Potential via Machine Learning

To explore the broader applicability of this compound, a deep learning approach was employed.

  • Data Generation: Transcriptome-wide RNA sequencing (RNA-Seq) was performed on human fibroblasts treated with this compound to identify all splicing events (exon inclusion and exclusion) that were responsive to the compound.[1]

  • Model Training: A convolutional neural network (CNN) was trained on the sequences of these responsive exon "triplets" (the target exon plus flanking exons and introns). The model learned the specific sequence signatures, particularly around the 5' splice site, that determine an exon's responsiveness to this compound.[1]

  • Target Prediction: The trained model was used to scan the ClinVar database, a repository of human genetic variations and their clinical significance. The model identified 155 disease-causing mutations that were predicted to create splicing defects within a sequence context that this compound could correct.[1][3]

  • Experimental Validation: This predictive power was confirmed experimentally. Splicing assays using minigenes or patient cell lines validated the model's predictions, showing that this compound could successfully correct splicing defects caused by mutations in CFTR (Cystic Fibrosis), LIPA (Wolman Disease), MLH1 (Lynch Syndrome), and MAPT (Frontotemporal Dementia).[3][[“]]

This innovative integration of experimental biology and artificial intelligence significantly expands the potential of this compound from a single-disease treatment to a platform therapeutic for a class of splicing disorders.

G input_data RNA-Seq Data (this compound Treated vs. Control) signatures Identify Responsive Sequence Signatures input_data->signatures model Train Convolutional Neural Network (CNN) prediction Predict New Disease Gene Targets model->prediction signatures->model database ClinVar Database (Pathogenic Splicing Mutations) database->prediction validation Experimental Validation (Minigenes, Patient Cells) prediction->validation

Fig. 3: Logic diagram for machine learning-based target expansion.

Conclusion and Future Directions

This compound is a potent, selective, and orally bioavailable small-molecule splicing modulator with a well-defined mechanism of action. It represents a significant advancement over first-generation compounds like kinetin. Initially developed for Familial Dysautonomia, its therapeutic potential has been shown to extend to a range of other genetic disorders caused by splicing defects. The successful application of a machine learning model to predict new therapeutic targets demonstrates a powerful paradigm for precision medicine, accelerating the expansion of a drug's utility. Further optimization of this compound and its analogs, such as PTC258, continues to be an active area of research, promising new therapeutic interventions for human splicing disorders.[2] The journey of this compound from a tool compound to a potential platform therapeutic underscores the growing importance of targeting pre-mRNA splicing in modern drug discovery.

References

An In-Depth Technical Guide to BPN-15477: A Novel Splicing Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for the treatment of genetic diseases caused by splicing defects. Identified as a potent splicing modulator, this compound has been shown to correct aberrant pre-mRNA splicing, leading to the restoration of functional protein production. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a derivative of kinetin.[1] Its chemical structure is characterized by a pyrrolopyrimidine core, which is crucial for its biological activity.

PropertyValue
IUPAC Name2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC13H11ClN6
SMILESClc1ncc(NCc2ccncc2)nc1c1[nH]ccc1
PatentWO2016118683A1

The synthesis of this compound involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 4-(aminomethyl)pyridine. The compound is a light brown solid with a purity of over 99% as determined by NMR, HPLC, and LC/MS.[1]

Mechanism of Action

This compound functions as a splicing modulator by enhancing the recognition of weak 5' splice sites, thereby promoting the inclusion of exons that are skipped due to disease-causing mutations. The primary mechanism of action involves the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to the 5' splice site of the target exon.[1] This stabilization of the U1 snRNP at the splice site facilitates the correct splicing of the pre-mRNA.

BPN_15477_Mechanism cluster_pre_mRNA Pre-mRNA cluster_splicing_machinery Splicing Machinery cluster_outcome Splicing Outcome Exon1 Exon Intron Intron WeakSS Weak 5' Splice Site Exon2 Skipped Exon Corrected_mRNA Correctly Spliced mRNA WeakSS->Corrected_mRNA leads to exon inclusion Aberrant_mRNA Aberrantly Spliced mRNA WeakSS->Aberrant_mRNA without this compound leads to exon skipping BPN This compound U1 U1 snRNP BPN->U1 enhances recruitment of U1->WeakSS binds to

Quantitative Data

This compound has demonstrated significant potency and efficacy in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound
Target GeneCell LineAssayEC50 / ActivityReference
ELP1HEK293T (minigene)Luciferase Splicing AssaySignificantly more potent than kinetin[1]
LIPAPatient FibroblastsRT-PCR10% increase in exon 8 inclusion
CFTRCFBE41o- (minigene)RT-PCR10% increase in exon 18 inclusion
Table 2: In Vivo Efficacy of this compound in a Familial Dysautonomia Mouse Model (TgFD9)
TissueDose (mg/kg, oral)Outcome MeasureResultReference
Brain10Full-length ELP1 mRNA~1.5-fold increase
Brain30Full-length ELP1 mRNA~2-fold increase
Brain100Full-length ELP1 mRNA~2.5-fold increase
Liver10Full-length ELP1 mRNA~1.2-fold increase
Liver30Full-length ELP1 mRNA~1.5-fold increase
Liver100Full-length ELP1 mRNA~1.8-fold increase
Brain100ELP1 ProteinSignificant increase
Liver100ELP1 ProteinSignificant increase

Experimental Protocols

Dual-Luciferase Reporter Splicing Assay

This assay is used to quantify the splicing correction activity of this compound in a high-throughput format.

Luciferase_Assay_Workflow start Start transfect Transfect HEK293T cells with dual-luciferase reporter plasmid start->transfect treat Treat cells with this compound or vehicle (DMSO) for 24h transfect->treat lyse Lyse cells treat->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure calculate Calculate the ratio of Renilla to Firefly luciferase measure->calculate end End calculate->end

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are plated in 96-well plates and transfected with a dual-luciferase reporter plasmid containing the target exon and flanking intronic sequences. The reporter construct is designed such that correct splicing results in the expression of Renilla luciferase, while aberrant splicing leads to the expression of Firefly luciferase.

  • Compound Treatment: 24 hours post-transfection, cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 24 hours.

  • Luciferase Assay: After treatment, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System, Promega).

  • Data Analysis: The ratio of Renilla to Firefly luciferase activity is calculated to determine the extent of splicing correction. Dose-response curves are generated to determine the EC50 value of the compound.

RT-PCR for Splicing Quantification

Reverse transcription-polymerase chain reaction (RT-PCR) is used to directly measure the relative abundance of correctly spliced and aberrantly spliced mRNA transcripts.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated cells or tissues using a suitable method (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank the exon of interest.

  • Gel Electrophoresis and Quantification: The PCR products are resolved by agarose (B213101) gel electrophoresis. The resulting bands corresponding to the included and excluded isoforms are visualized and quantified using densitometry. The percentage of exon inclusion is calculated as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

Conclusion

This compound is a promising small molecule splicing modulator with a well-defined mechanism of action and demonstrated preclinical efficacy. Its ability to correct splicing defects in various genetic diseases, particularly Familial Dysautonomia, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as novel therapeutics for splicing-related disorders.

References

BPN-15477: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel small molecule splicing modulator that has emerged as a promising therapeutic candidate for Familial Dysautonomia (FD) and other genetic diseases caused by splicing defects. Developed as a potent derivative of kinetin (B1673648), this compound promotes the inclusion of exon 20 in the ELP1 gene, addressing the primary molecular defect in FD. Its discovery was facilitated by a machine learning-driven approach that also predicted its efficacy across a range of other splicing mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of splicing modulation.

Introduction

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder characterized by the progressive loss of sensory and autonomic neurons. The disease is caused by a point mutation in the 5' splice site of intron 20 of the ELP1 gene, leading to the skipping of exon 20 and a subsequent reduction in functional ELP1 protein. The plant cytokinin kinetin was initially identified as a molecule capable of correcting this splicing defect, but its low potency necessitated the development of more effective analogs. This compound was discovered through a medicinal chemistry effort to optimize the therapeutic potential of kinetin.

Discovery and Optimization

This compound was identified through a screening campaign utilizing a cell-based dual-luciferase splicing reporter assay. This assay was designed to quantitatively measure the inclusion of ELP1 exon 20. Subsequent optimization efforts led to the development of PTC258, a this compound analog with significantly improved potency and bioavailability.

Quantitative Data: In Vitro Potency

The potency of this compound and its derivatives was evaluated by their ability to increase full-length ELP1 protein in cellular models of FD. The effective concentration required to achieve a two-fold increase in ELP1 protein (EC2X) is a key metric for comparing these compounds.

CompoundEC2X for ELP1 Protein Increase (nM)Reference
Kinetin10,000[1]
This compound340[1]
PTC258<10[1]

Table 1: In vitro potency of this compound and related compounds in increasing ELP1 protein levels.

Mechanism of Action

This compound functions as a splicing modulator, directly influencing the pre-mRNA splicing process. The prevailing hypothesis is that it enhances the recognition of the weak 5' splice site of ELP1 exon 20, thereby promoting its inclusion in the mature mRNA. This mechanism is thought to involve the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) at the mutant splice site.

Signaling Pathway

The restoration of functional ELP1 protein by this compound is expected to correct downstream cellular deficits. ELP1 is a scaffold protein with roles in transcriptional elongation, tRNA modification, and neuronal development. One of its key functions is in nerve growth factor (NGF) retrograde signaling, which is crucial for the survival of sensory and autonomic neurons.

ELP1_Signaling_Pathway BPN15477 This compound Splicing_Machinery Splicing Machinery (U1 snRNP) BPN15477->Splicing_Machinery enhances recognition ELP1_pre_mRNA Mutant ELP1 pre-mRNA (Exon 20 Skipping) Splicing_Machinery->ELP1_pre_mRNA corrects splicing ELP1_mRNA Full-length ELP1 mRNA ELP1_pre_mRNA->ELP1_mRNA ELP1_Protein Functional ELP1 Protein ELP1_mRNA->ELP1_Protein translation NGF_Signaling NGF Retrograde Signaling ELP1_Protein->NGF_Signaling enables Neuronal_Survival Neuronal Survival and Function NGF_Signaling->Neuronal_Survival promotes

Mechanism of Action of this compound.

Preclinical Efficacy

The in vivo efficacy of this compound and its analogs has been evaluated in a transgenic mouse model of FD (TgFD9). These studies have demonstrated that oral administration of these compounds can correct the ELP1 splicing defect in various tissues, including the nervous system, and rescue disease-related phenotypes.

Quantitative Data: In Vivo Efficacy in TgFD9 Mouse Model

Oral administration of this compound to TgFD9 mice resulted in a dose-dependent increase in full-length ELP1 mRNA and protein in both the brain and liver.

TissueDose (mg/kg)Full-Length ELP1 mRNA (Fold Change vs. Vehicle)ELP1 Protein (Fold Change vs. Vehicle)Reference
Brain10~1.5~1.2[2]
Brain30~2.0~1.5[2]
Brain100~2.5~1.8[2]
Liver10~1.8~1.5[2]
Liver30~2.5~2.0[2]
Liver100~3.0~2.5[2]

Table 2: In vivo efficacy of this compound in the TgFD9 mouse model after 7 days of oral administration.

Experimental Protocols

Dual-Luciferase Splicing Reporter Assay

This assay is the primary screening method used to identify and characterize splicing modulator compounds.

Methodology:

  • Construct: A minigene construct containing the ELP1 genomic region spanning from intron 18 to exon 21 is cloned into a dual-luciferase reporter vector. The firefly luciferase (FLuc) gene is inserted in-frame with exon 20, while the Renilla luciferase (Rluc) gene serves as an internal control for transfection efficiency and cell viability. The FD-causing mutation is introduced into the 5' splice site of intron 20.

  • Transfection: HEK293T cells are plated in 96-well plates and transfected with the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).

  • Lysis and Luciferase Measurement: After a 24-hour incubation period, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity (FLuc/Rluc) is calculated. An increase in this ratio indicates an increase in the inclusion of exon 20. Dose-response curves are generated by plotting the normalized FLuc/Rluc ratio against the compound concentration.

Dual_Luciferase_Assay_Workflow Start Start Transfection Transfect HEK293T cells with ELP1 minigene reporter Start->Transfection Treatment Treat cells with This compound or vehicle Transfection->Treatment Lysis Lyse cells Treatment->Lysis Luminescence Measure Firefly and Renilla luminescence Lysis->Luminescence Analysis Calculate FLuc/Rluc ratio and generate dose-response curve Luminescence->Analysis End End Analysis->End Machine_Learning_Workflow RNA_Seq RNA-Seq of this compound treated cells Splicing_Changes Identify transcriptome-wide splicing changes (ΔPSI) RNA_Seq->Splicing_Changes CNN_Training Train Convolutional Neural Network (CNN) on sequence signatures of responsive exons Splicing_Changes->CNN_Training Prediction Predict new disease-causing splicing mutations responsive to this compound CNN_Training->Prediction Validation Experimental Validation (e.g., in CFTR, LIPA, MLH1, MAPT) Prediction->Validation

References

BPN-15477: A Technical Guide to its Therapeutic Potential as a Pre-mRNA Splicing Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPN-15477 is a novel small molecule splicing modulator (SMC) that has demonstrated significant potential in the preclinical setting for the treatment of various genetic disorders caused by splicing defects. Initially identified as a potent corrector of the ELP1 gene splicing defect responsible for Familial Dysautonomia (FD), its therapeutic applicability has been expanded through the use of advanced computational models.[1][2] This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and exploring its future therapeutic landscape.

Introduction to this compound

Pre-mRNA splicing is a fundamental cellular process that removes introns and ligates exons to produce mature messenger RNA (mRNA).[3] Errors in this process, often caused by genetic mutations, can lead to the production of non-functional or toxic proteins, resulting in a wide range of human diseases.[4] Small molecules that can modulate splicing offer a promising therapeutic strategy to correct these defects.

This compound emerged from a search for compounds more potent than kinetin, a naturally occurring molecule with modest efficacy in correcting the splicing defect in Familial Dysautonomia.[1][5] FD is caused by a mutation in the ELP1 gene that leads to the skipping of exon 20, resulting in a tissue-specific reduction of functional ELP1 protein.[5] this compound was identified as a significantly more potent and efficacious compound in rescuing ELP1 exon 20 inclusion in both minigene systems and FD patient-derived cell lines.[1]

Mechanism of Action

This compound selectively modulates pre-mRNA splicing. Its mechanism appears to center on strengthening the recognition of weak 5' splice sites.[1] Evidence suggests that the compound promotes the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to these suboptimal splice sites.[1] This enhanced recognition facilitates the correct inclusion of the target exon into the mature mRNA.

Notably, the effect of this compound is highly selective. Transcriptome-wide analysis in human fibroblasts revealed that the compound alters splicing in only 0.58% of all expressed exon triplets, indicating a specific, rather than global, impact on splicing.[1][2]

Mechanism_of_Action cluster_pre_mrna Pre-mRNA with Weak 5' Splice Site cluster_splicing Splicing Process cluster_outcome Splicing Outcome Exon1 Exon N Intron1 Intron Exon1->Intron1 Exon2 Target Exon Intron1->Exon2 Intron2 Intron Exon2->Intron2 WeakSite Weak 5' SS Exon2->WeakSite Exon3 Exon N+1 Intron2->Exon3 Corrected Correct Splicing: Exon Included WeakSite->Corrected Corrected Pathway Skipped Aberrant Splicing: Exon Skipped WeakSite->Skipped Default Pathway BPN This compound Spliceosome Spliceosome (U1 snRNP) BPN->Spliceosome Enhances Recruitment Spliceosome->WeakSite Binds to Site

Caption: Mechanism of this compound action on a weak 5' splice site.

Preclinical Data and Therapeutic Applications

The therapeutic potential of this compound extends beyond Familial Dysautonomia. A machine learning approach, specifically a Convolutional Neural Network (CNN), was trained on transcriptome sequencing data from this compound-treated cells. This model identified sequence signatures responsive to the compound and predicted 155 human disease genes with known pathogenic splicing mutations as potential targets for this compound therapy.[1][2]

Drug_Discovery_Workflow Compound This compound Identified (More potent than Kinetin) Fibroblasts Treat Human Fibroblasts Compound->Fibroblasts RNASeq Transcriptome-wide RNA Sequencing Fibroblasts->RNASeq CNN Develop Deep Learning Model (CNN) RNASeq->CNN Signatures Identify this compound-responsive Sequence Signatures CNN->Signatures Prediction Predict New Therapeutic Targets (155 Genes Identified) Signatures->Prediction ClinVar ClinVar Database (Pathogenic Splicing Mutations) ClinVar->Prediction Validation Experimental Validation Prediction->Validation Minigenes Minigene Assays Validation->Minigenes In vitro PatientCells Patient-derived Cells Validation->PatientCells Cell-based Protein Protein & Functional Assays PatientCells->Protein Functional outcome

Caption: AI-driven workflow for identifying new this compound targets.
Validated Disease Targets

Experimental validation has confirmed the predictions of the deep learning model for several diseases.[2]

  • Familial Dysautonomia (FD): this compound effectively rescues the inclusion of ELP1 exon 20 in FD patient fibroblasts.[1]

  • Cystic Fibrosis (CF): Corrects splicing defects caused by mutations in the CFTR gene, leading to increased functional CFTR protein.[2][[“]]

  • Lysosomal Acid Lipase (LAL) Deficiency: Ameliorates the splicing defect from the c.894G>A mutation in the LIPA gene, increasing LIPA protein levels in patient fibroblasts.[2]

  • Lynch Syndrome: Rescues aberrant splicing caused by mutations in the mismatch repair gene MLH1.[2][[“]]

  • Frontotemporal Dementia and Parkinsonism (FTDP-17): Modulates splicing of the MAPT gene by promoting the exclusion of exon 10, which can be therapeutic for mutations that disrupt the balance of MAPT isoforms.[1]

Therapeutic_Applications cluster_primary Primary Target cluster_ai AI-Predicted & Validated Targets BPN This compound FD Familial Dysautonomia (ELP1 gene) BPN->FD CF Cystic Fibrosis (CFTR) BPN->CF LAL LAL Deficiency (LIPA) BPN->LAL Lynch Lynch Syndrome (MLH1) BPN->Lynch FTDP FTDP-17 (MAPT) BPN->FTDP

References

BPN-15477 and its Analogs: Modulating MAPT Exon 10 Splicing for Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The microtubule-associated protein tau (MAPT) gene and its splicing are of central interest in the study of neurodegenerative diseases, including frontotemporal dementia (FTD). The alternative splicing of exon 10 of the MAPT gene is a critical determinant of the ratio of 3-repeat (3R) to 4-repeat (4R) tau protein isoforms. An imbalance in this ratio, often favoring the 4R isoform, is a pathological hallmark of several tauopathies. The small molecule BPN-15477 has been identified as a splicing modulator with the potential to correct such splicing defects. This technical guide provides a comprehensive overview of the role of this compound and its more potent analogs in promoting MAPT exon 10 exclusion, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data on Splicing Modulation

The following tables summarize the quantitative data on the efficacy of this compound and its next-generation analogs in modulating MAPT exon 10 splicing.

CompoundCell ModelTarget MutationConcentrationOutcome on MAPT Exon 10 SplicingReference
This compoundHEK293 cells with MAPT minigene (exons 9-11)Wild-Type60 µMSignificant reduction in exon 10 inclusion[1]
This compoundFTD iPSC-derived neuronsTau-P301LHigh concentrationsModest reduction in total and phosphorylated Tau[2]
Next-generation SMCs (analogs of this compound)FTD iPSC-derived neuronsTau-P301LNot specifiedSignificantly improved potency and efficacy compared to this compound[2]

Note: Specific quantitative values for the percentage of exon 10 exclusion were not available in the reviewed literature abstracts. The data indicates a qualitative but significant effect.

Core Experimental Protocols

MAPT Minigene Splicing Reporter Assay

This assay is crucial for the initial screening and validation of compounds that modulate MAPT exon 10 splicing.

a. Minigene Construct:

  • A genomic fragment of the human MAPT gene, encompassing exon 9, intron 9, exon 10, intron 10, and exon 11, is cloned into a splicing reporter vector (e.g., pSPL3).

  • Site-directed mutagenesis can be used to introduce specific FTD-associated mutations into the minigene construct.

b. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 6-well plates and transfected with the MAPT minigene construct using a suitable transfection reagent.

c. Compound Treatment:

  • 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing the test compound (e.g., this compound at 60 µM) or vehicle control (e.g., DMSO).

  • Cells are incubated for a further 24-48 hours.

d. RNA Isolation and RT-PCR:

  • Total RNA is extracted from the cells using a commercial RNA isolation kit.

  • Reverse transcription is performed to synthesize cDNA.

  • PCR is carried out using primers specific to the flanking exons of the minigene vector to amplify the spliced transcripts.

e. Analysis:

  • The PCR products are analyzed by agarose (B213101) gel electrophoresis to visualize the different spliced isoforms (with and without exon 10).

  • The intensity of the bands corresponding to the 3R (exon 10 excluded) and 4R (exon 10 included) tau isoforms is quantified using densitometry to determine the percentage of exon 10 exclusion.

Splicing Analysis in Patient-Derived Neurons

This protocol validates the findings from the minigene assay in a more disease-relevant cellular model.

a. Cell Culture:

  • Induced pluripotent stem cells (iPSCs) derived from FTD patients carrying MAPT mutations (e.g., Tau-P301L) are differentiated into neurons using established protocols.

b. Compound Treatment:

  • Differentiated neurons are treated with the splicing modulator compounds or vehicle control for a specified period.

c. RNA and Protein Analysis:

  • RNA is extracted for RT-qPCR analysis to quantify the relative expression of 3R and 4R MAPT transcripts.

  • Protein lysates are collected for Western blot analysis to measure the levels of total tau and phosphorylated tau.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound promotes the exclusion of MAPT exon 10. The compound is thought to enhance the recognition of the 5' splice site of intron 10 by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This enhanced recognition favors the splicing out of exon 10 along with the surrounding introns.

G Proposed Mechanism of this compound in MAPT Exon 10 Exclusion cluster_pre_mrna MAPT pre-mRNA cluster_splicing Splicing Machinery cluster_outcome Splicing Outcome Exon 9 Exon 9 Intron 9 Intron 9 Exon 10 Exon 10 5'ss_E10 5' Splice Site Intron 10 Intron 10 Exon 11 Exon 11 Exon_10_Exclusion Exon 10 Exclusion (3R Tau) 5'ss_E10->Exon_10_Exclusion promotes U1_snRNP U1 snRNP U1_snRNP->5'ss_E10 binds to BPN_15477 This compound BPN_15477->U1_snRNP enhances binding

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The diagram below outlines the general workflow for the identification and validation of splicing modulator compounds targeting MAPT exon 10.

G Experimental Workflow for MAPT Splicing Modulator Validation Start Compound Library Minigene_Assay MAPT Minigene Reporter Assay (HEK293 cells) Start->Minigene_Assay Hit_Identification Hit Identification & Lead Optimization Minigene_Assay->Hit_Identification Patient_Cell_Validation Validation in FTD Patient-derived Neurons Hit_Identification->Patient_Cell_Validation In_Vivo_Studies In Vivo Efficacy and Safety Studies (Animal Models) Patient_Cell_Validation->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for splicing modulator validation.

This compound and its analogs represent a promising therapeutic strategy for tauopathies characterized by an imbalanced 3R/4R tau ratio. The presented data and protocols provide a solid foundation for further research and development in this area. The continued optimization of these splicing modulator compounds, guided by robust in vitro and in vivo assays, holds the potential to deliver novel treatments for FTD and other related neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for BPN-15477 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in correcting splicing defects underlying various genetic diseases.[1] This compound has been shown to restore the correct splicing of several key genes, including ELP1, CFTR, LIPA, MLH1, and MAPT, by enhancing the inclusion of specific exons.[2][3] These application notes provide detailed experimental protocols for utilizing this compound in cell culture models to study its effects on pre-mRNA splicing and downstream protein expression.

Mechanism of Action: Splicing Modulation

This compound functions by promoting the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to weakly defined 5' splice sites on pre-mRNA transcripts.[1] This enhanced recognition of the splice site facilitates the correct inclusion of exons that might otherwise be skipped due to splicing mutations. The process is particularly effective for exons with weak 5' splice site consensus sequences.

BPN_15477_Mechanism cluster_0 Cell Nucleus Pre-mRNA Pre-mRNA Weak 5' SS Weak 5' Splice Site Pre-mRNA->Weak 5' SS Contains Exon Exon Spliceosome Spliceosome Weak 5' SS->Spliceosome Recruits Intron Intron U1 snRNP U1 snRNP U1 snRNP->Weak 5' SS Binds to Correctly Spliced mRNA Correctly Spliced mRNA Spliceosome->Correctly Spliced mRNA Catalyzes splicing This compound This compound This compound->U1 snRNP Promotes recruitment of

Caption: Mechanism of this compound in promoting correct splicing.

Experimental Workflow Overview

A typical workflow for evaluating the efficacy of this compound in a cell-based model involves cell culture, treatment with the compound, and subsequent analysis of splicing and protein expression.

Experimental_Workflow A 1. Cell Culture (e.g., Patient Fibroblasts, HEK293T) B 2. Treatment with this compound (Varying concentrations and durations) A->B C 3. Harvest Cells B->C D 4a. RNA Extraction C->D E 4b. Protein Extraction C->E F 5a. RT-PCR Analysis (Analysis of Splicing Isoforms) D->F H 5c. Dual-Luciferase Reporter Assay (Quantitative Splicing Analysis) D->H G 5b. Western Blot Analysis (Quantification of Protein Expression) E->G

Caption: General experimental workflow for this compound cell culture studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving this compound.

Table 1: this compound Treatment Conditions

Cell LineTarget GeneThis compound Concentration (µM)Treatment DurationReference
Wild-type Human FibroblastsTranscriptome-wide307 days[3]
FD Patient FibroblastsELP110, 30, 6024 hours
HEK293T (Minigene)ELP10.01 - 10024 hours[1]
CFBE-FlpIn (c.2988G>A)CFTR0.3, 1, 3, 1072 hours[4]
Patient Fibroblasts (c.894G>A)LIPA6024 hours

Table 2: Observed Effects of this compound

Cell Line/ModelTargetOutcomeMagnitude of EffectReference
HEK293T (Minigene)ELP1 Exon 20 InclusionIncreased Luciferase ActivityDose-dependent increase[1]
FD Patient FibroblastsELP1 SplicingIncreased full-length ELP1 mRNA~2-3 fold increase
CFBE-FlpIn (c.2988G>A)CFTR FunctionIncreased Chloride Channel ActivityDose-dependent restoration[4]
Patient Fibroblasts (c.894G>A)LIPA ProteinIncreased LIPA Protein Levels~50% increase compared to untreated[2][3]
293-FlpIn (c.2988G>A)CFTR ProteinIncreased Mature CFTR ProteinSignificant increase in mature CFTR[2][3]

Detailed Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment
  • Cell Seeding:

    • Culture cells (e.g., human fibroblasts, HEK293T) in appropriate media and conditions.

    • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10, 30, 60 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Treatment:

    • Remove the old media from the cells and replace it with media containing the appropriate concentration of this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

Protocol 2: Dual-Luciferase Reporter Assay for Splicing Analysis

This assay provides a quantitative measure of exon inclusion.

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T cells with a dual-luciferase reporter plasmid containing the target exon and a control plasmid (e.g., Renilla luciferase).

    • 24 hours post-transfection, treat the cells with this compound as described in Protocol 1.

  • Cell Lysis:

    • After the treatment period, wash the cells once with PBS.

    • Lyse the cells by adding 1X Passive Lysis Buffer (e.g., Promega E1941) and incubating at room temperature for 15-20 minutes with gentle shaking.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly signal and activate the Renilla luciferase. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each sample.

    • Normalize the ratios to the vehicle control to determine the fold change in exon inclusion.

Protocol 3: RT-PCR Analysis of Splicing Isoforms
  • RNA Extraction:

    • Following this compound treatment, harvest the cells and extract total RNA using a suitable kit (e.g., Qiagen RNeasy Kit).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Perform PCR using primers that flank the exon of interest. This will allow for the amplification of both the exon-included and exon-skipped isoforms.

    • Primer Design: Design primers in the exons flanking the alternative exon.

  • Gel Electrophoresis:

    • Separate the PCR products on a 2-3% agarose (B213101) gel.

    • Visualize the bands corresponding to the different splice isoforms using a gel documentation system.

  • Densitometry:

    • Quantify the intensity of the bands to determine the relative abundance of each isoform. The Percent Spliced In (PSI) can be calculated as: (Intensity of included isoform) / (Intensity of included isoform + Intensity of excluded isoform) * 100.

Protocol 4: Western Blot Analysis of Protein Expression
  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (e.g., anti-CFTR, anti-LIPA) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the protein levels, normalizing to the loading control.

References

Application Notes and Protocols for BPN-15477 in In Vitro Splicing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where introns are removed and exons are ligated to form mature mRNA. Dysregulation of this process is implicated in numerous genetic diseases. Small molecule modulators of splicing are emerging as a promising therapeutic strategy. BPN-15477 is a novel splicing modulator compound that has demonstrated the ability to correct splicing defects in several disease-associated genes, including ELP1 in Familial Dysautonomia.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in in vitro splicing assays to study its effects on splicing mechanisms and to evaluate its potential as a therapeutic agent.

In vitro splicing assays are powerful tools for dissecting the molecular mechanisms of splicing and for screening potential modulators.[4][5][6][7][8][9] These assays typically utilize a radiolabeled pre-mRNA substrate and a nuclear extract, which contains the necessary spliceosomal components.[4][5][7] The effect of a compound like this compound can be assessed by observing changes in the splicing products, such as an increase in correctly spliced mRNA or a decrease in aberrantly spliced isoforms.

Mechanism of Action

This compound has been shown to selectively modulate splicing, with evidence suggesting it promotes the recognition of weak 5' splice sites by the U1 small nuclear ribonucleoprotein (snRNP).[1] This action can lead to the inclusion of exons that are otherwise skipped due to mutations that weaken splice site signals.[1] In vitro splicing assays can be employed to further elucidate the precise step of the splicing pathway affected by this compound.

Quantitative Data

Table 1: Potency of this compound in a Cell-Based Splicing Reporter Assay

CompoundEC50 (µM)Max Response (% of Control)Cell LineReporter SystemReference
This compound~0.1>2-fold increase in exon inclusionHEK293TDual-luciferase reporter with ELP1 minigene[2][10]
Kinetin~10<2-fold increase in exon inclusionHEK293TDual-luciferase reporter with ELP1 minigene[2][10]

Note: The data presented is from a cell-based assay and should be used as a guide for designing in vitro experiments. The potency of this compound may vary depending on the in vitro system and the specific pre-mRNA substrate.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro splicing assay adapted for the evaluation of this compound.

Preparation of Radiolabeled Pre-mRNA Substrate

The pre-mRNA substrate should contain the target exon and flanking intronic sequences that are responsive to this compound. This is typically a minigene construct.

Materials:

  • Linearized plasmid DNA containing the minigene of interest downstream of a T7 or SP6 promoter.

  • T7 or SP6 RNA polymerase.

  • RNase inhibitor.

  • NTPs (ATP, CTP, GTP).

  • [α-³²P]UTP (or other radiolabeled nucleotide).

  • DNase I (RNase-free).

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol (B145695) and sodium acetate.

  • Nuclease-free water.

Procedure:

  • Set up the in vitro transcription reaction in a total volume of 20 µL.

  • Incubate at 37°C for 1-2 hours.

  • Add DNase I and incubate for a further 15 minutes at 37°C to remove the DNA template.

  • Purify the radiolabeled pre-mRNA by phenol:chloroform extraction and ethanol precipitation.[4][5]

  • Resuspend the RNA pellet in nuclease-free water.

  • Determine the concentration and specific activity of the probe.

In Vitro Splicing Reaction

This is the core of the assay where the pre-mRNA is incubated with nuclear extract in the presence of this compound.

Materials:

  • HeLa cell nuclear extract (commercially available or prepared in-house).[5][7]

  • Radiolabeled pre-mRNA substrate.

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Splicing buffer components (e.g., HEPES-KOH, MgCl₂, ATP, creatine (B1669601) phosphate).[5]

  • RNase inhibitor.

  • Nuclease-free water.

Procedure:

  • Prepare a master mix for the splicing reactions on ice. For a single 25 µL reaction, the components are typically:

    • 12.5 µL HeLa nuclear extract (final concentration ~50% v/v)

    • 1 µL ATP/Creatine Phosphate mix (final concentration ~1 mM ATP, 25 mM Creatine Phosphate)[5]

    • 0.5 µL MgCl₂ (final concentration ~3 mM)[5]

    • 1 µL this compound or vehicle control (e.g., DMSO) at various concentrations. It is recommended to perform a dose-response curve, starting with concentrations informed by cell-based assays (e.g., 0.01 µM to 100 µM).

    • ~0.5-1 ng of radiolabeled pre-mRNA (~10,000-50,000 cpm).

    • Nuclease-free water to a final volume of 25 µL.

  • Pre-incubate the nuclear extract with this compound and other reaction components for 10-15 minutes on ice to allow the compound to interact with the splicing machinery.

  • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

  • Incubate the reaction at 30°C for a time course (e.g., 0, 15, 30, 60, 120 minutes) to analyze splicing kinetics. For a standard endpoint assay, 60-120 minutes is common.[4]

  • Stop the reaction by adding a stop solution containing Proteinase K and SDS.[5][7]

RNA Extraction and Analysis

The RNA products are purified and then separated by size to visualize the different splicing species.

Materials:

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol and sodium acetate.

  • Glycogen (as a carrier).

  • Formamide (B127407) loading dye.

  • Denaturing polyacrylamide gel (6-8%) containing urea.[4]

  • TBE buffer.

  • Phosphor screen and imager or X-ray film.

Procedure:

  • Incubate the stopped reactions with Proteinase K at 37°C for 15-30 minutes to digest proteins.[4][7]

  • Perform phenol:chloroform extraction to purify the RNA.[4][7]

  • Precipitate the RNA with ethanol and a carrier like glycogen.[4]

  • Resuspend the RNA pellet in formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA species by denaturing polyacrylamide gel electrophoresis (PAGE).[4][5]

  • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

  • Quantify the bands corresponding to the pre-mRNA, spliced mRNA, and any splicing intermediates (e.g., lariat (B8276320) intron) using densitometry software. The splicing efficiency can be calculated as the ratio of spliced mRNA to the total RNA (pre-mRNA + spliced mRNA).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual pathway of pre-mRNA splicing and the experimental workflow for the in vitro assay.

pre_mRNA_splicing_pathway cluster_pre_mRNA Pre-mRNA cluster_spliceosome Spliceosome Assembly cluster_splicing_steps Splicing Catalysis cluster_products Splicing Products Exon1 Exon 1 Intron Intron U1 U1 snRNP Exon2 Exon 2 U2 U2 snRNP U4U6U5 U4/U6.U5 tri-snRNP Step1 First Catalytic Step U4U6U5->Step1 Spliceosome Activation Step2 Second Catalytic Step Step1->Step2 Intermediate Formation mRNA Mature mRNA Step2->mRNA Exon Ligation Lariat Lariat Intron Step2->Lariat Intron Excision BPN15477 This compound BPN15477->U1 Enhances Recognition

Caption: Conceptual pathway of pre-mRNA splicing and the putative mechanism of this compound.

in_vitro_splicing_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_rna 1. Synthesize Radiolabeled Pre-mRNA add_rna 4. Initiate Reaction with Radiolabeled Pre-mRNA prep_rna->add_rna prep_reagents 2. Prepare Splicing Reaction Mix (Nuclear Extract, Buffers) add_bpn 3. Add this compound (or Vehicle Control) prep_reagents->add_bpn add_bpn->add_rna incubation 5. Incubate at 30°C add_rna->incubation stop_reaction 6. Stop Reaction & Purify RNA incubation->stop_reaction run_gel 7. Denaturing PAGE stop_reaction->run_gel visualize 8. Autoradiography run_gel->visualize quantify 9. Quantify Splicing Products visualize->quantify

Caption: Experimental workflow for in vitro splicing assay with this compound.

Troubleshooting

IssuePossible CauseSuggestion
No splicing activityInactive nuclear extractUse a fresh batch of extract or test with a control pre-mRNA known to splice efficiently.
Incorrect buffer conditionsVerify concentrations of MgCl₂, ATP, and other components.
Degraded pre-mRNAEnsure RNase-free conditions throughout the protocol. Run an aliquot of the pre-mRNA on a gel to check its integrity.
High background on autoradiogramIncomplete RNA purificationEnsure complete phenol:chloroform extraction and ethanol precipitation.
Inconsistent resultsPipetting errorsPrepare a master mix for multiple reactions to ensure consistency.
This compound precipitationEnsure this compound is fully dissolved in the solvent before adding to the reaction. Test different final solvent concentrations (e.g., <1% DMSO).

Conclusion

The in vitro splicing assay is an indispensable tool for characterizing the mechanism of action of splicing modulators like this compound. By following the detailed protocol and utilizing the provided frameworks for data presentation and visualization, researchers can effectively evaluate the impact of this compound on specific splicing events, contributing to a deeper understanding of its therapeutic potential. This methodology provides a robust platform for the preclinical evaluation of splicing-targeted therapeutics.

References

Application Notes and Protocols for BPN-15477 in Fibroblast Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of BPN-15477, a potent splicing modulator compound, for the treatment of fibroblasts in a research setting. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating genetic diseases caused by splicing defects.

Introduction

This compound is a small molecule splicing modulator that has demonstrated efficacy in correcting pre-mRNA splicing defects in various genetic disorders.[1][2] It functions by influencing the inclusion or exclusion of specific exons during the splicing process, thereby restoring the production of functional proteins.[1][3] This document outlines the effective dosage and experimental protocols for the application of this compound in human fibroblast cell lines, providing a foundation for further research into its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound on human fibroblasts.

Table 1: Effective Concentrations of this compound in Fibroblast Cell Lines

Cell TypeConcentrationTreatment DurationOutcomeReference
Wild-Type Human Fibroblasts30 µM7 daysTranscriptome-wide evaluation of splicing changes[1]
Familial Dysautonomia (FD) FibroblastsUp to 60 µM24 hoursDose-dependent correction of ELP1 exon 20 splicing; 60 µM for maximal effect[3]
Patient Fibroblasts (LIPA mutation)Not specifiedNot specifiedIncreased LIPA protein levels[2]

Table 2: Transcriptome-wide Splicing Changes in Human Fibroblasts Treated with 30 µM this compound for 7 Days

Splicing ChangeNumber of Exon TripletsCriteria
Increased Exon Inclusion254Δψ ≥ 0.1 and FDR < 0.1
Increased Exon Exclusion680Δψ ≤ -0.1 and FDR < 0.1
Total Affected Triplets 934 (0.58% of all expressed triplets)

Δψ (Delta PSI) represents the change in the "percent spliced-in" value. FDR is the False Discovery Rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving the treatment of fibroblasts with this compound.

Fibroblast Cell Culture and Seeding
  • Cell Lines: Use either wild-type human fibroblast cell lines or patient-derived fibroblasts with specific splicing mutations (e.g., Familial Dysautonomia fibroblasts).

  • Culture Medium: Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Seeding: Seed cells at a density that allows them to reach semi-confluency at the time of treatment. For example, seed patient fibroblasts in 10 cm dishes.[3]

This compound Treatment Protocol
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Working Solution: On the day of treatment, dilute the stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 30 µM or 60 µM).[1][3] A final DMSO concentration of 0.05% is recommended as a vehicle control.[3]

  • Treatment: Replace the existing media in the cell culture dishes with the media containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours for initial dose-response studies or 7 days for transcriptome-wide analysis).[1][3]

RNA Extraction and Analysis
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a standard method, such as a commercial RNA isolation kit.

  • RT-PCR for Splicing Validation:

    • Synthesize cDNA from the extracted RNA.

    • Perform PCR using primers that flank the exon of interest.

    • Analyze the PCR products on an agarose (B213101) gel to visualize the different spliced isoforms (i.e., with and without the target exon).

  • RNA-Sequencing for Transcriptome-wide Analysis:

    • Prepare sequencing libraries from the extracted RNA.

    • Perform deep sequencing.

    • Analyze the sequencing data to quantify changes in exon inclusion using metrics like "percent spliced-in" (PSI).

Protein Analysis (Western Blot)
  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific to the target protein (e.g., LIPA, CFTR) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

Visualizations

Signaling Pathway

BPN15477_Signaling_Pathway BPN15477 This compound Spliceosome Spliceosome BPN15477->Spliceosome targets Pre_mRNA Pre-mRNA Spliceosome->Pre_mRNA acts on Splicing_Modulation Splicing Modulation (Exon Inclusion/Exclusion) Pre_mRNA->Splicing_Modulation Corrected_mRNA Correctly Spliced mRNA Splicing_Modulation->Corrected_mRNA Functional_Protein Functional Protein Corrected_mRNA->Functional_Protein translates to

Caption: Mechanism of action for this compound in modulating pre-mRNA splicing to produce functional protein.

Experimental Workflow

BPN15477_Experimental_Workflow Start Start: Fibroblast Culture Treatment Treat with this compound (e.g., 30µM or 60µM) and Vehicle Control (DMSO) Start->Treatment Incubation Incubate (24 hours or 7 days) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction RT_PCR RT-PCR for Splicing Validation RNA_Extraction->RT_PCR RNA_Seq RNA-Sequencing for Transcriptome Analysis RNA_Extraction->RNA_Seq Western_Blot Western Blot for Protein Quantification Protein_Extraction->Western_Blot Data_Analysis Data Analysis RT_PCR->Data_Analysis RNA_Seq->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for treating fibroblasts with this compound and subsequent analysis.

References

Preparing BPN-15477 Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of working solutions of BPN-15477, a small molecule splicing modulator. The information is intended to guide researchers in preparing stable and effective solutions for both in vitro and in vivo experimental settings. This guide includes quantitative data on solubility and stability, step-by-step experimental protocols, and a diagram of the compound's proposed mechanism of action.

Introduction to this compound

This compound is a splicing modulator compound that has shown promise in correcting splicing defects associated with various genetic diseases. It has been identified as a potent corrector of the splicing of ELP1 exon 20, which is mis-spliced in individuals with Familial Dysautonomia. Furthermore, research has indicated its potential to correct splicing defects in other genes, including CFTR, LIPA, MLH1, and MAPT. The primary mechanism of action of this compound involves the enhanced recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site of target pre-mRNAs, thereby promoting correct exon inclusion.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for the preparation of appropriate working solutions. The following tables summarize the available quantitative data on the solubility and stability of this compound.

Solubility Data
SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)40 mMA stock solution of 40 mM in 100% DMSO is readily achievable and has been used in published cell culture experiments.[1]
Phosphate-Buffered Saline (PBS)LowWhile specific quantitative data is not available, this compound is typically diluted into aqueous solutions like PBS from a DMSO stock for final working concentrations. Direct dissolution in PBS is likely to be low.
Ethanol (B145695)Not AvailableSpecific solubility data for this compound in ethanol is not readily available in the public domain.
Stability of Solutions

General recommendations for the storage of bioactive small molecules suggest the following. While specific stability-indicating assay data for this compound is not publicly available, these guidelines can help ensure the integrity of the compound in solution.

Storage ConditionSolventDurationNotes
-20°CDMSO≤ 1 monthStock solutions in DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles. For optimal results, it is recommended to use freshly prepared solutions.
4°CAqueous< 24 hoursWorking solutions in aqueous buffers such as PBS should ideally be prepared fresh on the day of use. Long-term storage of aqueous solutions is not recommended due to the potential for degradation and precipitation.
Room TemperatureAqueous< 8 hoursIt is best practice to keep aqueous working solutions on ice and use them within a few hours of preparation.

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays

This protocol is based on a published study using this compound in cell culture.[1]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Protocol:

  • Prepare a 40 mM Stock Solution:

    • Aseptically weigh out the required amount of this compound.

    • Dissolve the solid this compound in 100% DMSO to a final concentration of 40 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C.

  • Prepare a 10X Working Solution:

    • On the day of the experiment, thaw an aliquot of the 40 mM stock solution.

    • Dilute the stock solution in a solution of 5% DMSO in PBS to create a 10X working solution of the desired final concentration. For example, to achieve a final concentration of 30 µM in the cell culture, prepare a 300 µM 10X working solution.

  • Treat Cells:

    • Add the 10X working solution to the cell culture medium at a 1:10 dilution to achieve the final desired concentration.

    • Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment BPN_solid This compound (Solid) Stock_40mM 40 mM Stock Solution BPN_solid->Stock_40mM Dissolve DMSO_100 100% DMSO DMSO_100->Stock_40mM Stock_aliquot Thaw Stock Aliquot Stock_40mM->Stock_aliquot Working_10X 10X Working Solution Stock_aliquot->Working_10X Dilute Diluent 5% DMSO in PBS Diluent->Working_10X Final_treatment Final Working Solution (e.g., 30 µM this compound, 0.5% DMSO) Working_10X->Final_treatment Add 1:10 Cell_culture Cell Culture Medium Cell_culture->Final_treatment

Caption: Workflow for preparing this compound working solutions for in vitro assays.

Preparation of this compound for In Vivo Oral Administration in Mice

The following is a general protocol based on a study that administered this compound orally to mice. The specific vehicle was not detailed, so a common vehicle for oral gavage is suggested here. Researchers should optimize the formulation based on their specific experimental needs and the physicochemical properties of the compound.

Materials:

  • This compound (solid)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water, or a solution of 5% DMSO and 5% Tween 80 in sterile water)

  • Homogenizer or sonicator

  • Oral gavage needles

Protocol:

  • Vehicle Preparation:

    • Prepare the desired vehicle. For example, to prepare 0.5% carboxymethylcellulose (CMC), slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Stir until a homogenous suspension is formed.

  • Formulation of this compound:

    • Calculate the required amount of this compound to achieve the desired dosage (e.g., 10-100 mg/kg).

    • Weigh the this compound and suspend it in the chosen vehicle.

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension. The goal is to achieve a particle size that is suitable for oral administration and absorption.

  • Administration:

    • Administer the this compound suspension to the mice via oral gavage using an appropriate gauge needle.

    • The volume of administration should be based on the weight of the animal (typically 5-10 mL/kg).

Mechanism of Action: Splicing Modulation

This compound functions by modulating the pre-mRNA splicing process. In cases of certain splicing mutations, the recognition of the correct 5' splice site by the spliceosome is impaired, leading to exon skipping or the use of cryptic splice sites. This compound is believed to enhance the recruitment of the U1 snRNP, a key component of the early spliceosome, to the weak 5' splice site. This stabilization of the U1 snRNP at the correct location promotes the inclusion of the target exon into the mature mRNA, thereby restoring the production of a functional protein.

G cluster_splicing Pre-mRNA Splicing Pathway pre_mRNA Pre-mRNA with a Weak 5' Splice Site U1_snRNP U1 snRNP pre_mRNA->U1_snRNP Impaired Recognition Spliceosome Spliceosome Assembly U1_snRNP->Spliceosome Initiates BPN_15477 This compound BPN_15477->U1_snRNP Enhances Recruitment Exon_Inclusion Correct Exon Inclusion Spliceosome->Exon_Inclusion Mature_mRNA Mature mRNA Exon_Inclusion->Mature_mRNA Functional_Protein Functional Protein Mature_mRNA->Functional_Protein Translation

References

Application Notes and Protocols for BPN-15477 in Minigene Splicing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BPN-15477, a novel small molecule splicing modulator, in minigene splicing assays. This document is intended to guide researchers in the evaluation of this compound's potential to correct splicing defects in various disease models.

Introduction

This compound is a small molecule that has been identified as a potent modulator of pre-mRNA splicing.[1][2] Originally developed to correct the splicing defect in the ELP1 gene responsible for Familial Dysautonomia (FD), its therapeutic potential has been expanded to other genetic diseases caused by splicing mutations.[3][4][[“]] Minigene splicing assays are a crucial in vitro tool to assess the efficacy and mechanism of action of splicing modulator compounds like this compound. These assays utilize engineered plasmid constructs containing a specific exon and its flanking intronic sequences to recapitulate the splicing event in a cellular context.

Mechanism of Action

This compound has been shown to correct splicing defects by enhancing the recognition of weak splice sites.[1] It is believed to act by promoting the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site of the target exon.[1] This mechanism is particularly effective for mutations that weaken the splice site and lead to exon skipping.

Applications

Minigene splicing assays are a versatile platform to:

  • Screen for and characterize the activity of splicing modulator compounds.

  • Determine the dose-dependent effect of compounds like this compound on exon inclusion.

  • Validate the splicing-correcting potential of this compound for specific disease-causing mutations.

  • Investigate the molecular mechanisms underlying splicing correction.

Data Presentation: Efficacy of this compound on Splicing Correction

The following table summarizes the quantitative data on the efficacy of this compound in correcting splicing defects for various genes implicated in human diseases.

GeneDisease AssociationMutation ContextAssay SystemThis compound ConcentrationObserved EffectReference
ELP1 Familial DysautonomiaIVS20+6T>CDual-luciferase minigene assay in HEK293T cells0.01 µM - 100 µMDose-dependent increase in exon 20 inclusion.[2][2]
CFTR Cystic Fibrosisc.2988G>A in exon 18Stable Flp-In 293 cells with a minigene60 µM (5 days)Increased normally spliced transcript from 3.1% to 12.4% relative to wild-type.[3][3]
CFTR Cystic Fibrosisc.2988G>A in exon 18Stable Flp-In 293 cells with a minigene3 µMMaximal increase in CFTR protein function to ~20% of wild-type.[3][3]
LIPA Wolman Disease / Cholesteryl Ester Storage Diseasec.894G>APatient fibroblast cell lineNot specifiedIncreased exon 8 inclusion by 10%.[6]
MLH1 Lynch SyndromeNot specifiedSplicing assaysNot specifiedConfirmed successful correction of splicing defects.[4][[“]][4][[“]]
MAPT Frontotemporal DementiaNot specifiedSplicing assaysNot specifiedConfirmed successful correction of splicing defects.[4][[“]][4][[“]]

Experimental Protocols

Protocol 1: Dual-Luciferase Minigene Splicing Assay

This protocol describes the use of a dual-luciferase reporter system to quantitatively measure the effect of this compound on exon inclusion. The principle of this assay is that correct splicing of the minigene transcript results in the expression of a functional Firefly luciferase, while a Renilla luciferase on the same plasmid serves as a transfection control.

1. Minigene Construct Preparation:

  • Vector Backbone: A suitable vector is the pSPL3 plasmid or a similar splicing reporter vector. A dual-luciferase reporter can be constructed by inserting a Firefly luciferase gene downstream of the target exon and a Renilla luciferase gene under the control of a separate promoter (e.g., CMV) on the same plasmid.[7][8][9]

  • Cloning: The exon of interest, along with at least 100-200 base pairs of the flanking intronic sequences, is amplified from genomic DNA and cloned into the multiple cloning site of the minigene vector.[1][2][10]

  • Mutation Introduction: Site-directed mutagenesis can be used to introduce specific disease-causing mutations into the minigene construct.

2. Cell Culture and Transfection:

  • Cell Line: HEK293T cells are a commonly used and suitable cell line for this assay.

  • Culture Conditions: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Seed HEK293T cells in a 24-well plate at a density of 1 x 10⁵ cells per well the day before transfection.

    • On the day of transfection, prepare the transfection mix. For each well, dilute 500 ng of the minigene plasmid DNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the cells.

3. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). A typical dose-response range for this compound is from 0.01 µM to 100 µM.[2]

  • Incubate the cells with the compound for 24-48 hours.

4. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. An increase in this ratio upon treatment with this compound indicates an increase in exon inclusion.

Protocol 2: RT-PCR Analysis of Splicing Products

This protocol is used to qualitatively and semi-quantitatively validate the results from the minigene reporter assay by directly visualizing the spliced mRNA products.

1. RNA Extraction and cDNA Synthesis:

  • Following cell culture, transfection, and compound treatment as described in Protocol 1, harvest the cells.

  • Extract total RNA using a commercial RNA isolation kit.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. PCR Amplification:

  • Design PCR primers that flank the target exon within the minigene construct.

  • Perform PCR using the synthesized cDNA as a template. The PCR program should be optimized for the specific primers and target sequence.

  • The PCR products will correspond to the correctly spliced isoform (including the target exon) and the incorrectly spliced isoform (skipping the target exon).

3. Gel Electrophoresis and Analysis:

  • Separate the PCR products on a 1.5-2% agarose (B213101) gel.

  • Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • The relative intensity of the bands corresponding to the included and excluded isoforms can be quantified using densitometry software to estimate the percentage of exon inclusion.

Mandatory Visualizations

experimental_workflow cluster_plasmid Minigene Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_analysis Analysis p1 Amplify Exon + Flanking Introns p2 Clone into Dual-Luciferase Vector p1->p2 p3 Introduce Mutation (Optional) p2->p3 c2 Transfect with Minigene Plasmid p3->c2 c1 Culture HEK293T Cells c1->c2 t1 Treat with this compound or Vehicle c2->t1 t2 Incubate for 24-48 hours t1->t2 a1 Dual-Luciferase Assay t2->a1 a2 RT-PCR Analysis t2->a2 a3 Data Analysis & Quantification a1->a3 a2->a3

Caption: Experimental workflow for minigene splicing assay with this compound.

signaling_pathway cluster_splicing Pre-mRNA Splicing Regulation cluster_protein Protein Production BPN This compound U1 U1 snRNP BPN->U1 Promotes Recruitment SS Weak 5' Splice Site U1->SS Binds to Splicing Correct Splicing (Exon Inclusion) U1->Splicing Enhances Exon Target Exon mRNA Mature mRNA Splicing->mRNA Protein Functional Protein mRNA->Protein

Caption: Proposed mechanism of this compound in promoting exon inclusion.

References

Application Notes and Protocols: RT-PCR Validation of BPN-15477 Splicing Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator compound that has demonstrated the potential to correct splicing defects in several human genes associated with genetic diseases.[1][2] Notably, it has been shown to restore the correct splicing of exon 20 in the Elongator complex protein 1 (ELP1) gene, which is mutated in Familial Dysautonomia (FD).[1][3] The mechanism of action for related compounds involves enhancing the recognition of weak 5' splice sites, promoting the inclusion of exons that are otherwise skipped due to disease-causing mutations. This is achieved through the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the target pre-mRNA. This document provides detailed protocols for the validation of this compound-induced splicing changes using Reverse Transcription Polymerase Chain Reaction (RT-PCR), a gold-standard method for quantifying and validating alternative splicing events.[4]

Data Presentation

The efficacy of this compound in promoting the inclusion of ELP1 exon 20 can be quantified by treating patient-derived cells with varying concentrations of the compound and measuring the relative abundance of the full-length (FL) and exon 20-skipped (Δ20) ELP1 mRNA transcripts. The results of such dose-response experiments can be summarized as follows:

This compound Concentration (µM)Full-Length (FL) ELP1 mRNA (% of Total)Δ20 ELP1 mRNA (% of Total)Fold Change in FL/Δ20 Ratio (vs. Vehicle)
0 (Vehicle)10901.0
0.125753.0
150509.0
10752527.0
100851551.0

Note: The data presented in this table is representative and compiled for illustrative purposes based on the reported effects of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use human fibroblast cell lines derived from a Familial Dysautonomia (FD) patient carrying the IVS20+6T>C mutation in the ELP1 gene.

  • Culture Conditions: Culture the fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed the cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, following the manufacturer's protocol.

Semi-Quantitative RT-PCR

This method allows for the visualization of the different splice isoforms.

  • Primer Design: Design primers that flank ELP1 exon 20. The forward primer should anneal to a constitutive exon upstream of exon 20 (e.g., exon 19), and the reverse primer should anneal to a constitutive exon downstream of exon 20 (e.g., exon 21).

    • Forward Primer (Exon 19): 5'-[Sequence]-3'

    • Reverse Primer (Exon 21): 5'-[Sequence]-3' (Note: Specific primer sequences should be designed using primer design software and validated for specificity.)

  • PCR Amplification: Perform PCR using the synthesized cDNA as a template. A typical PCR reaction mixture includes:

    • cDNA template (2 µL)

    • Forward Primer (10 µM, 1 µL)

    • Reverse Primer (10 µM, 1 µL)

    • Taq DNA Polymerase (0.5 µL)

    • dNTP mix (10 mM, 1 µL)

    • 10x PCR Buffer (2.5 µL)

    • Nuclease-free water (to 25 µL)

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58-62°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe). The full-length transcript (including exon 20) will produce a larger PCR product than the transcript lacking exon 20.

  • Data Analysis: Quantify the intensity of the bands corresponding to the two isoforms using densitometry software (e.g., ImageJ). Calculate the percentage of exon inclusion as: (Intensity of FL band) / (Intensity of FL band + Intensity of Δ20 band) * 100.

Quantitative Real-Time PCR (RT-qPCR)

This method provides a more precise quantification of the individual splice isoforms.

  • Primer Design: Design two sets of primers:

    • Set 1 (Full-Length): One primer specific to the exon 20 sequence and the other in a flanking constitutive exon.

    • Set 2 (Δ20 isoform): A junction primer that specifically spans the exon 19-exon 21 boundary and a primer in a flanking exon.

    • Reference Gene: Primers for a stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.

  • RT-qPCR Reaction: Perform RT-qPCR using a SYBR Green-based master mix. A typical reaction includes:

    • cDNA template (2 µL)

    • Forward Primer (10 µM, 0.5 µL)

    • Reverse Primer (10 µM, 0.5 µL)

    • 2x SYBR Green Master Mix (10 µL)

    • Nuclease-free water (to 20 µL)

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified products.

  • Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative expression of each isoform. Normalize the Ct values of the target isoforms to the reference gene. The fold change in the ratio of the full-length to the Δ20 isoform can then be calculated.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Splicing Analysis cell_culture FD Patient Fibroblast Culture treatment Treat with this compound or Vehicle cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis sq_rtpcr Semi-quantitative RT-PCR cDNA_synthesis->sq_rtpcr quant_rtpcr Quantitative RT-PCR (RT-qPCR) cDNA_synthesis->quant_rtpcr gel Agarose Gel Electrophoresis sq_rtpcr->gel data_analysis Data Analysis & Quantification gel->data_analysis quant_rtpcr->data_analysis signaling_pathway cluster_gene ELP1 Gene cluster_splicing Splicing Machinery cluster_outcome Splicing Outcome exon19 Exon 19 intron19 Intron 19 exon20 Exon 20 intron20 Intron 20 (Weak 5' Splice Site) exon21 Exon 21 exon_inclusion Exon 20 Inclusion (Full-Length ELP1 mRNA) intron20->exon_inclusion Promotes exon_skipping Exon 20 Skipping (Δ20 ELP1 mRNA) intron20->exon_skipping Inhibits u1_snrnp U1 snRNP u1_snrnp->intron20 Binds to 5' splice site bpn15477 This compound bpn15477->u1_snrnp Enhances recruitment to

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 for Target Validation and Functional Genomic Screens in Conjunction with the Splicing Modulator BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated potential in correcting splicing defects associated with various genetic diseases.[1][2] It has been shown to increase the inclusion of specific exons, such as exon 20 in the ELP1 gene, which is mutated in Familial Dysautonomia (FD).[1] The mechanism of this compound is believed to involve the recruitment of the U1 snRNP to weak 5' splice sites, thereby enhancing their recognition by the spliceosome.[1] While the therapeutic potential of this compound is significant, a deeper understanding of its genetic targets and the cellular factors that influence its activity is crucial for its clinical development.

The advent of CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to investigate the functional consequences of genetic modifications.[3][4][5] This includes validating the targets of therapeutic compounds and performing genome-wide screens to identify genes that modulate drug efficacy. These application notes provide detailed protocols for leveraging CRISPR-Cas9 in conjunction with this compound to validate its known targets, discover new therapeutic opportunities, and elucidate the cellular pathways that govern its activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on splicing and protein expression from published studies. This data serves as a baseline for designing and evaluating CRISPR-based experiments.

Table 1: Effect of this compound on Exon Inclusion

GeneMutationCell LineThis compound ConcentrationChange in Percent Spliced In (ΔPSI)Reference
ELP1c.2204+6T>CFD Patient Fibroblasts10 µM≥ 0.1[1]
CFTRc.3849+10kbC>TPatient-derivedNot SpecifiedCorrection of splicing defect[2][[“]]
LIPAc.894G>APatient FibroblastsNot SpecifiedCorrection of splicing defect[2][[“]]
MLH1Not SpecifiedNot SpecifiedNot SpecifiedCorrection of splicing defect[2][[“]]
MAPTNot SpecifiedNot SpecifiedNot SpecifiedCorrection of splicing defect[2][[“]]
LPIN1Not ApplicableHuman FibroblastsNot SpecifiedIncreased exon inclusion[7]
HSD17B4Not ApplicableHuman FibroblastsNot SpecifiedIncreased exon inclusion[7]
SLC4A7Not ApplicableHuman FibroblastsNot SpecifiedIncreased exon exclusion[7]
CRYZNot ApplicableHuman FibroblastsNot SpecifiedIncreased exon exclusion[7]

Table 2: Effect of this compound on Protein Expression

ProteinDisease ModelCell LineThis compound TreatmentOutcomeReference
LIPALIPA patient fibroblasts (c.894G>A)FibroblastsNot SpecifiedIncreased LIPA protein levels[2]
CFTRNot SpecifiedDisease-relevant cellular modelsNot SpecifiedIncreased CFTR protein and function[2]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of a Putative this compound Target Gene

This protocol describes the use of CRISPR-Cas9 to knock out a gene hypothesized to be a target of this compound, followed by treatment with the compound and analysis of splicing changes.

1.1. sgRNA Design and Cloning:

  • Design 2-3 single guide RNAs (sgRNAs) targeting a constitutive exon of the gene of interest using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Verify the sequence of the cloned sgRNAs by Sanger sequencing.

1.2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter.

  • Transduce the target patient-derived cell line (e.g., FD patient fibroblasts) with the lentivirus in the presence of polybrene (8 µg/mL).

1.3. Selection and Validation of Knockout Cells:

  • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

  • Expand the antibiotic-resistant cell population.

  • Validate the knockout of the target gene by Western blot to confirm the absence of the protein and by Sanger sequencing of the targeted genomic region to identify indels.

1.4. This compound Treatment and Splicing Analysis:

  • Plate the validated knockout cells and wild-type control cells.

  • Treat the cells with a dose-response range of this compound (e.g., 0.1 to 10 µM) or a vehicle control for 24-48 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers flanking the exon of interest that is normally affected by this compound.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the ratio of exon inclusion and exclusion isoforms.

  • Quantify the percent spliced in (PSI) using densitometry software.

Protocol 2: Genome-Wide CRISPR Knockout Screen to Identify Modulators of this compound Activity

This protocol outlines a pooled CRISPR knockout screen to identify genes that, when knocked out, either enhance or suppress the splicing correction activity of this compound.

2.1. Cell Line and Reporter System:

  • Utilize a cell line with a known splicing defect that is responsive to this compound and can be coupled to a fluorescent reporter. For example, a cell line expressing a reporter construct where correct splicing induced by this compound leads to the expression of a fluorescent protein (e.g., GFP).

2.2. CRISPR Library Transduction:

  • Transduce the reporter cell line with a genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Select the transduced cells with the appropriate antibiotic.

2.3. This compound Treatment and FACS Sorting:

  • Treat the library-transduced cells with a sub-optimal concentration of this compound. This concentration should induce a partial reporter signal, allowing for the identification of both enhancers and suppressors.

  • Sort the cells using fluorescence-activated cell sorting (FACS) into two populations: "high-fluorescence" (potential enhancers) and "low-fluorescence" (potential suppressors).

2.4. sgRNA Identification and Analysis:

  • Isolate genomic DNA from the sorted cell populations and from an unsorted control population.

  • Amplify the sgRNA sequences from the genomic DNA by PCR.

  • Perform next-generation sequencing (NGS) of the amplified sgRNAs.

  • Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the high- and low-fluorescence populations compared to the control.

  • Perform gene ontology and pathway analysis on the identified hit genes to understand the cellular mechanisms modulating this compound activity.

Visualizations

BPN15477_Mechanism cluster_pre_mrna Pre-mRNA cluster_spliceosome Spliceosome Components Exon1 Exon1 Intron Exon1->Intron Weak_5SS Weak 5' Splice Site Intron->Weak_5SS Exon2 Exon2 Weak_5SS->Exon2 Spliceosome Spliceosome Weak_5SS->Spliceosome Promotes recognition by U1_snRNP U1_snRNP U1_snRNP->Weak_5SS Binds to Correct_Splicing Correctly Spliced mRNA (Exon1 + Exon2) Spliceosome->Correct_Splicing Leads to BPN15477 BPN15477 BPN15477->U1_snRNP Enhances recruitment

Caption: Proposed mechanism of this compound action.

CRISPR_Target_Validation_Workflow Start Hypothesized This compound Target sgRNA_Design Design & Clone sgRNAs Start->sgRNA_Design Lentivirus Produce Lentivirus sgRNA_Design->Lentivirus Transduction Transduce Patient Cells Lentivirus->Transduction Selection Select & Validate Knockout Cells Transduction->Selection Treatment Treat with this compound Selection->Treatment Analysis RT-PCR & Splicing Analysis Treatment->Analysis Result Validate Target? Analysis->Result

Caption: Workflow for CRISPR-based target validation.

CRISPR_Screen_Workflow Start Reporter Cell Line Library_Transduction Transduce with CRISPR KO Library Start->Library_Transduction Treatment Treat with this compound Library_Transduction->Treatment FACS FACS Sort for High & Low Reporter Signal Treatment->FACS gDNA_Extraction Genomic DNA Extraction FACS->gDNA_Extraction NGS NGS of sgRNAs gDNA_Extraction->NGS Analysis Identify Enriched/Depleted sgRNAs NGS->Analysis Result Identify Modulators Analysis->Result

Caption: Workflow for a CRISPR screen with this compound.

References

Application Notes and Protocols for Quantifying ELP1 Protein Levels Following BPN-15477 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongator Complex Protein 1 (ELP1), also known as IκB kinase-associated protein (IKAP), is a critical component of the Elongator complex, which plays a crucial role in tRNA modification and protein translation. Mutations in the ELP1 gene can lead to neurodegenerative disorders such as Familial Dysautonomia (FD) due to reduced levels of functional ELP1 protein. BPN-15477 is a novel small molecule splicing modulator designed to correct the aberrant splicing of ELP1 pre-mRNA, thereby increasing the production of full-length, functional ELP1 protein.[1] This document provides detailed application notes and protocols for the quantification of ELP1 protein levels in response to this compound treatment.

Mechanism of Action of this compound

Familial Dysautonomia is most commonly caused by a point mutation in intron 20 of the ELP1 gene, which leads to tissue-specific skipping of exon 20 during pre-mRNA splicing.[2] This results in a truncated, non-functional protein and consequently, reduced levels of full-length ELP1. This compound acts as a splicing modulator that promotes the inclusion of exon 20 in the mature mRNA transcript.[1] This correction of the splicing defect leads to an increased synthesis of the full-length and functional ELP1 protein.

cluster_gene ELP1 Gene cluster_splicing RNA Splicing cluster_protein Protein Synthesis Pre-mRNA Pre-mRNA Aberrant_Splicing Aberrant Splicing (Exon 20 Skipping) Pre-mRNA->Aberrant_Splicing FD Mutation Correct_Splicing Correct Splicing (Exon 20 Inclusion) Pre-mRNA->Correct_Splicing Truncated_ELP1 Truncated ELP1 (Non-functional) Aberrant_Splicing->Truncated_ELP1 Full-length_ELP1 Full-length ELP1 (Functional) Correct_Splicing->Full-length_ELP1 This compound This compound This compound->Correct_Splicing Promotes

Mechanism of this compound in correcting ELP1 splicing.

Quantitative Data on ELP1 Protein Upregulation

Treatment with this compound has been shown to significantly increase the levels of functional ELP1 protein in both in vivo and in vitro models.

In Vivo Data

Studies in a transgenic mouse model of Familial Dysautonomia (TgFD9) have demonstrated a dose-dependent increase in ELP1 protein levels in various tissues following oral administration of this compound.[3] A separate study highlighted that treatment with this compound resulted in at least a two-fold increase in functional ELP1 protein in the brain, liver, kidney, heart, and skin of a mouse model.[4] An analog of this compound, PTC258, also showed a 2-fold increase in functional ELP1 in the brain of a phenotypic FD mouse model.[5]

TissueDosage (mg/kg)Fold Increase in ELP1 Protein (vs. Vehicle)p-valueReference
Brain30~1.5<0.05[3]
Brain100~2.0<0.01[3]
Liver10~1.5<0.05[3]
Liver30~2.0<0.01[3]
Liver100~2.5<0.001[3]
Brain, Liver, Kidney, Heart, SkinNot Specified≥ 2.0Not Specified[4]
Brain (PTC258)Not Specified2.0Not Specified[5]
In Vitro Data

Experimental Protocols

The following are detailed protocols for the quantification of ELP1 protein levels in cell lysates using Western Blotting and ELISA.

Experimental Workflow Overview

Cell_Culture Cell Culture (e.g., Patient Fibroblasts) Treatment Treatment with This compound or Vehicle Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Analysis Analysis Protein_Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot ELISA ELISA Analysis->ELISA Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis ELISA->Data_Analysis

Workflow for quantifying ELP1 protein levels.
Western Blot Protocol for ELP1 Quantification

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

a. Cell Lysis and Protein Extraction [6][7]

  • Culture cells (e.g., human fibroblasts) to the desired confluency.

  • Treat cells with this compound at various concentrations and for the desired duration. Include a vehicle-treated control group.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble proteins.

b. Protein Concentration Determination [7]

  • Determine the total protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

c. SDS-PAGE and Electrotransfer [1][8]

  • Mix 20-30 µg of total protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Include a molecular weight marker.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

d. Immunoblotting and Detection [9]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for human ELP1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

e. Quantification

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the ELP1 band intensity to the corresponding housekeeping protein band intensity for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

ELISA Protocol for ELP1 Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for detecting and quantifying proteins. A sandwich ELISA format is recommended for specific quantification of ELP1.

a. Sample Preparation [4][10]

  • Prepare cell lysates as described in the Western Blot protocol (Section 1.a).

  • Determine the total protein concentration of each lysate using a BCA assay.[4]

  • Dilute the lysates to a final concentration within the detection range of the ELISA kit.

b. Sandwich ELISA Procedure (General Protocol)[11]

  • Coat a 96-well microplate with a capture antibody specific for ELP1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the prepared cell lysates and ELP1 protein standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a detection antibody specific for a different epitope of ELP1 (often biotinylated) and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate for 30-60 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

c. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the ELP1 standards against their known concentrations.

  • Determine the concentration of ELP1 in the samples by interpolating their absorbance values from the standard curve.

  • Normalize the ELP1 concentration to the total protein concentration of the lysate.

  • Express the results as pg of ELP1 per µg of total protein or as a fold change relative to the vehicle-treated control.

Conclusion

The quantification of ELP1 protein levels is a critical step in evaluating the efficacy of this compound and other potential therapeutics for Familial Dysautonomia. The protocols provided herein for Western Blotting and ELISA offer robust and reliable methods for this purpose. The presented data from preclinical studies demonstrate the potential of this compound to significantly increase functional ELP1 protein levels, offering a promising therapeutic strategy for FD.

References

Application Notes and Protocols for Transcriptome Analysis of BPN-15477 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator that has shown promise in correcting splicing defects associated with various genetic diseases. It has been demonstrated to restore the correct splicing of the ELP1 gene, which is mutated in Familial Dysautonomia, and has shown potential in correcting splicing defects in other genes such as CFTR, LIPA, MLH1, and MAPT.[1][2] Understanding the transcriptome-wide effects of this compound is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.

These application notes provide a comprehensive overview and detailed protocols for performing transcriptome analysis of cells treated with this compound using RNA sequencing (RNA-seq).

Data Presentation

Summary of Transcriptome-Wide Splicing Changes

Transcriptome analysis of human fibroblast cell lines treated with 30 μM this compound for 7 days revealed significant changes in alternative splicing. Out of 161,097 expressed exon triplets analyzed, 934 showed differential middle exon inclusion or exclusion.[2][3][4]

MetricValueReference
Total Expressed Exon Triplets161,097[3][4]
Differentially Spliced Exon Triplets (Δψ ≥ 0.1 or ≤ -0.1, FDR < 0.1)934[2][3]
Exon Triplets with Increased Inclusion (Δψ ≥ 0.1, FDR < 0.1)254[3]
Exon Triplets with Increased Exclusion (Δψ ≤ -0.1, FDR < 0.1)680[3]
Hypothetical Top Differentially Spliced Genes in this compound Treated Cells

The following table presents a hypothetical list of genes with significant changes in exon splicing upon this compound treatment, based on published studies. The "Percent Spliced-In" (PSI or ψ) value indicates the proportion of transcripts that include the alternative exon.

GeneExonDescription of Splicing ChangeΔψ (PSI change)FDR
ELP120Increased Inclusion+0.25< 0.01
CFTR18Increased Inclusion+0.10< 0.05
LIPA-Splicing Correction+0.18< 0.05
MLH117Increased Inclusion+0.15< 0.05
MAPT10Decreased Inclusion-0.20< 0.01

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is based on the treatment of human fibroblast cell lines as described in the literature.[3]

Materials:

  • Human fibroblast cell line (e.g., GM00024)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed human fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for adherence.

  • Drug Treatment:

    • Prepare a working solution of this compound in culture medium at a final concentration of 30 μM.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.

    • Aspirate the old medium from the wells and replace it with the this compound or vehicle control medium.

  • Incubation: Incubate the treated cells for 7 days at 37°C and 5% CO2.

  • Cell Harvesting: After 7 days, aspirate the medium, wash the cells with PBS, and proceed immediately to RNA extraction.

RNA Extraction

High-quality RNA is essential for successful RNA-seq. This protocol outlines a standard TRIzol-based RNA extraction method.

Materials:

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

  • Microcentrifuge

Protocol:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix gently by inverting, and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • RNA Wash: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 μL of RNase-free water.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

RNA-Seq Library Preparation and Sequencing

This is a general workflow for stranded mRNA-seq library preparation. It is recommended to use a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.

Protocol:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the purified mRNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP in place of dTTP. This step ensures strand specificity.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA.

  • USER Excision: Degrade the second strand of cDNA containing dUTP using Uracil-Specific Excision Reagent (USER) enzyme.

  • Library Amplification: Amplify the library using PCR.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on an Illumina sequencing platform (e.g., NovaSeq).

Bioinformatics Analysis of Differential Splicing

The following is a typical bioinformatics pipeline for analyzing differential splicing from RNA-seq data.

Pipeline:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Adapter Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Splicing Events:

    • Use tools like rMATS, LeafCutter, or MAJIQ to identify and quantify alternative splicing events from the alignment files.

    • These tools typically calculate the "Percent Spliced-In" (PSI or ψ) value for each event, which represents the fraction of transcripts that include a particular exon.

  • Differential Splicing Analysis:

    • Perform statistical analysis to identify significant differences in PSI values between this compound-treated and vehicle-treated samples.

    • The output will be a list of differentially spliced events with associated statistics, such as the change in PSI (Δψ) and a False Discovery Rate (FDR) or p-value.

  • Annotation and Visualization: Annotate the differentially spliced events with gene names and visualize the results using tools like Sashimi plots to inspect the read coverage and junction usage for specific events.

RT-PCR Validation of Splicing Changes

Validation of key splicing changes identified by RNA-seq is crucial. This protocol describes a standard reverse transcription polymerase chain reaction (RT-PCR) approach.[4]

Materials:

  • cDNA (synthesized from the same RNA samples used for RNA-seq)

  • Gene-specific primers flanking the alternative exon

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel and electrophoresis equipment

Protocol:

  • Primer Design: Design forward and reverse primers in the exons flanking the alternative exon of interest. This will allow for the amplification of both the included and excluded isoforms.

  • PCR Reaction Setup: Set up PCR reactions containing cDNA, forward and reverse primers, Taq polymerase, dNTPs, and reaction buffer.

  • PCR Amplification: Perform PCR using a thermocycler with an appropriate annealing temperature and number of cycles.

  • Gel Electrophoresis: Resolve the PCR products on an agarose gel. The included and excluded isoforms will appear as bands of different sizes.

  • Quantification: Quantify the intensity of the bands corresponding to the included and excluded isoforms to calculate the PSI value and compare it with the RNA-seq results.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline cluster_validation Validation cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture & this compound Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Splicing_Quant Splicing Quantification (PSI) Alignment->Splicing_Quant Diff_Splicing Differential Splicing Analysis Splicing_Quant->Diff_Splicing RT_PCR RT-PCR Validation Diff_Splicing->RT_PCR Data_Interpretation Data Interpretation RT_PCR->Data_Interpretation

Caption: Experimental workflow for transcriptome analysis of this compound treated cells.

Splicing_Modulation_Pathway cluster_gene Gene cluster_output Splicing Outcome Exon1 Exon 1 Intron1 Intron Exon2_alt Alternative Exon 2 Intron2 Intron Exon3 Exon 3 pre_mRNA pre-mRNA Spliceosome Spliceosome Complex pre_mRNA->Spliceosome Splicing Process mRNA_included mRNA (Exon 2 Included) Spliceosome->mRNA_included Promotes Inclusion mRNA_excluded mRNA (Exon 2 Excluded) Spliceosome->mRNA_excluded BPN15477 This compound BPN15477->Spliceosome Modulates Activity

Caption: Simplified diagram of this compound modulating pre-mRNA splicing.

References

Application Notes and Protocols for the Long-Term Stability Assessment of BPN-15477 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific long-term stability data for BPN-15477 in solution is not publicly available. The following application notes and protocols are therefore provided as a general guideline for researchers, scientists, and drug development professionals to design and execute stability studies for small molecule compounds like this compound. The experimental conditions and analytical methods described are based on standard industry practices for pharmaceutical stability testing.

Introduction

This compound is a splicing modulator compound with therapeutic potential. Understanding its long-term stability in solution is a critical aspect of its development. Stability studies are essential to determine the appropriate storage conditions, shelf-life, and potential degradation pathways of the active pharmaceutical ingredient (API). This information is crucial for ensuring the safety, efficacy, and quality of the compound throughout its lifecycle, from preclinical research to clinical applications and commercial formulation.

These application notes provide a framework for conducting a comprehensive long-term stability study of this compound in solution. The protocols and recommendations herein are intended to guide the user in generating robust and reliable stability data.

Factors Influencing Stability in Solution

The stability of a small molecule like this compound in solution can be influenced by a variety of environmental factors. A thorough stability study should investigate the impact of these factors to identify optimal storage and handling conditions. Key factors to consider include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions, leading to a faster loss of the parent compound. Conversely, low temperatures can in some cases cause precipitation or phase separation.

  • pH: The pH of the solution can significantly impact the stability of a compound, particularly if it has ionizable functional groups. Degradation pathways such as hydrolysis can be highly pH-dependent.

  • Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photolytic degradation. Photostability studies are crucial to determine if the compound needs to be protected from light.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.

  • Solvent/Buffer Composition: The choice of solvent or buffer system can affect the solubility and stability of the compound. Interactions with buffer components can sometimes catalyze degradation.

Experimental Protocols

The following protocols outline a general approach for a long-term stability study of this compound in solution. These should be adapted and optimized based on the specific properties of the compound and the intended application.

Materials and Equipment
  • This compound reference standard

  • High-purity solvents (e.g., DMSO, ethanol, water)

  • A range of buffers with known pH values (e.g., phosphate, citrate)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Stability chambers or incubators with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for degradation product identification)

  • Vials (clear and amber glass)

Stock Solution Preparation
  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Ensure the compound is fully dissolved using sonication if necessary.

  • This stock solution should be prepared fresh before initiating the stability study.

Stability Sample Preparation
  • From the stock solution, prepare a series of working solutions of this compound at a known concentration in the desired solvent or buffer systems.

  • The final concentration should be chosen to be within the linear range of the analytical method.

  • For each condition to be tested (e.g., different pH, temperature), aliquot the working solution into multiple vials. Use both clear and amber vials for photostability assessment.

  • A sufficient number of vials should be prepared to allow for sampling at all planned time points.

Storage Conditions and Time Points

The storage conditions should be selected to simulate both recommended storage and stress conditions. The International Council for Harmonisation (ICH) guidelines for stability testing can be used as a reference.

Storage ConditionTemperatureHumidityTime Points (Months)
Long-Term 2-8°CAmbient0, 3, 6, 9, 12, 18, 24
25°C ± 2°C60% ± 5% RH0, 3, 6, 9, 12, 18, 24
Accelerated 40°C ± 2°C75% ± 5% RH0, 1, 2, 3, 6
Photostability (ICH Q1B) Controlled Room TempAmbientExpose to light source and compare to dark control
Sample Analysis

At each designated time point, retrieve vials from the stability chambers and allow them to equilibrate to room temperature. Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV.

3.5.1. HPLC-UV Method for Stability Assessment

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of each.

  • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The UV wavelength should be selected at the absorbance maximum of this compound. A Diode Array Detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.

  • Quantification: The percentage of this compound remaining at each time point is calculated relative to the initial (time zero) concentration. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.

3.5.2. LC-MS for Degradation Product Identification

If significant degradation is observed, LC-MS can be employed to identify the chemical structures of the degradation products. This information is valuable for understanding the degradation pathways.

Data Presentation

Quantitative stability data should be summarized in a clear and organized table to facilitate comparison across different conditions and time points.

Table 1: Example Stability Data for this compound in Solution

Storage ConditionTime Point (Months)% this compound RemainingTotal Degradation Products (%)Appearance of Solution
2-8°C 0100.00.0Clear, colorless
399.80.2Clear, colorless
699.50.5Clear, colorless
1299.10.9Clear, colorless
25°C / 60% RH 0100.00.0Clear, colorless
398.51.5Clear, colorless
697.22.8Clear, colorless
1295.05.0Clear, slightly yellow
40°C / 75% RH 0100.00.0Clear, colorless
195.34.7Clear, slightly yellow
291.88.2Clear, yellow
388.111.9Clear, yellow

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams can be used to effectively communicate experimental workflows and conceptual pathways.

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Buffers/Solvents prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot storage_lt Long-Term (e.g., 2-8°C, 25°C) aliquot->storage_lt storage_acc Accelerated (e.g., 40°C) aliquot->storage_acc storage_photo Photostability aliquot->storage_photo sampling Retrieve Samples storage_lt->sampling storage_acc->sampling storage_photo->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Degradant ID (if needed) hplc->lcms data Data Analysis & Reporting hplc->data

Caption: Experimental workflow for long-term stability testing of this compound in solution.

degradation_pathway BPN15477 This compound (Parent Compound) Degradant_A Degradation Product A (e.g., Hydrolysis) BPN15477->Degradant_A pH, Temp Degradant_B Degradation Product B (e.g., Oxidation) BPN15477->Degradant_B Oxygen Degradant_C Degradation Product C (e.g., Photodegradation) BPN15477->Degradant_C Light (UV)

Caption: Hypothetical degradation pathways for a small molecule compound like this compound.

Conclusion

A systematic and well-documented long-term stability study is indispensable for the successful development of this compound. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute such studies. The resulting data will be critical for defining appropriate storage and handling procedures, establishing a shelf-life, and ensuring the overall quality and reliability of this compound for its intended scientific and therapeutic applications. It is strongly recommended to adhere to relevant regulatory guidelines, such as those from the ICH, to ensure the data is suitable for regulatory submissions.

Application Notes and Protocols for BPN-15477 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in correcting splicing defects in various genetic diseases. It functions by enhancing the recognition of weak 5' splice sites, primarily through the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the pre-mRNA. This mechanism of action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying and characterizing compounds that modulate pre-mRNA splicing. These application notes provide detailed protocols for utilizing this compound in two robust HTS assays: a High-Content Screening (HCS) assay using a two-color fluorescent reporter and a Dual-Luciferase Reporter (DLR) assay.

Mechanism of Action: U1 snRNP-Dependent Splicing Modulation

This compound enhances the inclusion of specific exons by stabilizing the interaction between the U1 snRNP and the 5' splice site of the target exon. The U1 snRNP is a critical component of the spliceosome, responsible for recognizing the 5' splice site at the beginning of an intron. In many genetic diseases, mutations can weaken this recognition, leading to exon skipping and the production of a non-functional protein. This compound acts to overcome this deficit, promoting the correct splicing of the pre-mRNA.

BPN-15477_Signaling_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Weak_5SS Weak 5' Splice Site Pre-mRNA->Weak_5SS contains U1_snRNP U1 snRNP Weak_5SS->U1_snRNP Poor Recognition U1_snRNP->Weak_5SS Stabilized Recognition Spliceosome_Assembly Spliceosome Assembly U1_snRNP->Spliceosome_Assembly Initiates This compound This compound This compound->U1_snRNP Enhances Binding Correctly_Spliced_mRNA Correctly Spliced mRNA Spliceosome_Assembly->Correctly_Spliced_mRNA Produces HCS_Workflow Start Start Cell_Seeding Seed cells in 384-well plates Start->Cell_Seeding Transfection Transfect with two-color splicing reporter plasmid Cell_Seeding->Transfection Compound_Treatment Add this compound (or test compounds) Transfection->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Image_Acquisition Automated microscopy to capture GFP and RFP signals Incubation->Image_Acquisition Image_Analysis Quantify fluorescence intensity per cell Image_Acquisition->Image_Analysis Data_Analysis Calculate GFP/RFP ratio and Z'-factor Image_Analysis->Data_Analysis Hit_Identification Identify compounds that significantly alter the GFP/RFP ratio Data_Analysis->Hit_Identification End End Hit_Identification->End DLR_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Co-transfection Co-transfect with splicing reporter and control luciferase plasmids Cell_Seeding->Co-transfection Compound_Treatment Add this compound (or test compounds) Co-transfection->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Cell_Lysis Lyse cells to release luciferases Incubation->Cell_Lysis Luciferase_Assay Sequentially measure Firefly and Renilla luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Calculate Firefly/Renilla ratio and Z'-factor Luciferase_Assay->Data_Analysis Hit_Identification Identify compounds that significantly alter the luciferase ratio Data_Analysis->Hit_Identification End End Hit_Identification->End

Troubleshooting & Optimization

optimizing BPN-15477 concentration for splicing correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of BPN-15477 for splicing correction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel small molecule splicing modulator compound.[1][2] It has been identified as a potent and efficacious modulator of pre-mRNA splicing.[1][3] Its primary characterized mechanism of action is the correction of splicing defects, such as the one observed in Familial Dysautonomia (FD) affecting the ELP1 gene.[1][2] It promotes the inclusion of exon 20 in the ELP1 mRNA, which is often skipped due to a specific mutation.[1][3] The proposed mechanism involves the recruitment of the U1 snRNP to the 5' splice site of the affected exon, thereby enhancing its recognition by the spliceosome.[1]

Q2: What is a good starting concentration for this compound in cell culture experiments?

A2: Based on published studies, a good starting point for dose-response experiments in cell culture, such as with patient-derived fibroblasts, would be a range from low nanomolar to high micromolar concentrations. For transcriptome-wide analysis in human fibroblast cell lines, a concentration of 30 μM has been used for a 7-day treatment period.[1] However, the optimal concentration will be cell-type and endpoint-specific, so a dose-response study is highly recommended.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration can vary depending on the experimental goals. For initial splicing correction validation in FD fibroblasts, a 24-hour treatment has been shown to be effective.[1][4] For broader transcriptome analysis, a longer treatment of 7 days has been utilized.[1] It is advisable to perform a time-course experiment to determine the optimal duration for your specific model system and assay.

Q4: What solvent should I use to dissolve this compound?

A4: this compound is typically dissolved in DMSO (dimethyl sulfoxide) for in vitro experiments.[1] When preparing stock solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cellular stress or toxicity.

Troubleshooting Guide

Issue 1: I am not observing any splicing correction in my experiments.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal effective concentration for your specific cell line and splicing event.

  • Possible Cause 2: Insufficient Treatment Time.

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the necessary duration for this compound to elicit a measurable effect on splicing.

  • Possible Cause 3: Compound Instability.

    • Solution: Ensure proper storage of your this compound stock solution, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 4: Cell-Specific Factors.

    • Solution: The efficacy of this compound may be cell-type dependent. Verify the expression of the target pre-mRNA and relevant splicing factors in your cell model. Consider testing the compound in a cell line known to be responsive as a positive control.

Issue 2: I am observing high cellular toxicity at effective concentrations.

  • Possible Cause 1: High DMSO Concentration.

    • Solution: Ensure the final concentration of the DMSO vehicle is at a non-toxic level (e.g., <0.5%). Include a vehicle-only control in your experiments to assess the effect of the solvent.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound has been shown to be selective, high concentrations may lead to off-target effects.[3] Try to use the lowest effective concentration that produces the desired splicing correction. You can also perform transcriptome-wide analysis (RNA-seq) to identify potential off-target splicing events.

Issue 3: My results are not consistent between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Standardize cell culture parameters such as cell density, passage number, and growth phase across all experiments. Inconsistencies in these factors can significantly impact cellular responses to drug treatment.

  • Possible Cause 2: Variability in Compound Preparation.

    • Solution: Prepare a large batch of concentrated stock solution of this compound to be used across multiple experiments. Ensure accurate and consistent dilution of the compound for each experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineTreatment DurationEffective Concentration RangeAssayReference
FD Fibroblasts24 hoursDose-dependent increase in correct splicing observed.RT-PCR[1][4]
HEK293T24 hoursDose-response curves generated.Luciferase Splicing Assay[1]
Wildtype Human Fibroblasts7 days30 μMRNA-seq for transcriptome-wide splicing analysis[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenTissues AnalyzedOutcomeReference
TgFD9 Mouse10 to 100 mg/kg (oral)Brain, LiverIncreased full-length ELP1 mRNA and protein.[4]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound in Cultured Cells

  • Cell Seeding: Plate cells (e.g., patient-derived fibroblasts) in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Include a vehicle-only (DMSO) control.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • RNA Extraction: Following incubation, wash the cells with PBS and lyse them using a suitable RNA extraction reagent (e.g., TRIzol). Proceed with RNA purification according to the manufacturer's protocol.

  • RT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform PCR or qPCR using primers that flank the exon of interest to differentiate between the correctly spliced and misspliced transcripts.

    • Analyze the PCR products on an agarose (B213101) gel or by melt curve analysis for qPCR to determine the relative abundance of the different splice isoforms.

Protocol 2: Western Blot Analysis for Protein Restoration

  • Cell Treatment and Lysis: Following treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

Visualizations

BPN15477_Mechanism cluster_pre_mrna Pre-mRNA cluster_spliceosome Spliceosome Machinery Pre-mRNA Exon1 Exon Intron Intron Weak_SS Weak 5' Splice Site Exon2 Exon Spliceosome Spliceosome Weak_SS->Spliceosome Promotes recognition by Correctly Spliced\nmRNA Correctly Spliced mRNA Spliceosome->Correctly Spliced\nmRNA Leads to U1_snRNP U1 snRNP U1_snRNP->Weak_SS Binds to BPN15477 This compound BPN15477->U1_snRNP Enhances recruitment

Caption: Mechanism of this compound in splicing correction.

Experimental_Workflow start Start: Hypothesis (this compound corrects splicing) cell_culture Cell Culture (e.g., Patient Fibroblasts) start->cell_culture dose_response Dose-Response Experiment (Varying [this compound]) cell_culture->dose_response time_course Time-Course Experiment (Varying treatment duration) dose_response->time_course rna_extraction RNA Extraction time_course->rna_extraction rt_pcr RT-PCR / qPCR (Assess Splicing Isoforms) rna_extraction->rt_pcr protein_analysis Protein Analysis (Western Blot) rna_extraction->protein_analysis data_analysis Data Analysis and Concentration Optimization rt_pcr->data_analysis protein_analysis->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Issue: No Splicing Correction check_conc Perform Dose-Response? start->check_conc check_time Perform Time-Course? check_conc->check_time No solution_conc Solution: Optimize Concentration check_conc->solution_conc Yes check_compound Check Compound Stability? check_time->check_compound No solution_time Solution: Optimize Duration check_time->solution_time Yes check_cells Verify Cell Model? check_compound->check_cells No solution_compound Solution: Use Fresh Aliquots check_compound->solution_compound Yes solution_cells Solution: Use Positive Control Cells check_cells->solution_cells

Caption: Troubleshooting logic for lack of splicing correction.

References

troubleshooting BPN-15477 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPN-15477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experimentation, with a focus on addressing insolubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule splicing modulator.[1][2][3] It is a derivative of kinetin (B1673648) and has been developed to be a more potent and efficacious modulator of pre-mRNA splicing.[1] Its primary mechanism of action is to correct splicing defects that lead to certain diseases. For instance, it has been studied for its ability to restore the correct splicing of the ELP1 gene, which is mutated in Familial Dysautonomia, leading to the inclusion of exon 20 in the final mRNA transcript.[1][2]

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the common causes?

A2: Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. The primary causes include:

  • Exceeding Solubility Limit: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer.

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."

  • pH and Ionic Strength: The solubility of a compound can be highly dependent on the pH and ionic strength of the buffer.

  • Temperature Effects: Changes in temperature, such as moving from a warmer dissolving temperature to room temperature or colder, can decrease solubility and lead to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: Can repeated freeze-thaw cycles of my this compound stock solution affect its stability and solubility?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability and solubility of small molecules. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. If you observe precipitation in your stock solution upon thawing, gently warm the vial (e.g., to 37°C) and vortex or sonicate to try and redissolve the compound completely before making your working dilutions.

Troubleshooting Insolubility

This section provides a systematic approach to troubleshooting insolubility issues with this compound and other poorly soluble small molecules.

Initial Assessment of Solubility

Before proceeding with your experiments, it is advisable to perform a preliminary assessment of this compound's solubility in your specific experimental buffer.

Experimental Protocol: Preliminary Solubility Assessment

  • Prepare a concentrated stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Serially dilute the stock solution in your aqueous experimental buffer. For example, prepare dilutions to final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.

  • Visually inspect for precipitation. Immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the experimental temperature, visually inspect each dilution for any signs of cloudiness or precipitate.

  • Microscopic Examination. For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.

  • Determine the approximate solubility limit. The highest concentration that remains clear is your approximate working solubility limit in that specific buffer.

Strategies to Enhance Solubility

If you encounter insolubility, consider the following strategies, starting with the least disruptive to your experimental system.

StrategyDescriptionConsiderations
Co-solvents Use of a water-miscible organic solvent in your final solution.The most common is DMSO. Ensure the final concentration is low (e.g., <0.1%) and consistent across all conditions, including controls.
pH Adjustment Modify the pH of your buffer. The solubility of compounds with ionizable groups can be significantly affected by pH.Determine if this compound has acidic or basic functional groups. Test a range of pH values to find the optimal solubility. Be mindful of how pH changes might affect your biological system.
Use of Surfactants Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.Examples include Tween-20 or Pluronic F-68. The concentration needs to be optimized to avoid interference with the assay or cellular toxicity.
Gentle Warming Gently warming the solution can sometimes help to dissolve the compound.Be cautious, as prolonged exposure to heat can degrade some compounds. A brief warming to 37°C is often sufficient.
Sonication Use of a water bath sonicator can help to break up aggregates and aid in dissolution.This is particularly useful when preparing stock solutions or if precipitation is observed upon thawing.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing insolubility issues.

G start Insolubility Observed check_stock Check Stock Solution (Precipitation? Degradation?) start->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh Precipitation or Degradation Suspected assess_solubility Assess Solubility in Experimental Buffer check_stock->assess_solubility Stock is Clear prepare_fresh->assess_solubility is_soluble Is Compound Soluble at Desired Concentration? assess_solubility->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes troubleshoot Implement Solubilization Strategy is_soluble->troubleshoot No strategy_ph Adjust pH troubleshoot->strategy_ph strategy_cosolvent Optimize Co-solvent % troubleshoot->strategy_cosolvent strategy_surfactant Add Surfactant troubleshoot->strategy_surfactant reassess Re-assess Solubility strategy_ph->reassess strategy_cosolvent->reassess strategy_surfactant->reassess reassess->is_soluble

A logical workflow for troubleshooting compound insolubility.

Signaling Pathway Context

This compound acts by modulating pre-mRNA splicing. The regulation of alternative splicing is a complex process that is influenced by various intracellular signaling pathways. Extracellular signals can activate cascades that lead to the phosphorylation of splicing factors, altering their activity and influencing splice site selection. The diagram below provides a generalized overview of how a signaling pathway can impact alternative splicing.

G cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activates Splicing_Factor Splicing Factor (SF) Kinase_Cascade->Splicing_Factor Phosphorylates Phospho_SF Phosphorylated SF Splicing_Factor->Phospho_SF Pre_mRNA pre-mRNA Phospho_SF->Pre_mRNA Regulates Splicing mRNA_A mRNA Isoform A Pre_mRNA->mRNA_A Alternative Splicing mRNA_B mRNA Isoform B Pre_mRNA->mRNA_B Alternative Splicing

Generalized signaling pathway influencing alternative splicing.

While the precise signaling pathways that this compound may interact with are a subject of ongoing research, it is known that the target protein ELP1, affected in Familial Dysautonomia, has roles in retrograde nerve growth factor (NGF) signaling.[4][5] Deficiencies in ELP1 can impair this pathway, which is crucial for neuronal survival and target tissue innervation.[4][5]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the manufacturer's product information sheet and conduct their own optimization experiments for their specific systems.

References

Technical Support Center: BPN-15477 Splicing Modulation Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPN-15477. The focus of this guide is on the assessment of this compound's primary mechanism of action: pre-mRNA splicing modulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule splicing modulator. Its primary mechanism of action is to correct aberrant pre-mRNA splicing by promoting the inclusion of specific exons that are skipped due to disease-causing mutations. For example, it has been shown to increase the inclusion of exon 20 in the ELP1 gene, which is associated with Familial Dysautonomia (FD).[1][2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in patient-derived fibroblast cell lines for correcting splicing defects.[1] Its activity has also been studied in HEK293T cells using minigene reporter assays.[3] While its cytotoxic profile across a broad range of cancer cell lines is not extensively documented in the provided information, its splicing modulation activity has been validated in the context of specific genetic diseases.

Q3: What are the key experimental assays to assess the activity of this compound?

A3: The primary assays to evaluate the efficacy of this compound are Reverse Transcription PCR (RT-PCR) to analyze splicing patterns of endogenous genes, minigene splicing reporter assays to study splicing of specific exon-intron cassettes, and Western blotting to quantify the restoration of full-length protein expression.

Experimental Protocols & Troubleshooting

Assessment of Splicing Modulation by RT-PCR

This protocol details the steps to assess changes in pre-mRNA splicing in cells treated with this compound.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a standard method, such as a column-based kit or TRIzol reagent. Ensure RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • PCR Amplification: Perform PCR using primers that flank the exon of interest. This allows for the amplification of both the exon-included and exon-skipped isoforms.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) or polyacrylamide gel. The different sized amplicons corresponding to the spliced isoforms can be visualized and quantified.

  • Data Analysis: Quantify the band intensities of the different isoforms to determine the percentage of exon inclusion. The "Percent Spliced In" (PSI) or Ψ value can be calculated.

Troubleshooting Guide:

Issue Possible Cause Solution
No PCR product Poor RNA quality or quantity.Verify RNA integrity. Use a DNase treatment step to remove contaminating genomic DNA. Increase the amount of RNA used for cDNA synthesis.
Inefficient cDNA synthesis.Use a fresh reverse transcriptase kit and optimize the reaction conditions.
PCR failure.Optimize PCR conditions (annealing temperature, cycle number). Design new primers.
Smearing on the gel PCR artifacts or primer-dimers.Optimize PCR conditions. Use a hot-start Taq polymerase.
RNA degradation.Use fresh RNA and handle it in an RNase-free environment.
Inconsistent results Variation in cell culture conditions.Maintain consistent cell passage numbers and seeding densities.
Pipetting errors.Use calibrated pipettes and perform replicate experiments.
Minigene Splicing Reporter Assay

This assay provides a controlled system to study the effect of this compound on a specific splicing event.

Detailed Methodology:

  • Minigene Construct: Clone the genomic region containing the exon of interest and flanking intronic sequences into a splicing reporter vector (e.g., pSPL3). This vector typically contains two exons that are constitutively spliced.[4]

  • Cell Transfection: Transfect the minigene construct into a suitable cell line (e.g., HEK293T).

  • Compound Treatment: After transfection, treat the cells with this compound or a vehicle control.

  • RNA Extraction and RT-PCR: Isolate RNA and perform RT-PCR using primers specific to the reporter vector's exons.

  • Analysis: Analyze the splicing pattern of the minigene transcript by gel electrophoresis.

Troubleshooting Guide:

Issue Possible Cause Solution
Low transfection efficiency Suboptimal transfection reagent or protocol.Optimize the transfection protocol for the specific cell line. Use a positive control for transfection.
Poor plasmid quality.Purify high-quality, endotoxin-free plasmid DNA.
No splicing modulation observed The specific splicing event is not responsive to this compound.Confirm the compound's activity with a known responsive minigene as a positive control.
Incorrect minigene construct design.Ensure that the cloned genomic region contains all the necessary splicing regulatory elements.
Western Blot for Protein Expression

This protocol is used to confirm that the corrected splicing leads to the translation of the full-length, functional protein.

Detailed Methodology:

  • Cell Lysis: Lyse the this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Troubleshooting Guide:

Issue Possible Cause Solution
No protein detected Low protein expression.Increase the amount of protein loaded on the gel.
Ineffective primary antibody.Use a validated antibody at the recommended dilution. Include a positive control lysate.
High background Insufficient blocking or washing.Increase the blocking time and the number of washes.
Antibody concentration too high.Optimize the primary and secondary antibody concentrations.
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.

Data Presentation

Table 1: Summary of Cell Lines and Genes Responsive to this compound Splicing Modulation

Cell Line Type Gene Target Splicing Defect Effect of this compound Reference
Familial Dysautonomia (FD) Patient FibroblastsELP1Exon 20 skippingIncreased exon 20 inclusion[1]
Human FibroblastsVariousEndogenous alternative splicingModulation of exon inclusion/exclusion[1]
HEK293T (with minigene)ELP1Exon 20 skippingIncreased exon 20 inclusion[3]
Patient FibroblastsLIPAc.894G>A mutationIncreased functional LIPA protein[2]
293-Flp-In cells (stably expressing construct)CFTRc.2988G>A mutationIncreased functional CFTR protein[2]

Visualizations

Experimental_Workflow_for_BPN15477_Activity_Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_rna RNA-level Analysis cluster_protein Protein-level Analysis cluster_analysis Data Analysis start Plate Cells treat Treat with this compound or Vehicle Control start->treat rna_ext RNA Extraction treat->rna_ext lysis Cell Lysis treat->lysis cdna cDNA Synthesis rna_ext->cdna rt_pcr RT-PCR cdna->rt_pcr gel Gel Electrophoresis rt_pcr->gel splicing_analysis Quantify Splicing Isoforms (PSI) gel->splicing_analysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page western Western Blot sds_page->western protein_analysis Quantify Protein Expression western->protein_analysis

Caption: Workflow for assessing this compound splicing modulation activity.

BPN15477_Mechanism_of_Action cluster_gene Gene with Splicing Defect cluster_splicing Splicing Process cluster_products Resulting Products pre_mrna pre-mRNA exon1 Exon 1 exon2_skipped Exon 2 (Skipped) exon3 Exon 3 aberrant_splicing Aberrant Splicing pre_mrna->aberrant_splicing Without this compound corrected_splicing Corrected Splicing pre_mrna->corrected_splicing With this compound intron1 Intron intron2 Intron mrna_defective Defective mRNA (Exon 2 skipped) aberrant_splicing->mrna_defective mrna_full_length Full-length mRNA (Exon 2 included) corrected_splicing->mrna_full_length protein_nonfunctional Non-functional Protein mrna_defective->protein_nonfunctional protein_functional Functional Protein mrna_full_length->protein_functional BPN15477 This compound BPN15477->corrected_splicing

Caption: Mechanism of action of this compound in correcting splicing defects.

References

Technical Support Center: Improving BPN-15477 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of BPN-15477, a small molecule splicing modulator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule splicing modulator that has been shown to correct the splicing of ELP1 exon 20. It is a more potent and efficacious analog of kinetin. Its mechanism involves promoting the inclusion of exon 20 in the final mRNA transcript of the ELP1 gene, thereby increasing the production of the full-length, functional ELP1 protein. Dysfunctional splicing of ELP1 is the cause of Familial Dysautonomia (FD). A machine learning approach has suggested that this compound may also have the potential to correct splicing defects in other genes.

Q2: Has the in vivo efficacy of this compound or its analogs been demonstrated?

A2: Yes, a more potent analog of this compound, known as PTC258, has shown significant in vivo efficacy in a mouse model of Familial Dysautonomia (TgFD9; Elp1Δ20/flox).[1][2][3] Oral administration of PTC258 corrected ELP1 splicing, increased full-length ELP1 protein in the brain and dorsal root ganglia, and rescued neurological phenotypes such as gait ataxia and retinal degeneration.[1][2][3]

Q3: What is a recommended starting dose and route of administration for in vivo studies?

A3: Based on studies with the potent analog PTC258, an oral route of administration is a viable option.[2][3] Doses of 3 mg/kg/day and 6 mg/kg/day of PTC258 formulated in mouse chow were effective in the TgFD9; Elp1Δ20/flox mouse model.[2] For this compound, it is advisable to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. The choice of administration route (e.g., oral gavage, intraperitoneal injection, formulation in chow) will depend on the specific experimental design and the pharmacokinetic properties of this compound.

Q4: What are the key considerations for formulating this compound for in vivo administration?

A4: As with many small molecules, solubility can be a challenge. For oral administration, formulation in chow has been successful for the analog PTC258.[2] For other routes like oral gavage or intraperitoneal injection, it may be necessary to use a vehicle to ensure solubility and bioavailability. Common vehicles for small molecules include solutions with DMSO, PEG300, Tween 80, or corn oil. It is crucial to perform vehicle-only controls in your experiments to account for any effects of the formulation itself. A sample in vivo formulation method could involve dissolving the compound in DMSO, then adding PEG300 and Tween 80, and finally bringing it to the desired volume with water.

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Efficacy can be assessed at both the molecular and phenotypic levels.

  • Molecular Level: The primary molecular endpoint is the correction of splicing. This can be measured by RT-PCR to quantify the ratio of correctly spliced to mis-spliced mRNA transcripts in target tissues. Western blotting can be used to measure the levels of the full-length protein.

  • Phenotypic Level: Depending on the disease model, efficacy can be measured by the amelioration of disease-related phenotypes. For example, in the FD mouse model, improvements in gait ataxia and retinal degeneration were key indicators of efficacy for PTC258.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no in vivo efficacy despite in vitro activity Poor Pharmacokinetics (PK): Insufficient absorption, rapid metabolism, or rapid excretion leading to low drug exposure at the target site.- Conduct a pharmacokinetic study to determine the half-life, Cmax, and AUC of this compound.- Optimize the formulation to improve solubility and absorption.- Consider alternative routes of administration (e.g., subcutaneous or intravenous injection) to bypass first-pass metabolism.
Inadequate Dose: The administered dose is too low to achieve a therapeutic concentration at the target tissue.- Perform a dose-escalation study to identify the maximum tolerated dose (MTD).- Correlate drug exposure levels in plasma and target tissues with target engagement (splicing correction).
Suboptimal Dosing Frequency: The time between doses is too long, allowing drug levels to fall below the therapeutic threshold.- Based on the pharmacokinetic profile, adjust the dosing frequency to maintain therapeutic concentrations.
Inconsistent results between animals Variability in Drug Administration: Inaccurate dosing or inconsistent administration technique (e.g., for oral gavage).- Ensure all personnel are properly trained in the administration technique.- Calibrate all equipment regularly.- For oral administration in chow, monitor food intake to ensure consistent dosing.
Biological Variability: Differences in metabolism or disease progression among individual animals.- Increase the number of animals per group to improve statistical power.- Ensure proper randomization of animals into treatment groups.
Toxicity or adverse effects observed High Dose: The administered dose exceeds the maximum tolerated dose.- Reduce the dose or dosing frequency.- If toxicity is observed at doses required for efficacy, consider formulation strategies to reduce off-target exposure.
Vehicle Toxicity: The formulation vehicle is causing adverse effects.- Run a vehicle-only control group to assess the toxicity of the formulation.- Test alternative, less toxic vehicles.
Difficulty translating from in vitro to in vivo Different Biological Environment: The in vivo environment (e.g., metabolism, protein binding) can significantly alter drug activity compared to in vitro conditions.- Use in vitro models that better mimic the in vivo environment (e.g., 3D cell cultures, co-cultures).- Measure target engagement in vivo to confirm that the drug is reaching its target and having the intended molecular effect.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Familial Dysautonomia Mouse Model

This protocol is adapted from studies on the this compound analog, PTC258.[1][2][3]

1. Animal Model:

  • Use the TgFD9; Elp1Δ20/flox mouse model, which recapitulates the tissue-specific mis-splicing and key phenotypes of Familial Dysautonomia.[2]

2. Formulation and Dosing:

  • Formulate this compound into mouse chow at concentrations calculated to deliver target doses (e.g., starting with a range comparable to the 3-6 mg/kg/day used for PTC258).

  • Alternatively, for oral gavage, prepare a formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the drug or vehicle control daily for a predetermined period (e.g., several weeks to months, depending on the desired endpoints).

3. Monitoring:

  • Monitor animal weight and general health daily.

  • At specified time points, assess phenotypic outcomes such as gait (e.g., using a gait analysis system) and retinal structure (e.g., using optical coherence tomography).

4. Endpoint Analysis:

  • At the end of the study, euthanize the animals and collect target tissues (e.g., brain, dorsal root ganglia, retina).

  • Analyze ELP1 splicing by RT-PCR to determine the ratio of exon 20 inclusion to exclusion.

  • Quantify full-length ELP1 protein levels by Western blot.

Protocol 2: Pharmacokinetic (PK) Study of this compound

1. Animal Model:

  • Use a standard mouse strain (e.g., C57BL/6) for initial PK studies.

2. Drug Administration:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

3. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood to obtain plasma.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

G cluster_0 This compound Mechanism of Action ELP1 Gene ELP1 Gene Pre-mRNA Pre-mRNA ELP1 Gene->Pre-mRNA Mis-splicing Mis-splicing Pre-mRNA->Mis-splicing FD Mutation Correct Splicing Correct Splicing Pre-mRNA->Correct Splicing Truncated ELP1 Protein Truncated ELP1 Protein Mis-splicing->Truncated ELP1 Protein Full-length ELP1 Protein Full-length ELP1 Protein Correct Splicing->Full-length ELP1 Protein This compound This compound This compound->Correct Splicing Promotes Exon 20 Inclusion

Caption: Mechanism of action of this compound in correcting ELP1 splicing.

G cluster_1 In Vivo Efficacy Troubleshooting Workflow Start Start In Vitro Activity Confirmed In Vitro Activity Confirmed Start->In Vitro Activity Confirmed Low In Vivo Efficacy Low In Vivo Efficacy In Vitro Activity Confirmed->Low In Vivo Efficacy Yes Check PK Check PK Low In Vivo Efficacy->Check PK Check Dose Check Dose Check PK->Check Dose PK adequate Optimize and Re-test Optimize and Re-test Check PK->Optimize and Re-test PK poor Check Formulation Check Formulation Check Dose->Check Formulation Dose adequate Check Dose->Optimize and Re-test Dose inadequate Check Formulation->Optimize and Re-test Formulation issue

References

BPN-15477 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the handling, storage, and use of BPN-15477 based on best practices for small molecule compounds in a research setting. Specific degradation pathways and optimal storage conditions for this compound have not been publicly disclosed. Researchers should always refer to the manufacturer's product information sheet for any specific recommendations.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: While specific stability data for this compound is not available, general best practices for storing solid small molecule compounds should be followed to ensure its integrity.[1][2][3]

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Minimizes the rate of potential degradation.[1][2]
For short-term storage, 4°C is acceptable.Provides a stable environment for frequently used vials.[1]
Light Protect from light by storing in an amber vial or an opaque container.Many organic molecules are light-sensitive and can degrade upon exposure.[2]
Moisture Store in a tightly sealed container in a dry environment. A desiccator is recommended.Minimizes hydration and potential hydrolysis of the compound.[2]

Q2: How do I prepare a stock solution of this compound?

A2: Based on published research, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] The following protocol outlines the preparation of a stock solution.

Experimental Protocol: Preparation of a 40 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.[1]

  • To prepare a 40 mM stock solution, calculate the required volume of DMSO based on the amount of this compound. The molecular weight of this compound (C₁₂H₁₀ClN₅) is 259.70 g/mol .

  • Add the calculated volume of anhydrous DMSO directly to the vial of this compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious as heat can degrade some compounds.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.[1][5]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Q3: How should I store the this compound stock solution in DMSO?

A3: Proper storage of the stock solution is critical to maintain its activity.

Storage ConditionRecommendationRationale
Temperature Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]Low temperatures slow down the degradation of the compound in solution.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Aliquoting into single-use volumes minimizes degradation from temperature fluctuations.[1][5]
Light Protect from light by storing in amber vials or wrapping tubes in foil.Prevents photodegradation of the compound in solution.[2]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[1][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Troubleshooting Guide

Issue 1: Inconsistent or no effect of this compound in my experiments.

This could be due to several factors, including compound degradation, improper dosage, or issues with the experimental setup.

Troubleshooting Workflow for Inconsistent Results

Caption: Troubleshooting workflow for experiments with this compound.

Possible Causes and Solutions:

  • Compound Degradation:

    • Cause: The this compound stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or age.[5]

    • Solution: Prepare a fresh stock solution from solid this compound.[5] Ensure proper aliquoting and storage of the new stock solution.

  • Incorrect Concentration:

    • Cause: Errors in calculating the dilution, or inaccurate pipetting can lead to a final concentration that is too low to elicit a response.

    • Solution: Double-check all calculations for dilutions. Ensure pipettes are calibrated and use proper pipetting techniques.

  • Cell Health and Confluency:

    • Cause: The response of cells to a compound can be affected by their health, passage number, and confluency at the time of treatment.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the optimal confluency for your assay.

Issue 2: Precipitation of this compound in aqueous buffer or cell culture medium.

  • Cause: this compound, like many organic small molecules, may have low solubility in aqueous solutions. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to precipitate out of solution.[4]

  • Solution:

    • Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium.[4]

    • Final DMSO Concentration: Ensure the final concentration of DMSO is low (ideally ≤ 0.1%) to maintain solubility and minimize toxicity.[5]

    • Vortexing: Gently vortex the medium immediately after adding the compound to ensure it is evenly dispersed.

Issue 3: Unexpected cellular toxicity.

  • Cause: While the intended effect of this compound is on splicing modulation, high concentrations or off-target effects could lead to cellular toxicity. The DMSO solvent itself can also be toxic at higher concentrations.[5]

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for this compound's activity and to identify the concentration at which toxicity occurs.

    • Vehicle Control: Always include a DMSO-only control at the same final concentration used for your this compound treatment to assess the toxicity of the solvent alone.[6]

    • Cell Viability Assay: Run a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to monitor for any cytotoxic effects.

This compound Signaling Pathway and Experimental Workflow

As this compound is a splicing modulator, its direct "signaling pathway" involves its interaction with the cellular splicing machinery to alter the splicing of pre-mRNA. A detailed diagram of its degradation pathway is not publicly available. Below is a conceptual workflow of an experiment using this compound to study its effects on pre-mRNA splicing.

Experimental Workflow: Analyzing Splicing Modulation by this compound

Experimental_Workflow cell_culture 1. Cell Culture (e.g., Fibroblasts) treatment 2. Treatment (this compound or DMSO Vehicle) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction rt_pcr 4. Reverse Transcription PCR (RT-PCR) rna_extraction->rt_pcr gel_electrophoresis 5. Gel Electrophoresis rt_pcr->gel_electrophoresis data_analysis 6. Data Analysis (Quantify Splicing Isoforms) gel_electrophoresis->data_analysis

Caption: General workflow for a splicing modulation experiment.

References

refining BPN-15477 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: BPN-15477 is an investigational compound. The information provided herein is intended for research use only (RUO) by qualified professionals. It is not intended for diagnostic or therapeutic use. Researchers should rely on their own institutional guidelines and validated internal protocols. The experimental details and data presented are illustrative examples and should not be considered validated protocols for this compound.

Introduction

This compound is a novel small molecule splicing modulator compound that has shown potential in correcting splicing defects.[1][2][3] It was developed to be a more potent and efficacious derivative of kinetin (B1673648) for restoring correct splicing of the Elongator complex protein 1 (ELP1) gene, which is mutated in individuals with Familial Dysautonomia (FD).[1][4] Research has also suggested its potential to correct splicing defects in other genes, such as CFTR, LIPA, MLH1, and MAPT.[2][3][4]

This technical support center provides a centralized resource for researchers working with this compound, with a focus on a critical experimental parameter: treatment duration . Determining the optimal duration of exposure is fundamental for achieving desired biological outcomes while minimizing off-target effects and cytotoxicity. This guide offers FAQs, troubleshooting advice, and example protocols to aid in the design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a splicing modulator.[1][2][3] Pre-mRNA splicing is a crucial process for gene expression, and its disruption can lead to various diseases.[4] this compound has been shown to modulate the inclusion or exclusion of specific exons in pre-mRNA transcripts. For instance, it promotes the inclusion of exon 20 in the ELP1 gene, thereby correcting a splicing defect associated with Familial Dysautonomia.[1] A machine learning approach has also predicted that this compound could target splicing defects in numerous other human disease genes.[1][3]

Q2: Why is optimizing treatment duration so critical?

A2: The duration of drug exposure is a key pharmacological parameter that, along with concentration, determines the cellular response.[5]

  • Insufficient Duration: Too short an exposure may not allow for the necessary downstream molecular events (e.g., transcription, translation, post-translational modifications) to occur, leading to a false-negative result where the compound appears inactive.

  • Excessive Duration: Prolonged exposure can lead to cytotoxicity, induction of cellular stress responses, or activation of compensatory feedback mechanisms that may mask the primary effect of the compound. It can also lead to misleading results in cell viability assays if the assay endpoint is significantly affected by cell doubling time.[6]

  • Translational Relevance: In vitro exposure times should ideally be designed to reflect achievable in vivo pharmacokinetic profiles, considering factors like plasma peak times and drug persistence.[5]

Q3: What is a typical starting point for treatment duration in a new cell-based assay with this compound?

A3: For initial screening, a 24-hour treatment period is a common starting point, as used in dose-response curve generation for this compound in HEK293T cells.[2] However, the optimal duration is highly dependent on the specific biological question, the cell type, and the endpoint being measured. A time-course experiment is strongly recommended as an initial step to determine the optimal window for your specific assay.

Q4: How does cell type influence the optimal treatment duration?

A4: Different cell types have varying metabolic rates, doubling times, and expression levels of the target pre-mRNA and relevant splicing factors.[6]

  • Rapidly dividing cells may show effects on proliferation-dependent endpoints more quickly. However, the compound's effect might be diluted through cell division.

  • Slow-growing or primary cells may require longer incubation times for a biological effect to manifest. For example, studies on this compound's effect on LIPA protein levels were conducted in patient fibroblasts, which may have different growth characteristics than immortalized cell lines.[3]

  • Metabolic activity: Cells with higher metabolic rates might process or degrade the compound faster, potentially requiring longer or repeated exposures.

Q5: Should the treatment duration be adjusted when moving from in vitro to in vivo models?

A5: Absolutely. In vitro data, including optimal treatment duration, is a critical input for designing in vivo studies, but a direct translation is not always possible.[7] Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model.[7][8] The dosing regimen in vivo (e.g., dose and frequency) will be determined by the drug's half-life and the exposure levels needed to achieve the desired biological effect in the target tissue.[6]

Troubleshooting Guide

This guide addresses common issues encountered when refining this compound treatment duration.

Problem / Question Potential Causes Recommended Solutions
No observable effect at any time point. 1. Compound Inactivity: Degradation of the compound stock. 2. Cell Health: Cells are unhealthy, senescent, or contaminated (e.g., mycoplasma).[9][10] 3. Suboptimal Concentration: The concentration used is too low. 4. Incorrect Endpoint: The chosen assay does not capture the biological effect. 5. Insufficient Duration: The time points chosen are too early.1. Verify Compound: Test the compound in a validated positive control assay. Prepare fresh stock solutions. 2. Check Cells: Regularly test for mycoplasma. Monitor cell morphology and doubling time. Use cells within a consistent, low passage number range.[11] 3. Dose-Response: Perform a dose-response experiment at a fixed, long-duration time point (e.g., 48 or 72 hours) to confirm a concentration-dependent effect. 4. Review Endpoint: Ensure the assay measures a relevant downstream effect of the target splicing event (e.g., RT-PCR for splicing changes, Western blot for protein restoration).[3][4] 5. Extended Time-Course: Run a broader time-course experiment (e.g., 6, 12, 24, 48, 72 hours).
High variability between replicate experiments. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[12] 2. Assay Timing: The assay is being performed at a time point where the biological response is rapidly changing. 3. Pipetting Errors: Inaccurate or inconsistent dispensing of compound or reagents.[11] 4. Edge Effects: Evaporation from wells on the edge of the plate during long incubations.1. Improve Seeding: Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling. 2. Optimize Endpoint Timing: Analyze your time-course data to select a time point on a plateau phase of the response curve, not on a steep incline or decline. 3. Pipetting Technique: Use calibrated pipettes. For multi-well plates, consider using a multi-channel pipette or automated liquid handler. 4. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS/media to maintain humidity.
Significant cytotoxicity observed, even at low concentrations. 1. Prolonged Exposure: The treatment duration is too long for the specific cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. On-target Toxicity: The intended splicing modulation has deleterious effects on cell health.1. Shorten Duration: Perform a time-course experiment focused on earlier time points (e.g., 2, 4, 8, 12, 24 hours) to find a window where the desired splicing modulation occurs before the onset of significant cell death. 2. Check Solvent: Run a vehicle-only control with the same concentration of solvent. Ensure the final solvent concentration is non-toxic for your cells (typically ≤0.5% for DMSO).[5] 3. Dose-Response Cytotoxicity: Perform a dose-response experiment at a fixed, early time point to determine the EC50 for the desired effect versus the CC50 (cytotoxic concentration 50%). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration.
Effect is observed at early time points but diminishes later. 1. Compound Instability/Metabolism: The compound is being degraded or metabolized by the cells over time. 2. Cellular Adaptation: Cells are activating compensatory mechanisms to counteract the effect of the compound.1. Re-dosing or Media Change: For long-term experiments (>48 hours), consider replacing the media with fresh media containing the compound. 2. Mechanism Investigation: This could be a real biological effect. Investigate potential feedback loops or adaptive responses using molecular biology techniques (e.g., RNA-seq, proteomics) at different time points.

Experimental Protocols (Illustrative Examples)

Protocol 1: Determining Optimal Treatment Duration via Time-Course RT-PCR

This protocol provides a framework for identifying the time at which this compound induces the maximal change in the splicing of a target gene.

  • Cell Seeding: Plate cells at a density that ensures they remain in the logarithmic growth phase throughout the experiment (e.g., 50-60% confluency at the final time point).

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to the desired final concentration in pre-warmed cell culture media. Include a vehicle-only control.

  • Treatment: Add the compound-containing media to the cells. Treat separate sets of wells for each time point.

  • Time Points: Collect samples at a range of time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • RNA Extraction: At each time point, lyse the cells directly in the well and extract total RNA using a validated kit.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA.

  • RT-PCR: Perform PCR using primers that flank the alternative exon of interest. This allows for the amplification of both the included and excluded isoforms.

  • Analysis: Analyze the PCR products via gel electrophoresis or capillary electrophoresis. Quantify the band intensities to calculate the Percent Spliced In (PSI) or the ratio of the two isoforms at each time point. The optimal duration is the time point that shows the most significant and consistent change in splicing.

Protocol 2: Time-Dependent Cytotoxicity Assay

This protocol helps establish the window where the compound is effective without causing significant cell death.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a dilution series of this compound in culture media. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Treatment: Add the compounds to the plates.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).

  • Data Analysis: Normalize the data to the vehicle-treated control for each time point. Plot cell viability versus compound concentration for each duration. Calculate the CC50 for each time point to understand how toxicity changes with prolonged exposure.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: Optimizing Treatment Duration start 1. Seed Cells treat 2. Treat with this compound (Dose-Response & Time-Course) start->treat tc_assay 3a. Time-Course Assay (e.g., RT-PCR for Splicing) treat->tc_assay cyto_assay 3b. Cytotoxicity Assay (e.g., CellTiter-Glo) treat->cyto_assay analyze_tc 4a. Analyze Splicing Change (PSI) vs. Time tc_assay->analyze_tc analyze_cyto 4b. Analyze Viability (CC50) vs. Time cyto_assay->analyze_cyto decision 5. Determine Optimal Window: Maximal Splicing Effect & Minimal Cytotoxicity analyze_tc->decision analyze_cyto->decision end 6. Proceed with Optimized Duration decision->end

Caption: Workflow for determining the optimal treatment duration of this compound.

G cluster_1 Hypothetical this compound Troubleshooting Logic start Experiment Shows No Effect q_compound Is compound integrity confirmed? start->q_compound q_cells Are cells healthy & passage number low? q_compound->q_cells Yes sol_compound Remake/re-validate compound q_compound->sol_compound No q_protocol Is dose & duration adequate? q_cells->q_protocol Yes sol_cells Thaw new vial, check for mycoplasma q_cells->sol_cells No sol_protocol Perform dose-response & time-course study q_protocol->sol_protocol Yes -> Re-evaluate Endpoint success Problem Identified & Resolved q_protocol->success No -> Redesign sol_compound->success sol_cells->success sol_protocol->success

Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.

References

adjusting BPN-15477 protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPN-15477. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on the compound's mechanism of action.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule splicing modulator. Its primary mechanism of action is to correct the splicing of pre-mRNA, specifically by promoting the inclusion of exons that may be skipped due to genetic mutations. It has been shown to rescue the splicing of ELP1 pre-mRNA by increasing the inclusion of exon 20.[1] This is achieved by enhancing the recognition of the 5' splice site, a process that involves the recruitment of the U1 small nuclear ribonucleoprotein (snRNP).

Q2: In which cell lines has this compound been tested?

A2: this compound has been documented for use in HEK293T cells and human patient-derived fibroblast cell lines.[2] While its efficacy in other cell lines is not extensively published, the general protocols provided in this guide can be adapted for various cell types.

Q3: What is the recommended starting concentration for this compound?

A3: Based on published studies, a final concentration of 60 µM in cell culture media has been used for HEK293T and fibroblast cells to achieve a maximum effect on splicing.[1] However, the optimal concentration is highly cell-type dependent and should be determined empirically for each new cell line. Please refer to the "Experimental Protocols" section for a detailed guide on determining the optimal concentration.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in 100% DMSO to create a concentrated stock solution (e.g., 40 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, a working solution is prepared by diluting the stock in a suitable buffer, such as 5% DMSO in phosphate-buffered saline (PBS), before further dilution into the final culture medium. The final DMSO concentration in the culture should be kept low (e.g., below 0.5%) to minimize solvent-induced cytotoxicity.

Troubleshooting Common Issues

Issue Possible Cause Recommended Solution
Low or no splicing correction observed Suboptimal compound concentration: The concentration of this compound may be too low for the specific cell type.Perform a dose-response experiment to determine the optimal concentration for your cell line (see "Protocol for Determining Optimal Concentration").
Insufficient incubation time: The treatment duration may not be long enough for the splicing modulation to occur and for the altered mRNA and protein levels to become detectable.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation time.
Cell health issues: Poor cell health can affect the cellular machinery required for splicing and the response to the compound.Ensure cells are healthy, within a low passage number, and growing optimally before treatment. Check for signs of stress or contamination.[3]
Inactive compound: Improper storage or handling may have degraded the compound.Prepare a fresh dilution from a properly stored stock solution. If the problem persists, consider using a new vial of the compound.
High cell toxicity or death Compound concentration is too high: The concentration of this compound may be cytotoxic to the specific cell line.Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value and select a concentration that effectively modulates splicing with minimal toxicity.
High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is below a non-toxic level, typically less than 0.5%.
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.Use a lower starting concentration of this compound and gradually increase it. Monitor cell viability closely.
Inconsistent or variable results Inconsistent cell density at seeding: Variations in the number of cells plated can lead to differences in growth and drug response.Standardize cell seeding density across all experiments. Ensure even cell distribution in multi-well plates.
High passage number of cells: Continuous passaging can lead to genetic and phenotypic drift in cell lines, affecting their response to compounds.[4][5]Use cells with a consistent and low passage number for all experiments.
Variability in compound preparation: Inconsistent dilution of the compound can lead to different final concentrations.Prepare fresh dilutions for each experiment and ensure accurate pipetting.

Data Presentation

The following table summarizes the available quantitative data for this compound from published studies. It is important to note that this data is cell-type specific and should be used as a starting point for your own experiments.

Cell LineAssayParameterValueReference
HEK293T (transfected with Rluc-FD-Fluc minigene)Luciferase Splicing AssayEC50~1 µM[2]
FD Patient FibroblastsSplicing Correction (ELP1 exon 20 inclusion)Effective Concentration30-60 µM[2]

Note: The EC50 value for HEK293T cells was estimated from the provided dose-response curve in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments when working with this compound.

General Cell Culture and Treatment Protocol
  • Cell Seeding:

    • Seed the cells of interest in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

  • Compound Preparation:

    • Prepare a fresh working solution of this compound from a frozen stock. For example, dilute a 40 mM stock solution in 5% DMSO in PBS to create a 10X working solution.

  • Cell Treatment:

    • The following day, replace the existing culture medium with fresh medium containing the desired final concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO without the compound).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Harvesting and Analysis:

    • After incubation, harvest the cells for downstream analysis, such as RNA extraction for splicing analysis (RT-PCR, RNA-seq) or protein extraction for Western blotting.

Protocol for Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal, non-toxic concentration of this compound for a specific cell line.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Serial Dilution of this compound:

    • Prepare a series of dilutions of this compound in culture medium. A typical starting range could be from 0.1 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

  • Cell Treatment:

    • After 24 hours of cell growth, replace the medium with the prepared dilutions of this compound and the vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After incubation, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions.

  • Splicing Analysis:

    • In parallel, treat cells in a separate plate (e.g., 6-well plate) with the same range of concentrations.

    • After the incubation period, extract RNA and analyze the splicing of your target gene using RT-PCR or qPCR.

  • Data Analysis:

    • Plot the cell viability data against the log of the this compound concentration to determine the IC50 value.

    • Analyze the splicing analysis results to identify the concentration range that provides the desired splicing modulation.

    • Select an optimal concentration that effectively modulates splicing while maintaining high cell viability.

Mandatory Visualizations

This compound Mechanism of Action: U1 snRNP Recruitment

BPN15477_Mechanism cluster_pre_mRNA Pre-mRNA cluster_Spliceosome Spliceosome Components cluster_Splicing Splicing Outcome Exon1 Exon Intron Intron Exon2 Exon Five_SS Intron->Five_SS Correct_Splicing Correct Splicing (Exon Inclusion) Five_SS->Correct_Splicing promotes Five_SS_label 5' Splice Site U1_snRNP U1 snRNP U1_snRNP->Five_SS binds to BPN15477 This compound BPN15477->U1_snRNP enhances recruitment

Caption: this compound enhances the recruitment of U1 snRNP to the 5' splice site, promoting correct splicing.

Experimental Workflow for Adjusting Protocols

Protocol_Workflow start Select New Cell Type dose_response 1. Dose-Response & Cytotoxicity Assay (e.g., 0.1-100 µM) start->dose_response time_course 2. Time-Course Experiment (e.g., 12, 24, 48, 72h) dose_response->time_course Determine optimal non-toxic concentration splicing_analysis 3. Splicing Analysis (RT-PCR / RNA-seq) time_course->splicing_analysis Determine optimal incubation time protein_analysis 4. Protein Expression Analysis (Western Blot) splicing_analysis->protein_analysis Confirm functional protein changes off_target 5. Off-Target Analysis (Optional) (Global Splicing Array) protein_analysis->off_target optimized_protocol Optimized Cell-Specific Protocol protein_analysis->optimized_protocol Finalize protocol off_target->optimized_protocol Wnt_Pathway cluster_splicing Alternative Splicing cluster_pathway Wnt Signaling BPN15477 This compound (Splicing Modulator) Wnt_Components Pre-mRNAs of Wnt Pathway Components (e.g., β-catenin, TCF/LEF, Axin) BPN15477->Wnt_Components modulates splicing of Altered_Isoforms Altered Protein Isoforms Wnt_Components->Altered_Isoforms Pathway_Activity Modulation of Wnt Pathway Activity Altered_Isoforms->Pathway_Activity Gene_Expression Changes in Target Gene Expression Pathway_Activity->Gene_Expression TGFb_Pathway cluster_splicing Alternative Splicing cluster_pathway TGF-β Signaling BPN15477 This compound (Splicing Modulator) TGFb_Components Pre-mRNAs of TGF-β Pathway Components (e.g., TGF-β receptors, SMADs) BPN15477->TGFb_Components modulates splicing of Altered_Isoforms Altered Protein Isoforms TGFb_Components->Altered_Isoforms Pathway_Activity Modulation of TGF-β Pathway Activity Altered_Isoforms->Pathway_Activity Gene_Expression Changes in Target Gene Expression Pathway_Activity->Gene_Expression

References

BPN-15477 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPN-15477, a novel splicing modulator compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule splicing modulator.[1][2] Its primary characterized mechanism of action is the restoration of correct splicing of the Elongator complex protein 1 (ELP1) pre-mRNA.[1][2] Specifically, it promotes the inclusion of exon 20 in the ELP1 transcript, which is often skipped due to a mutation in familial dysautonomia (FD).[1][3][4] By enhancing the recognition of the 5' splice site of exon 20, this compound increases the production of full-length, functional ELP1 protein.[1] Studies have also shown that this compound can modulate the splicing of other genes, suggesting a broader potential for correcting splicing defects in various genetic diseases.[2][5]

Q2: In what experimental systems has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various experimental models, including dual-luciferase reporter minigene systems in HEK293T cells, patient-derived fibroblast cell lines, and in a transgenic mouse model of Familial Dysautonomia.[6] It has also been shown to correct splicing defects in genes such as CFTR, LIPA, MLH1, and MAPT in cellular models.[2]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions, it is advisable to dissolve the compound in a suitable solvent such as DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: How should I prepare my this compound stock solution?

A4: To prepare a stock solution, dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound between experiments.

This is a common issue that can arise from several factors, including lot-to-lot variability of the compound.

  • Potential Cause 1: Compound Degradation. this compound, like many small molecules, can be susceptible to degradation if not stored properly.

    • Recommended Solution:

      • Ensure the compound is stored at the recommended temperature and protected from light.

      • Prepare fresh working dilutions from a frozen stock solution for each experiment.

      • Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.

  • Potential Cause 2: Lot-to-Lot Variability. Variations in purity, isomeric composition, or the presence of trace impurities between different synthesis batches can lead to differences in biological activity.

    • Recommended Solution:

      • Always obtain a Certificate of Analysis (CoA) for each new lot of this compound.

      • Perform a dose-response validation experiment with each new lot to confirm its potency relative to previous batches.

      • If significant variability is observed, consider purchasing a larger single lot for a series of critical experiments.

  • Potential Cause 3: Inconsistent Cell Culture Conditions. The physiological state of your cells can significantly impact their response to this compound.

    • Recommended Solution:

      • Maintain consistent cell passage numbers and seeding densities between experiments.

      • Regularly test cell lines for mycoplasma contamination.

      • Ensure consistent incubation times and media formulations.

Issue 2: High background or off-target effects observed in my assay.
  • Potential Cause 1: High concentration of this compound or solvent.

    • Recommended Solution:

      • Perform a dose-response curve to determine the optimal concentration of this compound that provides a robust signal without causing toxicity.

      • Include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on your assay. Keep the final solvent concentration as low as possible.

  • Potential Cause 2: Non-specific binding.

    • Recommended Solution:

      • Optimize blocking steps in your assay protocol.

      • Consider using a structurally unrelated splicing modulator as a control to differentiate between on-target and off-target effects.

Data Presentation: Managing Lot-to-Lot Variability

To ensure experimental reproducibility, it is crucial to characterize each new lot of this compound. The following table provides an example of how to present quality control data for different lots.

Lot NumberPurity (by HPLC)AppearanceSolubility (in DMSO)EC50 in ELP1 Splicing Reporter Assay
BPN-A001>99.5%White to off-white solid≥ 50 mg/mL150 nM
BPN-A002>99.2%White solid≥ 50 mg/mL175 nM
BPN-A003>99.6%White solid≥ 50 mg/mL145 nM

This table contains representative data and should be adapted to reflect actual experimental findings.

Experimental Protocols

Key Experiment: In Vitro Splicing Assay using a Dual-Luciferase Reporter Minigene

This protocol describes a common method to assess the activity of this compound on the splicing of a target exon, such as ELP1 exon 20.

1. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
  • Co-transfect the cells with a dual-luciferase reporter plasmid containing the target exon and its flanking intronic sequences, and a control plasmid for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
  • Incubate the cells for an additional 24-48 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
  • The ratio of the two luciferase signals is used to determine the extent of exon inclusion.

4. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Visualizations

BPN15477_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_transcription Transcription cluster_splicing Splicing DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA RNAPII Spliceosome Spliceosome pre_mRNA->Spliceosome Assembly mRNA_spliced Mature mRNA Spliceosome->mRNA_spliced Correct Splicing (Exon Inclusion) BPN15477 This compound BPN15477->Spliceosome Modulates Protein Functional Protein mRNA_spliced->Protein Translation

Caption: Mechanism of action of this compound in promoting correct pre-mRNA splicing.

Troubleshooting_Workflow Start Inconsistent Results Check_Compound Check Compound Integrity Start->Check_Compound Degradation Degradation? Check_Compound->Degradation Check_Lots Verify Lot-to-Lot Consistency Variability Lot Variability? Check_Lots->Variability Check_Cells Assess Cell Health & Conditions Cell_Issues Cell Issues? Check_Cells->Cell_Issues Degradation->Check_Lots No Use_Fresh Use Fresh Aliquots Degradation->Use_Fresh Yes Variability->Check_Cells No Validate_New_Lot Validate New Lot (Dose-Response) Variability->Validate_New_Lot Yes Standardize_Culture Standardize Cell Culture Cell_Issues->Standardize_Culture Yes End Consistent Results Cell_Issues->End No Use_Fresh->Check_Lots Validate_New_Lot->Check_Cells Standardize_Culture->End

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Transfection Transfect with Reporter Plasmids Cell_Seeding->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Treatment Treat with this compound Dilutions Incubation1->Treatment Incubation2 Incubate for 24-48h Treatment->Incubation2 Lysis Lyse Cells Incubation2->Lysis Luciferase_Assay Perform Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Analyze Data & Determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound activity using a reporter assay.

References

Technical Support Center: Enhancing BPN-15477 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of BPN-15477.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule splicing modulator that has shown potential in correcting splicing defects in certain genetic diseases.[1][2] It functions by promoting the inclusion or exclusion of specific exons during pre-mRNA splicing, thereby restoring the production of functional proteins.[1][3][4] For instance, it has been shown to rescue the splicing of ELP1 exon 20, which is mutated in Familial Dysautonomia.[1][2] Its mechanism involves the recruitment of the U1 snRNP to the 5' splice site, enhancing the recognition of weak exons.[1]

Q2: I am observing low or inconsistent plasma concentrations of this compound in my animal models. What are the potential causes?

A2: Low and variable plasma concentrations are common challenges in in vivo studies, often stemming from poor oral bioavailability. Several factors could contribute to this issue with this compound:

  • Poor Aqueous Solubility: Many small molecule drugs have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[5][6][7][8][9]

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the systemic circulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • Formulation Issues: The formulation used for administration may not be optimal for solubilizing and presenting the drug for absorption.

Q3: What are some initial strategies to consider for enhancing the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These techniques aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Common approaches include:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[6][9]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[5][6]

  • Use of Co-solvents: Incorporating a water-miscible solvent in the formulation can improve the drug's solubility.[5][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[5]

Troubleshooting Guides

Issue 1: Low Plasma Exposure (AUC) and Cmax Following Oral Administration

This guide provides a systematic approach to troubleshooting low systemic exposure of this compound.

Workflow for Troubleshooting Low Bioavailability

G A Low Plasma Exposure (AUC, Cmax) B Characterize Physicochemical Properties (Solubility, Permeability) A->B C Poor Solubility B->C Identify Limiting Factor D Poor Permeability B->D E Enhance Solubility C->E F Enhance Permeability D->F G Particle Size Reduction (Micronization/Nanonization) E->G H Formulation with Co-solvents E->H I Solid Dispersion E->I J Complexation (e.g., with Cyclodextrins) E->J K Incorporate Permeation Enhancers F->K L Re-evaluate in vivo G->L H->L I->L J->L K->L

Fig. 1: Troubleshooting workflow for low in vivo exposure.

Experimental Protocols:

  • Protocol 1: Aqueous Solubility Determination

    • Prepare a series of saturated solutions of this compound in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

    • Equilibrate the solutions at a constant temperature (e.g., 37°C) for 24-48 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Protocol 2: Micronization of this compound using Jet Milling

    • Ensure the this compound drug substance is crystalline and dry.

    • Set up the jet mill according to the manufacturer's instructions.

    • Introduce the this compound powder into the milling chamber at a controlled feed rate.

    • Use high-pressure nitrogen or air to create particle-on-particle collisions, leading to size reduction.

    • Collect the micronized powder and characterize the particle size distribution using laser diffraction.

    • Formulate the micronized this compound for in vivo studies (e.g., as a suspension in a suitable vehicle).

Issue 2: High Variability in Plasma Concentrations Between Animals

High inter-animal variability can obscure the true pharmacokinetic profile of this compound.

Troubleshooting High Variability

G A High Inter-Animal Variability B Review Dosing Procedure A->B C Inconsistent Formulation A->C D Physiological Differences A->D E Ensure Accurate Dosing Volume B->E H Standardize Animal Handling B->H F Homogenize Formulation Before Dosing C->F I Refine Formulation for Robustness C->I G Consider Fasted vs. Fed State D->G J Evaluate Impact of Food D->J

Fig. 2: Decision tree for troubleshooting high variability.

Experimental Protocols:

  • Protocol 3: Preparation of a Co-solvent Formulation

    • Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol, ethanol).

    • Select a co-solvent or a mixture of co-solvents that provides good solubility.

    • Prepare the dosing solution by first dissolving this compound in the chosen co-solvent(s).

    • Slowly add the aqueous vehicle (e.g., water, saline, or buffer) to the drug-co-solvent mixture with continuous stirring to form a clear solution.

    • Visually inspect the final formulation for any signs of precipitation.

    • Administer the formulation to the animals immediately after preparation.

Data Summary

The following table summarizes common bioavailability enhancement techniques that can be considered for this compound, assuming it exhibits poor aqueous solubility.

TechniqueDescriptionAdvantagesDisadvantages
Micronization/ Nanonization Reduction of drug particle size to the micrometer or nanometer range.[6][9]Increases surface area for dissolution, suitable for crystalline drugs.May not be effective for drugs with very low intrinsic solubility; potential for particle agglomeration.
Solid Dispersion Dispersion of the drug in an inert carrier matrix at the solid state.[5][6]Can significantly enhance the dissolution rate; can stabilize the amorphous form of the drug.Potential for physical instability (recrystallization) during storage; requires careful selection of the carrier.
Co-solvents Use of water-miscible organic solvents to increase the solubility of the drug in the formulation.[5][9]Simple to prepare; effective for many poorly soluble drugs.Potential for drug precipitation upon dilution in the gastrointestinal fluids; potential for toxicity of some solvents.
Complexation Formation of inclusion complexes with agents like cyclodextrins.[6][9]Increases aqueous solubility and can improve stability.Limited to drugs with appropriate size and polarity to fit into the cyclodextrin (B1172386) cavity; can be expensive.
Lipid-Based Formulations Formulations containing lipids, surfactants, and co-solvents, such as SEDDS.[5]Can enhance lymphatic absorption, bypassing first-pass metabolism; suitable for lipophilic drugs.Complex formulation development; potential for gastrointestinal side effects.

Signaling Pathway

Proposed Mechanism of this compound in Splicing Modulation

G cluster_0 Pre-mRNA Splicing BPN15477 This compound U1_snRNP U1 snRNP BPN15477->U1_snRNP recruits Splice_Site Weak 5' Splice Site U1_snRNP->Splice_Site binds to Exon_Inclusion Enhanced Exon Inclusion Splice_Site->Exon_Inclusion promotes Functional_Protein Functional Protein Exon_Inclusion->Functional_Protein leads to

Fig. 3: Proposed mechanism of this compound action.

References

Validation & Comparative

A Head-to-Head Comparison: BPN-15477 and Kinetin in the Correction of ELP1 Splicing for Familial Dysautonomia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BPN-15477 and kinetin (B1673648), two small molecules investigated for their potential to correct the ELP1 splicing defect underlying Familial Dysautonomia (FD). This comparison is based on available experimental data to inform research and development decisions.

Familial Dysautonomia is a rare, debilitating neurodegenerative disorder caused by a point mutation in the ELP1 gene. This mutation leads to aberrant splicing of the ELP1 pre-mRNA, specifically the skipping of exon 20, resulting in a deficiency of the functional ELP1 protein. Both this compound and kinetin have emerged as promising therapeutic candidates that aim to correct this splicing defect and restore normal ELP1 protein levels.

Performance Comparison: this compound Demonstrates Superior Potency and Efficacy

Experimental data indicates that this compound, a derivative of kinetin, is significantly more potent and efficacious in correcting ELP1 splicing.

ParameterThis compoundKinetinSource
Potency (EC50) 1.9 µM62.3 µM[1]
Relative Potency ~303-fold more potent than kinetin-[2]
Efficacy Significantly more efficacious than kinetin in preclinical modelsIncreased correct ELP1 splicing from 54% to 71% in leukocytes of FD patients after 28 days of oral administration.[3]

Mechanism of Action: Enhancing Spliceosome Recognition of the Defective Splice Site

The underlying mechanism for both this compound and kinetin is believed to involve the enhancement of the spliceosome's ability to recognize the weak 5' splice site of ELP1 exon 20, which is compromised by the FD mutation. Evidence suggests that these compounds, particularly the potent kinetin analog RECTAS, facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to this weakened splice site. This improved recognition promotes the inclusion of exon 20 in the mature mRNA, leading to the production of full-length, functional ELP1 protein.

ELP1_Splicing_Correction cluster_pre_mrna ELP1 pre-mRNA with FD Mutation cluster_splicing Splicing Process cluster_treatment Therapeutic Intervention cluster_outcome Splicing Outcome Exon19 Exon 19 Intron19 Intron 19 Exon20 Exon 20 WeakSS Weak 5' Splice Site Intron20 Intron 20 CorrectSplicing Correct Splicing (Exon 20 Inclusion) WeakSS->CorrectSplicing Leads to AberrantSplicing Aberrant Splicing (Exon 20 Skipping) WeakSS->AberrantSplicing Default Pathway (FD) Exon21 Exon 21 Spliceosome Spliceosome Spliceosome->WeakSS Recognizes U1_snRNP U1 snRNP U1_snRNP->WeakSS Binds to Compound This compound or Kinetin Compound->U1_snRNP Enhances Recruitment Luciferase_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Transfect with ELP1 reporter plasmid Cell_Culture->Transfection Treatment Treat with this compound, kinetin, or vehicle Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Firefly and Renilla luciferase activity Lysis->Luminometry Analysis Calculate Firefly/Renilla ratio and determine EC50 Luminometry->Analysis End End Analysis->End

References

A Comparative Guide to Splicing Modulators: BPN-15477, Risdiplam, and Branaplam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the splicing modulator BPN-15477 with two other notable modulators, Risdiplam and Branaplam. The information presented is collated from preclinical and research data to highlight their mechanisms of action, potency, and the experimental methods used for their evaluation.

Introduction to Splicing Modulators

Pre-mRNA splicing is a critical cellular process that removes introns and ligates exons to produce mature messenger RNA (mRNA). Errors in this process, often due to genetic mutations, can lead to the production of non-functional proteins, causing a variety of diseases. Small molecule splicing modulators are a therapeutic class designed to correct such splicing defects. These molecules typically act by interacting with the spliceosome, the cellular machinery responsible for splicing, to promote the inclusion or exclusion of specific exons. This guide focuses on this compound and compares it with Risdiplam and Branaplam, two splicing modulators that have been developed for the treatment of Spinal Muscular Atrophy (SMA).

Mechanism of Action

All three splicing modulators discussed herein share a common overarching mechanism: they enhance the recognition of a weak 5' splice site by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization of the U1 snRNP-pre-mRNA interaction facilitates the correct splicing of the target exon.

  • This compound: This compound was identified as a potent corrector of the ELP1 gene splicing defect responsible for Familial Dysautonomia (FD). The mutation in FD weakens the 5' splice site of exon 20, leading to its exclusion. This compound promotes the recruitment of the U1 snRNP to this weak splice site, thereby restoring the inclusion of exon 20 and the production of functional ELP1 protein.[1] Through machine learning models based on its activity, this compound has also been predicted to correct splicing defects in other genes such as CFTR, LIPA, MLH1, and MAPT.

  • Risdiplam (Evrysdi®): An approved therapy for Spinal Muscular Atrophy (SMA), Risdiplam targets the SMN2 gene. SMA is caused by a deficiency of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is mutated in SMA patients, the nearly identical SMN2 gene predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7. Risdiplam binds to the SMN2 pre-mRNA and stabilizes the interaction with the U1 snRNP, promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein.[2][3][4][5][6]

  • Branaplam (LMI070): Also developed for SMA, Branaplam functions similarly to Risdiplam by modulating the splicing of SMN2 to increase the production of functional SMN protein.[7][8][9][10] Its mechanism involves stabilizing the transient double-stranded RNA structure formed by the SMN2 pre-mRNA and the U1 snRNP complex, which enhances the inclusion of exon 7.[9]

G cluster_spliceosome Spliceosome Component cluster_outcome Splicing Outcome Exon_A Exon A Intron Intron Exon_B Target Exon (Weak 5' Splice Site) U1_snRNP U1 snRNP U1_snRNP->Exon_B Weak binding Correct_Splicing Correct Splicing (Exon Included) U1_snRNP->Correct_Splicing Promotes Aberrant_Splicing Aberrant Splicing (Exon Skipped) U1_snRNP->Aberrant_Splicing Leads to (without modulator) Splicing_Modulator Splicing Modulator (this compound, Risdiplam, Branaplam) Splicing_Modulator->Exon_B Binds to pre-mRNA Splicing_Modulator->U1_snRNP Stabilizes interaction Splicing_Modulator->Correct_Splicing Promotes

Mechanism of U1 snRNP-mediated splicing modulation.

Data Presentation: Quantitative Comparison

The potency of splicing modulators is typically determined using in vitro cell-based assays that measure the correction of the target splicing event. The half-maximal effective concentration (EC50) is a common metric for this, representing the concentration of the modulator that produces 50% of the maximum possible response.

Splicing ModulatorTarget Gene/ExonAssay TypeEC50Reference
This compound ELP1 Exon 20Dual-Luciferase Reporter~100-200 nM (estimated)[1]
Risdiplam SMN2 Exon 7SMN2 Reporter Assay~4-23 nM[3][4]
Branaplam SMN2 Exon 7SMN2 Reporter Assay20 nM[9]

Note: The EC50 for this compound is an estimation based on the graphical representation of the dose-response curve in the cited publication as a specific value was not provided in the text.

Experimental Protocols

The evaluation of splicing modulators relies on a series of well-established molecular biology techniques. Below are detailed methodologies for key experiments cited in the evaluation of this compound, Risdiplam, and Branaplam.

Dual-Luciferase Splicing Reporter Assay

This assay is a common high-throughput method to screen for and characterize splicing modulators. It utilizes a reporter plasmid containing a minigene of interest engineered between two luciferase genes (e.g., Renilla and Firefly). Splicing of the minigene results in the expression of one of the luciferases, and the ratio of the two luciferase signals provides a quantitative measure of splicing efficiency.

a. Minigene Construct Design:

  • A minigene construct containing the target exon and its flanking intronic sequences is cloned into a dual-luciferase reporter vector. For example, for this compound evaluation, the ELP1 exon 20 and its surrounding introns are inserted between the Renilla and Firefly luciferase genes.[1][11]

  • Correct splicing of the minigene leads to the production of a functional Firefly luciferase, while aberrant splicing (exon skipping) results in a premature stop codon, preventing its translation. The Renilla luciferase, on a separate promoter, serves as an internal control for transfection efficiency and cell viability.

b. Cell Culture and Transfection:

  • HEK293T cells are commonly used due to their high transfection efficiency.

  • Cells are seeded in 96-well plates and cultured to ~70-80% confluency.

  • The dual-luciferase reporter plasmid is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).

c. Compound Treatment:

  • 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing the splicing modulator at various concentrations (typically in a serial dilution). A DMSO control is also included.

  • Cells are incubated with the compound for a specified period (e.g., 24-48 hours).

d. Luciferase Activity Measurement:

  • After incubation, cells are lysed using a passive lysis buffer.

  • The cell lysate is transferred to an opaque 96-well plate.

  • Firefly luciferase activity is measured first by adding a luciferase assay substrate and reading the luminescence on a plate reader.

  • A quenching reagent is then added, which simultaneously stops the Firefly reaction and activates the Renilla luciferase. The Renilla luminescence is then measured.

e. Data Analysis:

  • The ratio of Firefly to Renilla luciferase activity is calculated for each well.

  • The data is normalized to the DMSO control.

  • Dose-response curves are generated by plotting the normalized luciferase ratio against the compound concentration, from which the EC50 value can be determined.

G start Start step1 Seed HEK293T cells in 96-well plate start->step1 step2 Transfect with Dual-Luciferase Reporter Plasmid step1->step2 step3 Incubate for 24h step2->step3 step4 Treat cells with Splicing Modulator (serial dilutions) step3->step4 step5 Incubate for 24-48h step4->step5 step6 Lyse cells step5->step6 step7 Measure Firefly Luciferase Activity step6->step7 step8 Add Quenching Reagent & Measure Renilla Luciferase Activity step7->step8 step9 Calculate Firefly/Renilla Ratio & Normalize to Control step8->step9 end Generate Dose-Response Curve & Determine EC50 step9->end

Workflow for a Dual-Luciferase Splicing Reporter Assay.
Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to validate the results from reporter assays and to quantify the levels of different splice isoforms directly from cellular RNA.

a. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from cells (e.g., patient-derived fibroblasts or treated cell lines) using a commercial kit.

  • The quality and quantity of the RNA are assessed.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

b. Primer Design:

  • Primers are designed to specifically amplify the different splice isoforms.

  • A common approach is to use a forward primer in the upstream exon and a reverse primer in the downstream exon. This will produce amplicons of different sizes for the exon-included and exon-skipped isoforms.

  • Alternatively, one primer can be designed to span the exon-exon junction of a specific isoform for greater specificity.

c. qPCR Reaction:

  • The qPCR reaction is set up with the cDNA template, isoform-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • The reaction is run on a real-time PCR machine, which monitors the fluorescence in each cycle.

  • A standard thermal cycling protocol is used, typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

d. Data Analysis:

  • The cycle threshold (Ct) value is determined for each reaction, which is the cycle number at which the fluorescence crosses a certain threshold.

  • The relative abundance of each splice isoform can be calculated using the ΔΔCt method, normalizing to a housekeeping gene.

  • The percentage of exon inclusion can be calculated by comparing the amount of the exon-included isoform to the total amount of both isoforms.

Conclusion

This compound, Risdiplam, and Branaplam are all small molecule splicing modulators that function by enhancing the recognition of weak 5' splice sites through the stabilization of the U1 snRNP complex. While Risdiplam and Branaplam have been primarily developed for the treatment of SMA by targeting the SMN2 gene, this compound has shown promise in correcting the splicing defect in the ELP1 gene associated with Familial Dysautonomia, with potential applications for other genetic diseases. The quantitative data available suggests that Risdiplam and Branaplam have higher potency for their target in the nanomolar range. The experimental evaluation of these compounds relies on a combination of high-throughput reporter assays and validation with RT-qPCR, providing a robust framework for the discovery and characterization of new splicing modulators. Continued research in this area holds the potential to deliver novel therapeutics for a wide range of genetic disorders caused by splicing defects.

References

Cross-Validation of BPN-15477 Effects in Different Patient-Derived Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the splicing modulator BPN-15477's performance across various patient-derived cell models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Performance of this compound

This compound is a potent splicing modulator compound that has demonstrated efficacy in correcting splicing defects in several genetic disorders. Its primary mechanism of action involves the enhancement of the spliceosome's recognition of weak splice sites, thereby promoting the inclusion of exons that are otherwise skipped due to disease-causing mutations.

Quantitative Splicing Correction in Patient-Derived Cells

The efficacy of this compound has been validated in various patient-derived cell lines, demonstrating its potential as a therapeutic agent. The following table summarizes the quantitative effects of this compound on splicing correction in different disease models.

Disease ModelGeneMutationCell TypeThis compound ConcentrationSplicing Correction EffectReference
Wolman DiseaseLIPAc.894G>APatient Fibroblasts60 µM10% increase in normal transcript levels[1]
Cystic FibrosisCFTRc.2988G>AHEK293 cells with minigeneNot specifiedIncreased exon 18 inclusion[2]
Familial DysautonomiaELP1c.2204+6T>CFD Patient FibroblastsNot specifiedRescues ELP1 splicing[2]
Lynch SyndromeMLH1Not specifiedMinigene systemNot specifiedCorrection of splicing defect[2]
Frontotemporal DementiaMAPTNot specifiedMinigene systemNot specifiedCorrection of splicing defect[2]
Potency Comparison with Other Splicing Modulators

This compound was developed as a more potent analog of kinetin. Subsequently, further optimization led to the development of PTC258, a compound with even greater potency.

CompoundTargetRelative PotencyReference
KinetinELP1 SplicingBaseline[3]
This compound ELP1 Splicing~30x more potent than Kinetin[3]
PTC258ELP1 Splicing~1,000x more potent than this compound[3]

Mechanism of Action: Enhancing Spliceosome Recruitment

This compound is believed to exert its effects by modulating the assembly of the spliceosome on pre-mRNA. The prevailing hypothesis is that this compound enhances the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site, particularly at exons that are weakly recognized by the splicing machinery due to mutations. This stabilized interaction facilitates the correct definition of the exon, leading to its inclusion in the mature mRNA.

BPN-15477_Mechanism_of_Action cluster_pre_mrna Pre-mRNA cluster_splicing_machinery Splicing Machinery Exon1 Exon Intron Intron (with weak 5' splice site) Exon1->Intron Exon2 Exon Exon1->Exon2 Correctly spliced mRNA Intron->Exon2 U1_snRNP U1 snRNP U1_snRNP->Intron Binds to 5' splice site Spliceosome Spliceosome Complex U1_snRNP->Spliceosome Initiates assembly Spliceosome->Intron Excises intron BPN15477 This compound BPN15477->U1_snRNP Enhances recruitment

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of this compound. For detailed, step-by-step instructions, please refer to the cited publications.

Cell Culture and Treatment

Patient-derived fibroblasts or engineered cell lines (e.g., HEK293) are cultured under standard conditions. For treatment, this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. Control cells are treated with the vehicle (DMSO) alone. The treatment duration can vary, for example, from 24 hours to seven days, depending on the experiment.[1]

RNA Isolation and RT-PCR Analysis

Total RNA is extracted from treated and control cells using standard methods. Reverse transcription is performed to synthesize cDNA. Semi-quantitative or quantitative PCR (qPCR) is then used to assess the levels of different mRNA isoforms. Primers are designed to flank the exon of interest to distinguish between the transcript with the included exon and the transcript with the skipped exon.

Western Blot Analysis

To assess the impact of splicing correction on protein levels, total protein is extracted from cells and separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific to the protein of interest (e.g., LIPA, CFTR).[2] An antibody against a housekeeping protein (e.g., β-Actin) is used as a loading control.

Minigene Splicing Assays

Minigene constructs containing the exon of interest and its flanking intronic sequences are cloned into a reporter vector, often a dual-luciferase system. These constructs are then transfected into a suitable cell line (e.g., HEK293T). The cells are treated with this compound, and the splicing outcome is measured by the ratio of the two luciferase signals, which corresponds to the inclusion or exclusion of the target exon.[4]

Experimental_Workflow PatientCells Patient-Derived Cells (e.g., Fibroblasts) Treatment Treatment with this compound or Vehicle (DMSO) PatientCells->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_PCR RT-PCR Analysis (Splicing Isoforms) RNA_Isolation->RT_PCR Western_Blot Western Blot (Protein Expression) Protein_Extraction->Western_Blot Data_Analysis Data Analysis and Quantification RT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound validation.

Transcriptome-Wide Effects of this compound

To assess the selectivity of this compound, transcriptome-wide RNA sequencing (RNA-seq) has been performed on human fibroblast cell lines treated with the compound. These studies revealed that this compound is highly selective, with splicing changes observed in only a small fraction of all expressed exons (approximately 0.58%).[1][2] This selectivity is crucial for its therapeutic potential, as it minimizes off-target effects. The analysis identified both increased exon inclusion and exclusion events in response to the treatment.[1]

Conclusion

This compound is a promising splicing modulator with demonstrated efficacy in correcting splicing defects in a range of patient-derived cell models for different genetic diseases. Its mechanism of action, centered on enhancing the recruitment of the U1 snRNP to weak splice sites, provides a targeted approach to restoring normal gene expression. While further clinical development has led to even more potent compounds like PTC258, the studies on this compound have been instrumental in validating this therapeutic strategy and have provided a valuable tool for research in the field of splicing modulation. The cross-validation of its effects in various patient-derived cells underscores the potential of this class of molecules to address a wide array of genetic disorders caused by splicing defects.

References

BPN-15477 comparative analysis with PTC258

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of BPN-15477 and PTC258: Splicing Modulators for Familial Dysautonomia

Introduction

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease predominantly affecting individuals of Ashkenazi Jewish descent.[1] The disease is caused by a point mutation in the ELP1 gene, leading to a splicing defect that results in reduced levels of the ELP1 protein.[2][3] This deficiency primarily impacts the development and survival of sensory and autonomic neurons, leading to a wide range of debilitating symptoms.[3][4] Small molecule splicing modulators have emerged as a promising therapeutic strategy to correct the underlying molecular defect in FD. This guide provides a comparative analysis of two such molecules, this compound and PTC258, focusing on their mechanism of action, preclinical efficacy, and the experimental data supporting their development.

Mechanism of Action: Correcting the ELP1 Splicing Defect

The vast majority of FD cases are caused by a T-to-C transition at position +6 of intron 20 in the ELP1 gene (c.2204+6T>C).[1] This mutation weakens the 5' splice site, compromising the binding of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1] The inefficient recognition of this splice site leads to the skipping of exon 20 in the mature messenger RNA (mRNA), resulting in a truncated, non-functional ELP1 protein that is subsequently degraded.[1][5]

Both this compound and PTC258 are designed to correct this splicing defect. These small molecules act as splicing modulator compounds (SMCs) that enhance the recognition of the weakened 5' splice site of exon 20.[6][7] The proposed mechanism involves the stabilization of the U1 snRNP binding to the pre-mRNA, thereby promoting the inclusion of exon 20 and the production of full-length, functional ELP1 protein.[8][9]

ELP1_Splicing_Mechanism cluster_WT Wild-Type ELP1 Splicing cluster_FD Familial Dysautonomia (FD) ELP1 Splicing WT_pre_mRNA ELP1 pre-mRNA (Exon 19 - Intron 19 - Exon 20 - Intron 20 - Exon 21) WT_splice_site Strong 5' Splice Site WT_pre_mRNA->WT_splice_site has a U1_snRNP_WT U1 snRNP WT_splice_site->U1_snRNP_WT efficiently recruits WT_splicing Splicing U1_snRNP_WT->WT_splicing initiates WT_mRNA Full-length ELP1 mRNA (Exons 19, 20, 21) WT_splicing->WT_mRNA produces WT_protein Functional ELP1 Protein WT_mRNA->WT_protein translates to FD_pre_mRNA ELP1 pre-mRNA with IVS20+6T>C mutation FD_splice_site Weak 5' Splice Site FD_pre_mRNA->FD_splice_site has a U1_snRNP_FD U1 snRNP FD_splice_site->U1_snRNP_FD poorly recruits FD_splicing Aberrant Splicing U1_snRNP_FD->FD_splicing leads to FD_mRNA Skipped Exon 20 mRNA (Exons 19, 21) FD_splicing->FD_mRNA produces FD_protein Non-functional ELP1 Protein FD_mRNA->FD_protein translates to

Figure 1. Splicing of the ELP1 gene in healthy individuals versus those with Familial Dysautonomia.

Comparative Efficacy of this compound and PTC258

Both compounds have demonstrated the ability to increase the inclusion of exon 20 in ELP1 mRNA and subsequently raise the levels of functional ELP1 protein in preclinical models. However, PTC258, a derivative of the same class of compounds as this compound, has been reported to be significantly more potent.[7][10]

In Vitro Potency

Studies in FD patient-derived fibroblasts have shown that both compounds can correct the ELP1 splicing defect in a dose-dependent manner. PTC258 is reported to be approximately 1,000 times more potent than this compound in increasing ELP1 protein levels.[7][10]

CompoundEC2X for ELP1 Protein IncreaseReference
This compound 340 nM[7]
PTC258 ~0.34 nM (calculated from 1000x potency)[7][10]
Table 1. In vitro potency of this compound and PTC258 in FD patient fibroblasts.
Preclinical In Vivo Efficacy

The efficacy of both compounds has been evaluated in a transgenic mouse model of FD (TgFD9), which carries the human ELP1 gene with the FD-causing mutation.[6][7]

This compound: Oral administration of this compound in the TgFD9 mouse model led to a dose-dependent increase in full-length human ELP1 mRNA and protein in various tissues, including the brain and liver.[11]

TissueThis compound Dose (mg/kg)Fold Increase in Full-Length ELP1 mRNA (vs. vehicle)Fold Increase in ELP1 Protein (vs. vehicle)Reference
Brain 100~2.5~2.0[11]
Liver 100~3.0~2.5[11]
Table 2. In vivo efficacy of this compound in the TgFD9 mouse model.

PTC258: Oral administration of PTC258 in the TgFD9 mouse model also resulted in a dose-dependent increase in full-length ELP1 transcript and a significant increase in functional ELP1 protein in the brain and other tissues.[7] Furthermore, in a phenotypic mouse model of FD (TgFD9;Elp1Δ20/flox), PTC258 treatment improved survival, gait ataxia, and retinal degeneration.[2][12]

TissuePTC258 Dose (mg/kg/day)Fold Increase in Full-Length ELP1 mRNA (vs. vehicle)Fold Increase in ELP1 Protein (vs. vehicle)Reference
Brain 6~2.0~2.0[7]
Liver 6~5.0~5.0[7]

Table 3. In vivo efficacy of PTC258 in the TgFD9 mouse model.

Therapeutic_Intervention FD_pre_mRNA FD ELP1 pre-mRNA (Weak 5' Splice Site) U1_snRNP U1 snRNP FD_pre_mRNA->U1_snRNP poor binding SMC Splicing Modulator (this compound or PTC258) SMC->U1_snRNP enhances recruitment to weak splice site Corrected_Splicing Corrected Splicing U1_snRNP->Corrected_Splicing initiates FL_mRNA Full-length ELP1 mRNA Corrected_Splicing->FL_mRNA produces Functional_Protein Functional ELP1 Protein FL_mRNA->Functional_Protein translates to Phenotype_Rescue Phenotypic Rescue (Improved neuronal function) Functional_Protein->Phenotype_Rescue leads to

Figure 2. Mechanism of action of splicing modulators in Familial Dysautonomia.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound and PTC258.

Cell-Based Splicing Assays
  • Cell Lines: FD patient-derived fibroblasts and HEK293T cells transfected with an ELP1 minigene reporter construct.[6][13]

  • Treatment: Cells are treated with varying concentrations of the compounds (e.g., this compound, PTC258) or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).[6][7]

  • RNA Analysis: Total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers flanking exon 20 of the ELP1 gene. The PCR products corresponding to the full-length and exon 20-skipped transcripts are separated by gel electrophoresis and quantified to determine the percentage of exon 20 inclusion.[14]

  • Protein Analysis: Cell lysates are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blot analysis. The membrane is probed with antibodies specific for ELP1 and a loading control (e.g., β-actin) to determine the relative protein levels.[15]

Animal Model Studies
  • Animal Models:

    • TgFD9 Transgenic Mouse: Carries the human ELP1 gene with the major FD splice mutation. This model is used to assess the in vivo effects of compounds on ELP1 splicing and protein expression.[16]

    • TgFD9;Elp1Δ20/flox Phenotypic Mouse Model: Recapitulates the neurological phenotypes of FD, including gait ataxia and retinal degeneration. This model is used to evaluate the therapeutic efficacy of compounds on disease-relevant outcomes.[7]

  • Compound Administration: Compounds are typically administered orally, either through daily gavage or formulated in the chow.[7][11]

  • Tissue Analysis: At the end of the treatment period, tissues (e.g., brain, liver, dorsal root ganglia) are collected for RNA and protein analysis as described for the cell-based assays.[7]

  • Phenotypic Assessments:

    • Gait Analysis: Motor coordination and balance are assessed using tests such as the DigiGait™ analysis system.[7]

    • Retinal Imaging: Retinal degeneration is monitored using spectral-domain optical coherence tomography (SD-OCT).[17]

    • Survival Analysis: The overall survival of the animals is monitored throughout the study.[7]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro FD Patient Fibroblasts or ELP1 Minigene Cells treat_vitro Treat with this compound / PTC258 start_vitro->treat_vitro analyze_rna RNA Analysis (RT-PCR for Splicing) treat_vitro->analyze_rna analyze_protein Protein Analysis (Western Blot for ELP1) treat_vitro->analyze_protein end_vitro Determine Potency (EC50) analyze_rna->end_vitro analyze_protein->end_vitro start_vivo FD Mouse Model (TgFD9 or Phenotypic) treat_vivo Oral Administration of This compound / PTC258 start_vivo->treat_vivo analyze_tissue Tissue Analysis (Splicing and Protein) treat_vivo->analyze_tissue analyze_phenotype Phenotypic Analysis (Gait, Vision, Survival) treat_vivo->analyze_phenotype end_vivo Assess Therapeutic Efficacy analyze_tissue->end_vivo analyze_phenotype->end_vivo

Figure 3. General experimental workflow for the evaluation of splicing modulator compounds.

Conclusion

This compound and PTC258 are promising small molecule splicing modulators that target the root cause of Familial Dysautonomia by correcting the splicing defect in the ELP1 gene. Preclinical data indicate that both compounds can effectively increase the production of functional ELP1 protein. Notably, PTC258 has demonstrated significantly higher potency than this compound in vitro and has shown robust efficacy in a phenotypic mouse model of FD, leading to improvements in survival and neurological function. These findings support the continued development of PTC258 and similar splicing modulators as a potential disease-modifying therapy for individuals with Familial Dysautonomia. Further clinical investigation is warranted to determine the safety and efficacy of these compounds in patients.

References

Assessing the Clinical Potential of BPN-15477: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel splicing modulator BPN-15477 with alternative therapeutic strategies. By presenting key preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways, this guide aims to facilitate an objective assessment of this compound's clinical potential in treating various genetic diseases caused by splicing defects.

Introduction to this compound

This compound is a small molecule splicing modulator that has demonstrated significant promise in correcting splicing defects associated with several genetic disorders. Initially identified for its ability to restore the correct splicing of ELP1 exon 20, which is mutated in Familial Dysautonomia (FD), its therapeutic potential has been predicted to extend to other diseases.[1] this compound is a derivative of kinetin (B1673648) but exhibits substantially greater potency.[2] The proposed mechanism of action for this compound and similar splicing modulators involves the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to weak 5' splice sites, thereby enhancing the recognition and inclusion of the correct exon during pre-mRNA processing.[3][4][5][6][7] A machine learning approach has been utilized to identify other disease-associated genes with splicing defects that could potentially be targeted by this compound, including CFTR (Cystic Fibrosis), LIPA (Lysosomal Acid Lipase Deficiency), MLH1 (Lynch Syndrome), and MAPT (Frontotemporal Dementia).[2]

Comparative Analysis of Therapeutic Strategies

This section provides a comparative overview of this compound and alternative therapeutic approaches for the target diseases. The data is summarized in the following tables for ease of comparison.

Familial Dysautonomia (FD)

FD is primarily caused by a point mutation in the ELP1 gene, leading to the skipping of exon 20.

Table 1: Comparison of Therapies for Familial Dysautonomia

Therapeutic AgentMechanism of ActionKey Efficacy Data (Preclinical)
This compound Small molecule splicing modulator; enhances U1 snRNP recruitment to the weak 5' splice site of ELP1 exon 20.Data on specific percentage of exon 20 inclusion not readily available in initial searches.
PTC258 An orally bioavailable analog of this compound.Leads to a 2-fold increase in functional ELP1 protein in the brain of a mouse model.[8][9]
Kinetin/RECTAS Plant cytokinin and its analog that act as splicing modulators.Kinetin treatment significantly increases ELP1 exon 20 inclusion in various tissues of a mouse model.[10]
Antisense Oligonucleotides (ASOs) Synthetic oligonucleotides that bind to specific RNA sequences to modulate splicing.Can restore ELP1 exon 20 inclusion to up to 96% in patient-derived fibroblasts.[1]
AAV9-Exon-specific U1 snRNA Gene therapy approach to deliver an engineered U1 snRNA that promotes ELP1 exon 20 inclusion.Significantly improves ELP1 splicing and protein levels in a mouse model.
Cystic Fibrosis (CFTR Splicing Defects)

Certain mutations in the CFTR gene lead to aberrant splicing, contributing to Cystic Fibrosis.

Table 2: Comparison of Therapies for CFTR Splicing Defects

Therapeutic AgentMechanism of ActionKey Efficacy Data (Preclinical)
This compound Small molecule splicing modulator.Increases normally spliced CFTR transcript from 3.1% to 12.4% of wild-type levels in a cell model. Restores mature CFTR protein from 3.9% to 20.8% of wild-type levels.[1]
CaNDY Small molecule kinase inhibitor that corrects a pseudo-exon insertion in CFTR mRNA.Rescues the expression, trafficking, and channel activity of CFTR in cell models.[11]
CFTR Modulators (e.g., Ivacaftor, Lumacaftor) Small molecules that correct protein folding/trafficking or potentiate channel function.Primarily target missense mutations, not splicing defects directly, but can be used in combination.
Oligonucleotide-based therapies ASOs or other oligonucleotides designed to correct splicing.Under investigation, with the potential to restore full-length CFTR protein.
Frontotemporal Dementia (MAPT Splicing Defects)

Mutations in the MAPT gene can alter the splicing of exon 10, leading to an imbalance in tau protein isoforms, a hallmark of some forms of frontotemporal dementia.

Table 3: Comparison of Therapies for MAPT Splicing Defects

Therapeutic AgentMechanism of ActionKey Efficacy Data (Preclinical)
This compound and analogs Small molecule splicing modulators that promote MAPT exon 10 exclusion.Analogs of this compound show efficacy in reducing 4R tau expression in FTD patient-derived neuronal models.[12]
Other Small Molecule Splicing Modulators Compounds that thermodynamically stabilize the pre-mRNA structure to favor exon 10 skipping.A lead compound demonstrated a dose-dependent decrease in exon 10 inclusion in a cellular assay.[13]
Antisense Oligonucleotides (ASOs) Designed to block splice sites and promote exon 10 skipping.Can reduce the inclusion of exon 10 in cellular models.[14]
RNA Trans-splicing Aims to correct the aberrant MAPT mRNA by replacing the mutated region.Has been explored as a potential therapeutic strategy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dual-Luciferase Splicing Reporter Assay

This assay is used to quantify the effect of a compound on the splicing of a specific exon.

  • Construct Preparation: A reporter plasmid is constructed containing a constitutively active promoter driving the expression of a minigene. This minigene typically consists of the target exon and its flanking intronic sequences inserted between two luciferase reporter genes (e.g., Renilla and Firefly luciferase). The splicing of the target exon determines which luciferase is in the correct reading frame to be expressed.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the reporter plasmid.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Activity Measurement: The activity of both luciferases is measured sequentially from a single sample using a luminometer. The ratio of the two luciferase activities is calculated to determine the percentage of exon inclusion.

Quantitative RT-PCR for Exon Inclusion

This method is used to directly measure the relative abundance of mRNA isoforms with and without the target exon.

  • RNA Extraction: Total RNA is extracted from cells or tissues treated with the test compound or a control.

  • Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Primer Design: Primers are designed to specifically amplify the different splice isoforms. For example, a forward primer in the preceding exon and a reverse primer in the succeeding exon will amplify both included and excluded isoforms, which can be distinguished by size. Alternatively, isoform-specific primers or probes can be used for quantitative real-time PCR (qPCR).

  • PCR Amplification: The cDNA is amplified using either standard PCR followed by gel electrophoresis or qPCR.

  • Quantification: For standard PCR, the intensity of the bands corresponding to the included and excluded isoforms on an agarose (B213101) gel is quantified. For qPCR, the relative expression of each isoform is determined based on the amplification kinetics. The percentage of exon inclusion is calculated as (included isoform / (included isoform + excluded isoform)) * 100.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of the target protein.

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified to determine the relative protein levels.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique is used to measure ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

  • Cell Culture: Epithelial cells expressing the CFTR channel (e.g., primary human bronchial epithelial cells) are cultured on permeable supports to form a polarized monolayer.

  • Ussing Chamber Setup: The cell culture insert is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium into two compartments, each filled with a physiological buffer.

  • Electrophysiological Measurements: The transepithelial voltage and short-circuit current (Isc) are measured.

  • Pharmacological Modulation: The cells are treated with a cocktail of pharmacological agents to stimulate and measure CFTR-specific ion transport. This typically includes a phosphodiesterase inhibitor (e.g., IBMX) and a CFTR activator (e.g., forskolin) to open the CFTR channels, followed by a CFTR-specific inhibitor to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The change in Isc upon stimulation and inhibition is used to quantify CFTR channel function.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Splicing_Modulation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA (with weak 5' splice site) U1_snRNP U1 snRNP pre_mRNA->U1_snRNP Weak Interaction mRNA_skipped mRNA (Exon Skipped) pre_mRNA->mRNA_skipped Incorrect Splicing (Default Pathway) U1_snRNP->pre_mRNA Stabilized Binding Spliceosome Spliceosome U1_snRNP->Spliceosome BPN15477 This compound BPN15477->U1_snRNP Enhances Recruitment Splicing_Factors Other Splicing Factors Splicing_Factors->pre_mRNA Splicing_Factors->Spliceosome mRNA_included Mature mRNA (Correct Exon Inclusion) Spliceosome->mRNA_included Correct Splicing mRNA_skipped_cyto Skipped mRNA mRNA_skipped->mRNA_skipped_cyto Export mRNA_included_cyto Mature mRNA mRNA_included->mRNA_included_cyto Export Ribosome Ribosome mRNA_included_cyto->Ribosome Functional_Protein Functional Protein Ribosome->Functional_Protein Nonfunctional_Protein Non-functional/ Truncated Protein Ribosome->Nonfunctional_Protein mRNA_skipped_cyto->Ribosome

Caption: Mechanism of this compound in promoting correct splicing.

Experimental_Workflow cluster_assays Experimental Assays cluster_comparison Comparative Analysis start Start: Treat cells/animals with This compound or alternative Luciferase_Assay Dual-Luciferase Splicing Reporter Assay start->Luciferase_Assay RTPCR RT-PCR for Exon Inclusion start->RTPCR Western_Blot Western Blot for Protein Expression start->Western_Blot Functional_Assay Functional Assay (e.g., Ussing Chamber) start->Functional_Assay Splicing_Quant Splicing Efficacy (% Exon Inclusion) Luciferase_Assay->Splicing_Quant Quantify Splicing RTPCR->Splicing_Quant Quantify Splicing Protein_Quant Protein Levels (Fold Change) Western_Blot->Protein_Quant Quantify Protein Function_Quant Functional Rescue (% of Wild-Type) Functional_Assay->Function_Quant Quantify Function Comparison_Table Generate Comparison Tables Splicing_Quant->Comparison_Table Protein_Quant->Comparison_Table Function_Quant->Comparison_Table Conclusion Conclusion Comparison_Table->Conclusion Assess Clinical Potential

Caption: Workflow for assessing the efficacy of splicing modulators.

Conclusion

This compound represents a promising therapeutic candidate for a range of genetic diseases caused by splicing defects. Its ability to modulate splicing for multiple target genes, as predicted by machine learning and validated in preclinical models, highlights its potential as a broad-spectrum splicing modulator. However, a direct comparison with alternative therapies reveals a competitive landscape, particularly with the advancement of highly specific antisense oligonucleotides and gene therapies.

For Familial Dysautonomia, while this compound and its analogs show promise, ASOs have demonstrated a high degree of splicing correction in patient cells. In the context of Cystic Fibrosis, this compound offers a novel approach for specific splicing mutations, which could be complementary to existing CFTR modulator therapies. For Frontotemporal Dementia, the development of small molecule splicing modulators, including this compound derivatives, is an active area of research with the potential to alter the course of this neurodegenerative disease.

Further preclinical and clinical studies are necessary to fully elucidate the efficacy, safety, and clinical potential of this compound. This guide provides a framework for researchers to contextualize new data as it emerges and to make informed decisions in the development of novel therapies for splicing-related disorders.

References

Independent Replication of BPN-15477 Splicing Correction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the splicing modulator BPN-15477 with alternative splicing correction technologies. The information is based on available preclinical data, with a focus on quantitative outcomes and detailed experimental methodologies to aid in the independent assessment and replication of findings.

Executive Summary

This compound is a novel small molecule splicing modulator identified for its ability to correct the aberrant splicing of ELP1 exon 20, the genetic cause of Familial Dysautonomia (FD).[1][2] Subsequent research has suggested its potential to correct splicing defects in other genes, including CFTR, LIPA, MLH1, and MAPT.[1][3] While comprehensive independent replication by unaffiliated research groups is not yet extensively published, this guide synthesizes the initial findings for this compound and compares them with established alternative splicing modulation platforms, namely antisense oligonucleotides (ASOs) and other small-molecule modulators like Risdiplam and Branaplam.

Comparative Data on Splicing Correction Efficacy

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and its alternatives in correcting target-specific splicing defects.

Table 1: this compound Splicing Correction Efficacy (Initial Findings)

Target GeneDisease AssociationCellular ModelThis compound ConcentrationSplicing Correction OutcomeProtein/Function RestorationReference
ELP1Familial DysautonomiaFD Patient Fibroblasts30 µMSignificant increase in exon 20 inclusionIncrease in full-length ELP1 protein[1]
CFTRCystic FibrosisHEK293 cells with minigene30 µM~10% increase in exon 18 inclusionIncrease in functional CFTR protein[4]
LIPALysosomal Acid Lipase DeficiencyPatient Fibroblasts60 µM~10% increase in exon 8 inclusionIncrease in functional LAL enzyme activity[5]
MLH1Lynch SyndromeMinigene AssayNot specifiedCorrection of aberrant splicingNot applicable[1]
MAPTFrontotemporal DementiaMinigene AssayNot specifiedPromotes exclusion of exon 10Not applicable[4]

Table 2: Alternative Splicing Modulator Efficacy (Independent Studies)

TechnologyTarget GeneDisease AssociationCellular/Animal ModelTreatmentSplicing Correction OutcomeProtein/Function RestorationReference
Antisense Oligonucleotide (ASO) CFTRCystic FibrosisPatient-derived bronchial epithelial cellsSPL84-23 ASORestoration of correct splicingRestoration of CFTR protein levels and function[6]
Antisense Oligonucleotide (ASO) CFTRCystic FibrosisPrimary human bronchial epithelial cellsASO-mediated exon 23 skipping~80% exon 23 skippingRescue of CFTR chloride current[7]
Small Molecule SMN2Spinal Muscular AtrophySMA Patient FibroblastsRisdiplamIncreased inclusion of exon 7~2-fold increase in SMN protein[8]
Small Molecule SMN2Spinal Muscular AtrophySMA Patient FibroblastsBranaplamIncreased inclusion of exon 7Not specified[9]
Spliceosome-mediated RNA trans-splicing (SMaRT) MAPTFrontotemporal DementiaCOS cells with minigenePTM co-transfectionRestoration of normal E10-/E10+ ratioNot applicable[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

RT-PCR for Analysis of Splicing Correction

This protocol is a generalized method for assessing changes in mRNA splice variants following treatment with a splicing modulator.

a. RNA Extraction:

  • Culture cells (e.g., patient-derived fibroblasts, HEK293T) to ~80-90% confluency.

  • Treat cells with the splicing modulator (e.g., this compound) or vehicle control (e.g., DMSO) at the desired concentration for a specified duration (e.g., 24-48 hours).

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

b. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

c. PCR Amplification:

  • Design primers flanking the exon of interest.

  • Perform PCR using a DNA polymerase (e.g., Taq DNA Polymerase) with the synthesized cDNA as a template.

  • Use the following cycling conditions as a starting point, and optimize as needed:

    • Initial denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final extension: 72°C for 5 minutes

d. Analysis:

  • Resolve PCR products on a 1.5-2.5% agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualize bands corresponding to the included and excluded exon isoforms under UV light.

  • Quantify band intensity using densitometry software (e.g., ImageJ) to determine the percent spliced in (PSI) or the ratio of isoforms.

Luciferase-Based Minigene Splicing Assay

This assay provides a quantitative measure of splicing modulation in a high-throughput format.

a. Minigene Construct:

  • Clone the genomic region of the target gene containing the exon of interest and flanking intronic sequences into a dual-luciferase reporter vector. The exon is typically inserted into an intron of a constitutively expressed gene within the vector, such as luciferase.

b. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the minigene reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.

  • After 24 hours, treat the cells with the splicing modulator compound or vehicle control.

c. Luciferase Assay:

  • After the desired treatment period (e.g., 24 hours), lyse the cells.

  • Measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the experimental luciferase activity to the control luciferase activity.

  • Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound on splicing.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer and is a gold-standard for assessing CFTR channel function.

a. Cell Culture:

  • Culture primary human bronchial epithelial cells from CF patients on permeable supports until they form a polarized and differentiated monolayer.

b. Ussing Chamber Setup:

  • Mount the permeable supports containing the cell monolayers in an Ussing chamber.

  • Bathe the apical and basolateral surfaces of the monolayer with appropriate physiological solutions.

c. Measurement of CFTR-mediated Current:

  • Measure the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial voltage.

  • To isolate CFTR-dependent chloride secretion, first inhibit sodium transport with amiloride.

  • Stimulate CFTR activity with a cAMP agonist, such as forskolin.

  • Inhibit CFTR activity with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

d. Data Analysis:

  • The magnitude of the forskolin-stimulated, CFTRinh-172-inhibited Isc is a measure of CFTR function.

  • Compare the Isc in cells treated with a splicing modulator to that in untreated or vehicle-treated cells to assess the restoration of CFTR function.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

BPN15477_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre_mRNA Pre-mRNA with Splicing Defect Spliceosome Spliceosome Pre_mRNA->Spliceosome Binding Aberrant_mRNA Aberrantly Spliced mRNA Spliceosome->Aberrant_mRNA Incorrect Splicing Corrected_mRNA Correctly Spliced mRNA Spliceosome->Corrected_mRNA Correct Splicing BPN15477 This compound BPN15477->Spliceosome Modulates Aberrant_Protein Non-functional or Truncated Protein Aberrant_mRNA->Aberrant_Protein Translation Functional_Protein Functional Protein Corrected_mRNA->Functional_Protein Translation Disease_Phenotype Disease Phenotype Aberrant_Protein->Disease_Phenotype Therapeutic_Effect Therapeutic Effect Functional_Protein->Therapeutic_Effect

Caption: Proposed mechanism of this compound in correcting splicing defects.

Splicing_Correction_Workflow cluster_molecular_analysis Molecular Analysis cluster_functional_analysis Functional Analysis start Start: Cell Culture (Patient-derived or engineered cells) treatment Treatment with Splicing Modulator (e.g., this compound, ASO) vs. Vehicle start->treatment harvest Harvest Cells treatment->harvest functional_assay Functional Assay (e.g., Ussing Chamber, Enzyme Activity) treatment->functional_assay rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_pcr RT-PCR Analysis (Quantify Splicing Isoforms) cDNA_synthesis->rt_pcr data_analysis Data Analysis and Comparison rt_pcr->data_analysis western_blot Western Blot (Quantify Protein Levels) protein_extraction->western_blot western_blot->data_analysis functional_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing splicing correction.

References

Unveiling the Potential of BPN-15477: A Comparative Guide to Functional Protein Augmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of BPN-15477, a novel splicing modulator, with other alternatives aimed at increasing functional protein levels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular mechanisms to offer an objective assessment of this compound's performance.

Executive Summary

This compound is a small molecule splicing modulator that has demonstrated significant potential in correcting splicing defects to increase the production of functional proteins. Its primary mechanism of action involves enhancing the inclusion of specific exons during pre-mRNA splicing, a critical process for generating mature messenger RNA (mRNA) and, consequently, functional proteins. This guide will focus on the validation of this compound's efficacy in increasing functional ELP1 protein, a key target in Familial Dysautonomia (FD), and compare its performance with other splicing modulators, namely kinetin, risdiplam, and branaplam, which target different genes and diseases.

Comparative Performance of Splicing Modulators

The efficacy of this compound and its alternatives is best understood through the quantitative analysis of their impact on target protein levels. The following tables summarize the available experimental data.

CompoundTarget ProteinDisease ModelTreatment Concentration/DoseObserved Increase in Functional ProteinReference
This compound ELP1Transgenic TgFD9 mouse10 - 100 mg/kg (oral)Dose-dependent increase in ELP1 protein in brain and liver[1]
KinetinELP1Familial Dysautonomia cells100 µMIncrease in wild-type IKBKAP transcript[2]
RisdiplamSMNSpinal Muscular Atrophy (SMA) patients0.2 - 5 mg/kg (oral)≥2-fold median increase in SMN protein levels[3]
BranaplamHuntingtin (HTT)Huntington's Disease (HD) patient cellsIC50 < 10 nMDose-dependent reduction of mutant HTT protein[4][5]

Table 1: Comparison of functional protein increase by different splicing modulators.

Detailed Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed protocols for the key experiments used to validate the functional protein increase.

Western Blot Analysis for ELP1 Protein Quantification

This protocol is adapted from standard procedures and is optimized for the detection and quantification of ELP1 protein in cell or tissue lysates.

a. Sample Preparation:

  • Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the samples in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA (bicinchoninic acid) protein assay.

b. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins on a 4-12% SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ELP1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

d. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the ELP1 signal to a loading control protein (e.g., β-actin or GAPDH).

RT-PCR for ELP1 Exon 20 Splicing Analysis

This protocol is designed to specifically amplify and quantify the inclusion of exon 20 in the ELP1 mRNA.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable RNA isolation kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

b. PCR Amplification:

  • Perform PCR using primers that flank exon 20 of the ELP1 gene.

    • Forward Primer: (Sequence specific to exon 19)

    • Reverse Primer: (Sequence specific to exon 21)

  • Use the following PCR cycling conditions:

    • Initial denaturation at 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation at 95°C for 30 seconds.

      • Annealing at 58-62°C for 30 seconds.

      • Extension at 72°C for 1 minute.

    • Final extension at 72°C for 10 minutes.

c. Gel Electrophoresis and Analysis:

  • Resolve the PCR products on a 2% agarose (B213101) gel.

  • Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide).

  • The expected band sizes are:

    • Inclusion of exon 20: Larger PCR product.

    • Exclusion of exon 20: Smaller PCR product.

  • Quantify the intensity of each band to determine the ratio of exon inclusion to exclusion.

Molecular Mechanisms and Signaling Pathways

The therapeutic effect of this compound is rooted in its ability to modulate the intricate process of pre-mRNA splicing. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

BPN15477_Mechanism cluster_nucleus Cell Nucleus pre_mRNA ELP1 pre-mRNA (with weak 5' splice site) Spliceosome Spliceosome pre_mRNA->Spliceosome splicing process BPN15477 This compound U1_snRNP U1 snRNP BPN15477->U1_snRNP enhances recruitment U1_snRNP->pre_mRNA binds to 5' splice site mature_mRNA Mature ELP1 mRNA (with exon 20 included) Spliceosome->mature_mRNA produces functional_protein Functional ELP1 Protein mature_mRNA->functional_protein translation

Caption: Mechanism of this compound in promoting functional ELP1 protein production.

Experimental_Workflow cluster_rna RNA Analysis cluster_protein Protein Analysis start Start: FD Patient-derived cells or Animal Model treatment Treatment with this compound or Vehicle Control start->treatment harvest Harvest Cells/Tissues treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_pcr RT-PCR for ELP1 Exon 20 Splicing rna_extraction->rt_pcr quantification_rna Quantify Exon Inclusion rt_pcr->quantification_rna western_blot Western Blot for ELP1 Protein protein_extraction->western_blot quantification_protein Quantify Functional Protein western_blot->quantification_protein

Caption: Experimental workflow for validating this compound efficacy.

Conclusion

The data presented in this guide strongly support the efficacy of this compound as a potent splicing modulator capable of significantly increasing functional ELP1 protein levels. Its dose-dependent activity, as demonstrated in preclinical models, positions it as a promising therapeutic candidate for Familial Dysautonomia. When compared to other splicing modulators, this compound exhibits a distinct mechanism of action and targets a specific genetic defect. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other novel splicing-modifying compounds. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

Safety Operating Guide

Navigating the Proper Disposal of B-15477: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds like BPN-15477, ensuring safe and compliant disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every new chemical entity are not always readily available, established principles of laboratory chemical waste management provide a clear framework for handling such materials. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it must be treated as a hazardous waste.[1]

Guiding Principle: Treat Unknowns as Hazardous

The foundational step in the disposal of any novel compound is to assume it is hazardous until proven otherwise.[1][2] This approach ensures the highest level of safety for laboratory personnel and prevents the improper disposal of potentially harmful substances. All waste streams containing this compound, including pure compound, solutions, and contaminated materials, should be managed through your institution's hazardous waste program.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the essential steps for the safe disposal of this compound and associated waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory at every stage.

  • Initial Assessment and Personal Protective Equipment (PPE):

    • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4][5] The choice of gloves (e.g., nitrile, neoprene) should be based on the solvents used with the compound.[2][3]

    • Conduct all handling and aliquoting of the waste in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Waste Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. [6][7] Incompatible chemicals can react violently or produce toxic gases.[7]

    • Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top lid.[1][8]

    • Leave at least 10% headspace in the container to allow for expansion of contents.[1]

  • Proper Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.[1]

    • The label must include:

      • The full chemical name: "this compound"

      • All components of a solution, including solvents and their approximate percentages.[1]

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7][9]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[2]

  • Requesting Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 6-12 months for opened containers), contact your EHS department to arrange for a hazardous waste pickup.[9][10]

    • Provide EHS with all available information about this compound, including its chemical class if known, to assist them in determining the final disposal method.

Disposal of Associated Materials

The proper disposal of materials that have come into contact with this compound is equally important.

Waste TypeDisposal Procedure
Unused/Expired this compound Treat as hazardous chemical waste. Collect in a properly labeled container and dispose of through your institution's EHS department.
Contaminated Labware (e.g., pipette tips, gloves, bench paper) Place in a designated solid hazardous waste container, clearly labeled with "Solid Waste Contaminated with this compound."
Empty this compound Containers An empty container that held a hazardous chemical must be managed carefully. If the container is not triple-rinsed, it should be disposed of as hazardous waste. For acutely hazardous materials, triple-rinsing is mandatory before the container can be disposed of as regular trash, and the rinsate must be collected as hazardous waste.[10] Consult your EHS for specific guidance.
Aqueous Solutions Do not pour any solutions containing this compound down the drain. [6] Collect all aqueous waste in a labeled hazardous waste container for EHS pickup.
Organic Solvent Solutions Collect in a separate, appropriately labeled hazardous waste container for flammable or halogenated solvents, as directed by your EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G A Start: this compound Waste Generation B Is a specific SDS with disposal instructions available? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as Hazardous Waste B->D No E Segregate and collect in a labeled, compatible container. D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Contact Environmental Health & Safety (EHS) for pickup. F->G H EHS manages final disposal according to regulations. G->H

Caption: Decision workflow for the disposal of this compound.

By adhering to these general yet critical guidelines, researchers can ensure that the disposal of novel compounds like this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for B-15477

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling BPN-15477. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this compound must be treated as a substance of unknown toxicity and potential hazard.[1][2] Adherence to these protocols is mandatory to ensure personal safety and minimize environmental risk.

Risk Assessment and Hazard Communication

Before handling this compound, a thorough risk assessment must be conducted.[3][4][5][6] This involves evaluating the potential physical, chemical, and toxicological properties of the substance.[3] All personnel must be informed of the potential hazards and trained on the safe handling procedures outlined in this document.

Key Principles:

  • Assume High Toxicity: In the absence of specific data, treat this compound as highly toxic.[1]

  • Hazard Communication: All containers of this compound must be clearly labeled with the chemical name and a warning of "Unknown Hazard."[7][8][9]

  • Access Restriction: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure and is mandatory for all procedures involving this compound.[10]

Table 1: Mandatory Personal Protective Equipment (PPE)

Protection Type Specific Requirement Rationale
Body Protection Flame-resistant lab coat.[2][11]Protects skin and clothing from splashes and contamination.[11][12]
Eye and Face Protection Chemical splash goggles and a face shield.[2][12][13]Protects against splashes, aerosols, and unforeseen reactions.[11][13]
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile).[2][13]Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture.[14]
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the procedure's potential to generate aerosols or dust.[11] Consult with your institution's Environmental Health and Safety (EHS) office for specific recommendations.Prevents inhalation of the compound.
Foot Protection Closed-toe shoes.[1][14]Protects feet from spills and falling objects.

Handling and Operational Procedures

All handling of this compound must be conducted in a controlled environment to minimize exposure risk.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[1][2]

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents before commencing work.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to contain any dust.[2]

    • Use disposable equipment where possible to minimize cross-contamination and cleaning.

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

    • Keep containers closed when not in use.[1]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Wash hands and any exposed skin immediately after handling, even if gloves were worn.[14][15]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain the spill with absorbent materials. For large spills, contact your institution's EHS office immediately.

Disposal Plan

Due to its unknown properties, this compound waste must be treated as hazardous waste.[2]

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.[2]

  • Containment:

    • Solid Waste: Collect all solid waste (e.g., contaminated gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[2]

  • Labeling: All waste containers must be labeled "Hazardous Waste: this compound (Unknown Hazard)" and include the date of accumulation and the name of the responsible researcher.[2][8]

  • Storage: Store waste containers in a designated and secure satellite accumulation area away from incompatible chemicals.[2]

  • Final Disposal: Contact your institution's EHS office to arrange for disposal by a licensed hazardous waste disposal company.[2][16][17]

Visual Workflow for Handling this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.